C5aR1 antagonist 2
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
Molecular Formula |
C29H30F3N3O2 |
|---|---|
Molecular Weight |
509.6 g/mol |
IUPAC Name |
1-[1-(2,6-dimethylphenyl)piperidin-4-yl]-4-methoxy-3-[[2-(trifluoromethyl)phenyl]methyl]benzimidazol-2-one |
InChI |
InChI=1S/C29H30F3N3O2/c1-19-8-6-9-20(2)26(19)33-16-14-22(15-17-33)35-24-12-7-13-25(37-3)27(24)34(28(35)36)18-21-10-4-5-11-23(21)29(30,31)32/h4-13,22H,14-18H2,1-3H3 |
InChI Key |
ONKTXFDNNPZTSN-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=CC=C1)C)N2CCC(CC2)N3C4=C(C(=CC=C4)OC)N(C3=O)CC5=CC=CC=C5C(F)(F)F |
Origin of Product |
United States |
Foundational & Exploratory
The Core Mechanism of C5aR1 Antagonism: A Technical Guide for Researchers
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the mechanism of action of C5a Receptor 1 (C5aR1) antagonists. It is designed to be a core resource for researchers, scientists, and professionals involved in drug development, offering detailed insights into the C5aR1 signaling pathway, experimental protocols for antagonist characterization, and a summary of quantitative data for key antagonists.
The C5a-C5aR1 Axis: A Key Driver of Inflammation
The complement system is a crucial component of innate immunity, and its activation leads to the generation of the potent pro-inflammatory anaphylatoxin, C5a. C5a exerts its effects primarily through the G protein-coupled receptor (GPCR), C5a Receptor 1 (C5aR1), also known as CD88.[1] The engagement of C5a with C5aR1 on the surface of immune cells, particularly neutrophils and macrophages, triggers a cascade of intracellular signaling events. These events culminate in a robust inflammatory response characterized by chemotaxis, degranulation, and the release of pro-inflammatory cytokines and chemokines.[1][2] Dysregulation of the C5a-C5aR1 axis is implicated in the pathogenesis of a wide range of inflammatory and autoimmune diseases, making C5aR1 an attractive therapeutic target.[1]
C5aR1 antagonists are compounds that bind to C5aR1 and block the downstream signaling initiated by C5a. These antagonists can be broadly categorized into two main classes:
-
Peptidic Antagonists: These are typically cyclic or linear peptides derived from the C-terminus of C5a. A well-known example is PMX53.[3]
-
Non-peptidic Small Molecule Antagonists: These are orally bioavailable small molecules that often act as allosteric modulators. Avacopan is a clinically approved example of this class.
The primary mechanism of action for C5aR1 antagonists is to competitively or non-competitively inhibit the binding of C5a to the receptor, thereby preventing the conformational changes required for receptor activation and subsequent signal transduction.
The C5aR1 Signaling Pathway
Upon C5a binding, C5aR1 undergoes a conformational change that facilitates its interaction with intracellular signaling partners. The receptor primarily couples to the inhibitory G protein, Gαi, and also engages with β-arrestin proteins.
Gαi-Mediated Signaling
Activation of Gαi by C5aR1 leads to the dissociation of the G protein heterotrimer into Gαi-GTP and Gβγ subunits. These subunits then modulate the activity of various downstream effectors:
-
Inhibition of Adenylyl Cyclase: Gαi-GTP directly inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels.
-
Activation of Phosphoinositide 3-Kinase (PI3K): The Gβγ subunit can activate PI3K, which in turn phosphorylates phosphatidylinositol (4,5)-bisphosphate (PIP2) to generate phosphatidylinositol (3,4,5)-trisphosphate (PIP3). PIP3 acts as a second messenger, recruiting and activating downstream kinases such as Akt.
-
Activation of Mitogen-Activated Protein Kinase (MAPK) Pathways: C5aR1 activation can lead to the phosphorylation and activation of the extracellular signal-regulated kinase 1/2 (ERK1/2) pathway, which plays a critical role in cell proliferation, differentiation, and survival.
β-Arrestin-Mediated Signaling and Receptor Regulation
Following agonist binding and G protein-coupled receptor kinase (GRK)-mediated phosphorylation of the C5aR1 intracellular domains, β-arrestins (β-arrestin 1 and 2) are recruited to the receptor. This interaction has two major consequences:
-
Desensitization: β-arrestin binding sterically hinders further G protein coupling, leading to the termination of G protein-mediated signaling, a process known as desensitization.
-
Internalization: β-arrestins act as scaffold proteins, recruiting components of the endocytic machinery, such as clathrin and AP2, to facilitate the internalization of the receptor into endosomes. This process removes the receptor from the cell surface, further contributing to desensitization.
-
β-Arrestin as a Signaling Scaffold: Beyond their role in receptor regulation, β-arrestins can also act as signal transducers themselves, scaffolding various components of signaling pathways, including the MAPK cascade.
C5aR1 antagonists prevent these signaling events by blocking the initial binding of C5a, thereby keeping the receptor in its inactive conformation.
References
The Discovery and Characterization of Novel C5aR1 Antagonists: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
The complement component 5a receptor 1 (C5aR1), also known as CD88, is a G protein-coupled receptor (GPCR) that plays a pivotal role in the innate immune response.[1] Its activation by the potent anaphylatoxin C5a triggers a cascade of pro-inflammatory events, including the chemotaxis of neutrophils and monocytes, and the release of inflammatory molecules.[2][3][4] Dysregulation of the C5a-C5aR1 axis is implicated in a wide array of inflammatory and immune-mediated diseases, making C5aR1 a compelling therapeutic target for drug discovery.[5] This technical guide provides an in-depth overview of the discovery and characterization of novel C5aR1 antagonists, with a focus on data presentation, detailed experimental protocols, and visualization of key processes.
C5aR1 Signaling Pathways
C5aR1 activation initiates downstream signaling through two primary pathways: G-protein dependent and β-arrestin dependent pathways. Understanding these pathways is crucial for designing and characterizing novel antagonists.
Upon C5a binding, C5aR1 couples to Gαi proteins, leading to the inhibition of adenylyl cyclase and a decrease in intracellular cyclic AMP (cAMP) levels. More importantly, the dissociation of the Gβγ subunits initiates a signaling cascade that includes the activation of phospholipase C (PLC) and phosphoinositide 3-kinase (PI3K). This results in calcium mobilization, activation of protein kinase C (PKC), and the phosphorylation of extracellular signal-regulated kinases (ERK1/2), ultimately leading to cellular responses like chemotaxis, degranulation, and cytokine production.
Alternatively, agonist-bound C5aR1 can be phosphorylated by G protein-coupled receptor kinases (GRKs), leading to the recruitment of β-arrestins. β-arrestin binding sterically hinders further G-protein coupling, leading to receptor desensitization and internalization. Furthermore, β-arrestins can act as signal transducers themselves, initiating a separate wave of signaling, including the activation of ERK pathways.
Drug Discovery Workflow for C5aR1 Antagonists
The discovery of novel C5aR1 antagonists typically follows a structured workflow, beginning with high-throughput screening and progressing through lead optimization to in vivo validation.
Quantitative Data of Novel C5aR1 Antagonists
The following table summarizes the in vitro potencies of representative C5aR1 antagonists from different chemical classes.
| Compound | Class | Assay | Cell Line | IC50 (nM) | Reference |
| PMX53 | Cyclic Peptide | C5a-induced Ca²⁺ release | Human Neutrophils | 20 | |
| JPE-1375 | Linear Peptidomimetic | C5a-induced Ca²⁺ release | Human Neutrophils | - | |
| Avacopan (CCX168) | Small Molecule | β-arrestin recruitment | CHO-K1 | 0.4 | |
| W-54011 | Small Molecule | C5a-induced Ca²⁺ release | U937 cells | 1.5 | |
| MEDI7814 | Monoclonal Antibody | C5a binding to C5aR1 | HEK293 | 0.3 |
Key Experimental Protocols
Detailed methodologies are essential for the accurate characterization and comparison of novel C5aR1 antagonists.
β-Arrestin-2 Recruitment Assay
This assay is a common high-throughput screening method to identify compounds that block C5a-induced β-arrestin-2 recruitment to C5aR1.
Materials:
-
CHO-K1 cells stably co-expressing human C5aR1 and a β-arrestin-2 fusion protein (e.g., with a reporter enzyme fragment).
-
Recombinant human C5a.
-
Test compounds.
-
Assay buffer (e.g., HBSS with 20 mM HEPES, 0.1% BSA).
-
Substrate for the reporter enzyme.
Procedure:
-
Seed the engineered CHO-K1 cells in a 384-well plate and incubate overnight.
-
Prepare serial dilutions of the test compounds in assay buffer.
-
Add the test compounds to the cells and incubate for a specified time (e.g., 30 minutes) at 37°C.
-
Add a fixed concentration of C5a (typically at its EC80 concentration) to all wells except the negative control.
-
Incubate for a further period (e.g., 60-90 minutes) at 37°C.
-
Add the reporter enzyme substrate and measure the signal (e.g., luminescence or fluorescence) using a plate reader.
-
Calculate the percent inhibition for each compound concentration and determine the IC50 value by non-linear regression.
Human Neutrophil Chemotaxis Assay
This functional assay assesses the ability of an antagonist to inhibit the migration of primary human neutrophils towards a C5a gradient.
Materials:
-
Freshly isolated human neutrophils from healthy donors.
-
Chemotaxis chamber (e.g., Boyden chamber or equivalent) with a polycarbonate membrane (e.g., 3-5 µm pore size).
-
Recombinant human C5a.
-
Test compounds.
-
Assay buffer (e.g., RPMI 1640 with 0.5% BSA).
Procedure:
-
Isolate neutrophils from whole blood using density gradient centrifugation.
-
Resuspend the neutrophils in assay buffer.
-
Pre-incubate the neutrophils with various concentrations of the test compound or vehicle control for 30 minutes at 37°C.
-
Add C5a (chemoattractant) to the lower wells of the chemotaxis chamber.
-
Place the membrane over the lower wells.
-
Add the pre-incubated neutrophil suspension to the upper wells.
-
Incubate the chamber for 60-90 minutes at 37°C in a 5% CO2 incubator.
-
Remove the membrane, fix, and stain the migrated cells on the lower side of the membrane.
-
Count the number of migrated cells in several high-power fields using a microscope.
-
Calculate the percent inhibition of chemotaxis and determine the IC50 value.
In Vivo Model of C5a-Induced Neutrophilia
This in vivo pharmacodynamic model evaluates the efficacy of C5aR1 antagonists in a living organism.
Animal Model:
-
Male Sprague-Dawley rats or C57BL/6 mice.
Materials:
-
Recombinant human or rodent C5a.
-
Test compound formulated for intravenous (i.v.) or oral (p.o.) administration.
-
Anesthetic.
-
Anticoagulant (e.g., EDTA).
Procedure:
-
Administer the test compound or vehicle control to the animals via the desired route (e.g., i.v. injection).
-
After a specified pre-treatment time (e.g., 15-30 minutes), administer a bolus of C5a (e.g., 10-30 µg/kg) intravenously to induce neutrophilia.
-
Collect blood samples at various time points post-C5a injection (e.g., 0, 15, 30, 60 minutes).
-
Perform a complete blood count (CBC) with differential to determine the number of circulating neutrophils.
-
In some protocols, plasma may be collected to measure levels of inflammatory cytokines like TNF-α using ELISA.
-
Calculate the percentage of neutrophil mobilization relative to the baseline and compare the effect of the test compound to the vehicle control.
References
- 1. C5a receptor - Wikipedia [en.wikipedia.org]
- 2. Discovery and Characterization of a New Class of C5aR1 Antagonists Showing In Vivo Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Collection - Discovery and Characterization of a New Class of C5aR1 Antagonists Showing In Vivo Activity - Journal of Medicinal Chemistry - Figshare [acs.figshare.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. researchgate.net [researchgate.net]
Introduction: C5aR1 Signaling in Neuroinflammation
An In-Depth Technical Guide to C5aR1 Antagonist Signaling in Microglia
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed examination of the C5a receptor 1 (C5aR1) signaling pathway in microglia and the mechanism by which its antagonists modulate this pathway. As "C5aR1 antagonist 2" is not a standard nomenclature, this document will focus on the well-characterized, potent, and brain-penetrant C5aR1 antagonist, PMX205 , as a representative molecule to explore the core signaling dynamics, experimental validation, and therapeutic potential.
The complement system, a cornerstone of innate immunity, plays a dual role in the central nervous system (CNS). While essential for protective functions like clearing debris, its dysregulation can drive potent neuroinflammatory responses. A key mediator of this inflammatory cascade is the anaphylatoxin C5a, which is generated upon complement activation.[1][2] In the brain, C5a primarily signals through the C5a receptor 1 (C5aR1, also known as CD88), a G protein-coupled receptor (GPCR).[1][3][4]
Microglia, the resident immune cells of the CNS, express low levels of C5aR1 under normal physiological conditions. However, in pathological contexts such as Alzheimer's disease (AD), C5aR1 expression is significantly upregulated on microglia, particularly those associated with amyloid plaques. The engagement of C5aR1 by C5a triggers a cascade of pro-inflammatory events, contributing to a neurotoxic environment and exacerbating disease progression. Consequently, blocking this interaction with C5aR1 antagonists has emerged as a promising therapeutic strategy to mitigate neuroinflammation and its detrimental effects.
The C5a-C5aR1 Pro-inflammatory Signaling Axis in Microglia
Activation of C5aR1 by its ligand C5a initiates a well-defined signaling cascade that polarizes microglia towards a pro-inflammatory phenotype. This pathway is a critical driver of neuroinflammation in various neurodegenerative models.
Key signaling events include:
-
G-Protein Coupling: Upon C5a binding, C5aR1 couples primarily to Gαi, leading to the dissociation of the Gβγ subunit.
-
MAPK Pathway Activation: The pathway robustly activates the Mitogen-Activated Protein Kinase (MAPK) cascade, particularly ERK1/2, which is a central hub for inflammatory gene transcription.
-
Second Messenger Modulation: C5aR1 signaling can influence intracellular levels of cyclic AMP (cAMP).
-
β-Arrestin 2 Recruitment: Like many GPCRs, C5aR1 activation leads to the recruitment of β-arrestin 2, which can mediate both receptor desensitization and downstream signaling events.
-
JAK/STAT Pathway Crosstalk: Evidence suggests that C5a-C5aR1 signaling can synergize with other inflammatory stimuli, such as Aβ, to enhance the phosphorylation and activation of the JAK/STAT3 pathway.
The culmination of these signals results in potent microglial activation, characterized by chemotaxis towards the C5a source, the release of pro-inflammatory cytokines (e.g., TNF-α, IL-1β, IL-6), and the expression of genes associated with a neurotoxic, disease-associated microglia (DAM) phenotype.
Mechanism of Action: C5aR1 Antagonism by PMX205
PMX205 is a cyclic hexapeptide that functions as a potent, noncompetitive inhibitor of C5aR1. Unlike competitive antagonists that vie for the same binding site as the endogenous ligand, noncompetitive inhibitors bind to an allosteric site on the receptor. This binding induces a conformational change in C5aR1 that prevents its activation by C5a, effectively shutting down the downstream signaling cascade. Its high oral bioavailability and ability to cross the blood-brain barrier make it a viable candidate for treating CNS disorders.
References
The Role of C5aR1 Antagonism in Neuroinflammation and Alzheimer's Disease: A Technical Guide
Introduction
Alzheimer's disease (AD) is a progressive neurodegenerative disorder characterized by the accumulation of amyloid-beta (Aβ) plaques and hyperphosphorylated tau tangles, leading to synaptic dysfunction, neuronal loss, and cognitive decline.[1][2][3] A growing body of evidence implicates neuroinflammation as a critical component in the pathogenesis of AD.[2][4] The complement system, a key player in the innate immune response, has been identified as a significant contributor to this inflammatory cascade. Specifically, the C5a-C5aR1 signaling axis has emerged as a promising therapeutic target to mitigate the detrimental effects of neuroinflammation in AD. This technical guide provides an in-depth overview of the role of the C5a receptor 1 (C5aR1) antagonist in neuroinflammation and Alzheimer's disease, with a focus on quantitative data, experimental protocols, and signaling pathways.
The complement system can be activated by Aβ plaques and neurofibrillary tangles, leading to the production of the potent pro-inflammatory anaphylatoxin, C5a. C5a binds to its primary receptor, C5aR1 (also known as CD88), which is upregulated on microglia, neurons, and endothelial cells in the AD brain. This interaction triggers a cascade of inflammatory responses, including the recruitment and activation of microglia and astrocytes, and the release of pro-inflammatory cytokines, which contribute to neuronal damage. Consequently, inhibiting the C5a-C5aR1 signaling pathway with specific antagonists presents a compelling strategy to dampen neuroinflammation and slow disease progression.
Mechanism of Action of C5aR1 Antagonists
C5aR1 antagonists are molecules that block the binding of C5a to its receptor, thereby preventing the downstream inflammatory signaling cascade. One of the most extensively studied C5aR1 antagonists in the context of AD is PMX205, a cyclic hexapeptide. PMX205 acts as a non-competitive inhibitor of C5aR1. By blocking C5aR1, these antagonists can reduce the activation of glial cells, decrease the production of pro-inflammatory mediators, and ultimately protect neurons from damage. This targeted approach is advantageous as it aims to quell the excessive inflammatory response without completely shutting down the protective functions of the complement system.
Quantitative Data on the Efficacy of C5aR1 Antagonists
Numerous preclinical studies using mouse models of Alzheimer's disease have demonstrated the therapeutic potential of C5aR1 antagonists. The following tables summarize the key quantitative findings from these studies.
Table 1: Effects of PMX205 on Neuropathology in AD Mouse Models
| Mouse Model | Treatment Duration | Parameter Measured | % Reduction vs. Vehicle | Reference |
| Tg2576 | 2-3 months | Fibrillar Amyloid Deposits | 49-62% | |
| Tg2576 | 2-3 months | Activated Glia | 42-68% | |
| 3xTg | 3 months | Fibrillar Plaques | Not specified | |
| 3xTg | 3 months | Hyperphosphorylated Tau | 69% | |
| Tg2576 | Not specified | Dystrophic Neurites | Significant reduction | |
| Arctic48 | 2.5 months | Hippocampal Plaque Load | No significant change |
Table 2: Effects of PMX205 on Microglial Activation Markers in Tg2576 Mice
| Marker | Brain Region | % Reduction vs. Vehicle | Reference |
| Iba1 | Hippocampus | ~38% | |
| CD68 | Hippocampus | ~23% | |
| CD11b | Hippocampus | ~65% | |
| CD11c | Hippocampus | ~82% |
Table 3: Effects of C5a and C5aR1 Antagonism on Neuronal Viability
| Cell Type | Treatment | Parameter Measured | Outcome | Reference |
| Primary Mouse Neurons | 100 nM C5a | MAP-2 Staining | Dose-dependent loss | |
| Primary Mouse Neurons | 100 nM C5a + 5 µM fAβ | MAP-2 Staining | Increased loss vs. either alone | |
| Primary Mouse Neurons | 100 nM C5a + 5 µM fAβ + 100 nM PMX53 | MAP-2 Staining | Loss blocked to fAβ level | |
| Primary Neurons from C5aR1 null mice | C5a | MAP-2 Staining | No loss |
Experimental Protocols
This section provides an overview of the key experimental methodologies used in the cited studies to evaluate the role of C5aR1 antagonists.
Animal Models and Treatment
-
AD Mouse Models: Studies have utilized various transgenic mouse models that recapitulate aspects of AD pathology, including:
-
Tg2576: Expresses a mutant form of human amyloid precursor protein (APP) and develops amyloid plaques.
-
3xTg-AD: Harbors three mutations (APP Swedish, MAPT P301L, and PSEN1 M146V) and develops both amyloid plaques and tau tangles.
-
Arctic48: Expresses human APP with the Arctic mutation, leading to aggressive amyloid plaque formation.
-
-
C5aR1 Antagonist Administration: The C5aR1 antagonist PMX205 is a cyclic hexapeptide with good oral bioavailability and the ability to cross the blood-brain barrier. In many studies, PMX205 was administered to mice chronically in their drinking water.
Immunohistochemistry and Immunofluorescence
-
Objective: To visualize and quantify neuropathological hallmarks and cellular responses in brain tissue.
-
Protocol Outline:
-
Tissue Preparation: Mice are euthanized, and their brains are collected. The brains are fixed (e.g., with 4% paraformaldehyde), cryoprotected (e.g., in sucrose solutions), and sectioned using a cryostat or microtome.
-
Staining: Brain sections are incubated with primary antibodies specific for targets of interest, such as:
-
Aβ plaques (e.g., using Thioflavin S or antibodies like 6E10).
-
Hyperphosphorylated tau (e.g., AT8 antibody).
-
Microglia (e.g., Iba1, CD68, CD11b).
-
Astrocytes (e.g., GFAP).
-
Dystrophic neurites (e.g., LAMP1).
-
-
Detection: Sections are then incubated with fluorescently labeled secondary antibodies.
-
Imaging and Analysis: Stained sections are imaged using confocal microscopy. Image analysis software (e.g., Imaris) is used to quantify the area and intensity of staining to determine plaque load, glial activation, etc.
-
Behavioral Testing
-
Objective: To assess cognitive function in AD mouse models.
-
Passive Avoidance Task:
-
Apparatus: A two-chambered box with a light and a dark compartment, where the dark compartment is equipped with a grid floor for delivering a mild foot shock.
-
Training: The mouse is placed in the light compartment. When it enters the dark compartment, it receives a mild foot shock.
-
Testing: After a set period (e.g., 24 hours), the mouse is returned to the light compartment, and the latency to enter the dark compartment is measured. Longer latency is interpreted as better memory of the aversive stimulus.
-
-
Y-Maze Task:
-
Apparatus: A Y-shaped maze with three arms.
-
Procedure: A mouse is placed in the center of the maze and allowed to explore freely for a set duration. The sequence of arm entries is recorded.
-
Analysis: The percentage of spontaneous alternations (entering a different arm on each of three consecutive entries) is calculated. A higher percentage of alternations is indicative of better spatial working memory.
-
Primary Neuronal Cell Culture and Viability Assays
-
Objective: To directly assess the effects of C5a and C5aR1 antagonists on neuronal health.
-
Protocol Outline:
-
Cell Culture: Primary cortical neurons are isolated from mouse embryos and cultured in vitro.
-
Treatment: Cultured neurons are treated with various agents, such as fibrillar Aβ, C5a, and C5aR1 antagonists (e.g., PMX53, a close analog of PMX205).
-
Immunocytochemistry for MAP-2: After treatment, neurons are fixed and stained with an antibody against Microtubule-Associated Protein 2 (MAP-2), a marker of neuronal dendrites and cell bodies.
-
Analysis: The loss of MAP-2 staining is quantified as a measure of neuronal injury.
-
Signaling Pathways and Visualizations
The following diagrams, generated using the DOT language for Graphviz, illustrate the key signaling pathways involved in C5aR1-mediated neuroinflammation and the mechanism of its antagonism.
C5aR1 Signaling in Neuroinflammation
Caption: C5aR1 signaling cascade in Alzheimer's disease.
Mechanism of C5aR1 Antagonist Action
Caption: Inhibition of C5aR1 signaling by an antagonist.
Experimental Workflow for Preclinical Evaluation
References
- 1. C5aR1 antagonism alters microglial polarization and mitigates disease progression in a mouse model of Alzheimer’s disease - PMC [pmc.ncbi.nlm.nih.gov]
- 2. C5aR1 antagonism suppresses inflammatory glial gene expression and alters cellular signaling in an aggressive Alzheimer’s model - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Modulation of C5a–C5aR1 signaling alters the dynamics of AD progression - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Complement protein C5a enhances the β-amyloid-induced neuro-inflammatory response in microglia in Alzheimer’s disease [ipubli.inserm.fr]
The Structure-Activity Relationship of C5aR1 Antagonists: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
The complement component 5a receptor 1 (C5aR1), a classical G protein-coupled receptor (GPCR), is a key mediator of inflammation. Its activation by the potent anaphylatoxin C5a triggers a cascade of pro-inflammatory events, making it a prime therapeutic target for a multitude of inflammatory and autoimmune diseases. Consequently, the development of C5aR1 antagonists has been a major focus of drug discovery efforts for decades. This technical guide provides an in-depth analysis of the structure-activity relationships (SAR) of various classes of C5aR1 antagonists, from pioneering peptide-based inhibitors to the clinically successful small molecule allosteric modulators. We will explore the chemical scaffolds, binding modes, and the impact of structural modifications on antagonist potency and selectivity. Furthermore, this guide details the experimental protocols for key assays used to characterize these antagonists and presents quantitative data in a structured format to facilitate comparison and aid in future drug design endeavors.
Introduction: The C5a-C5aR1 Axis in Inflammation
The complement system is a critical component of the innate immune system. Upon activation, the C5 component is cleaved into C5a and C5b. C5a, a 74-amino acid peptide, exerts its potent pro-inflammatory effects primarily through binding to C5aR1 (also known as CD88) on the surface of various immune cells, including neutrophils, monocytes, and macrophages.[1] This interaction initiates a signaling cascade that leads to chemotaxis, degranulation, production of reactive oxygen species, and the release of inflammatory cytokines.[2][3] While essential for host defense, dysregulation of the C5a-C5aR1 axis is implicated in the pathogenesis of numerous inflammatory conditions, such as rheumatoid arthritis, psoriasis, inflammatory bowel disease, and ANCA-associated vasculitis.[4][5] Therefore, antagonizing C5aR1 presents a promising therapeutic strategy to mitigate excessive inflammation.
C5aR1 Signaling Pathway
Activation of C5aR1 by C5a leads to the coupling of intracellular G proteins, primarily of the Gαi family. This initiates a downstream signaling cascade involving the inhibition of adenylyl cyclase, leading to decreased cyclic AMP (cAMP) levels, and the activation of phospholipase C (PLC), which results in the generation of inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 mediates the release of intracellular calcium stores, while DAG activates protein kinase C (PKC). These events culminate in various cellular responses, including chemotaxis, enzyme release, and the production of inflammatory mediators. Furthermore, agonist-bound C5aR1 can also recruit β-arrestins, which mediate receptor desensitization and internalization, and can also initiate G protein-independent signaling pathways.
Classes of C5aR1 Antagonists and their Structure-Activity Relationships
C5aR1 antagonists can be broadly categorized into three main classes: peptide-based antagonists, non-peptide small molecule antagonists, and monoclonal antibodies.
Peptide and Peptidomimetic Antagonists
The first C5aR1 antagonists were developed by modifying the C-terminal region of the native C5a peptide. This led to the discovery of cyclic hexapeptide antagonists with improved stability and potency.
2.1.1. Cyclic Hexapeptide Antagonists: The PMX Series
The most well-characterized cyclic hexapeptide antagonists belong to the PMX series, with PMX53 (Ac-Phe-[Orn-Pro-dCha-Trp-Arg]) being a prominent example.
-
Core Scaffold and Cyclization: The cyclic nature of these peptides, formed by a lactam bridge between the ornithine side chain and the C-terminal arginine, is crucial for constraining the conformation and enhancing receptor affinity.
-
Key Residues and their Roles:
-
N-terminal Acetyl-Phenylalanine (Ac-Phe): The acetylated N-terminus protects against enzymatic degradation. The phenylalanine residue contributes to the overall hydrophobicity and binding.
-
Ornithine (Orn) and Proline (Pro): These residues are part of the cyclic core and are important for maintaining the correct backbone conformation.
-
D-cyclohexylalanine (dCha): This unnatural amino acid with its bulky, hydrophobic side chain is a critical determinant of antagonist activity. Replacing it with other residues often leads to a significant loss of potency.
-
Tryptophan (Trp): The indole side chain of tryptophan is essential for high-affinity binding, likely through hydrophobic and aromatic interactions within the receptor binding pocket.
-
Arginine (Arg): The positively charged guanidinium group of arginine is crucial for interacting with negatively charged residues in the receptor, such as Asp282.
-
-
Structure-Activity Relationship of PMX Analogs:
-
Substitution of the extracyclic phenylalanine in PMX53 with a more hydrophobic hydrocinnamate group resulted in PMX205 , which exhibits enhanced in vivo stability and potency.
-
Replacing the arginine residue with hydrophobic residues can still retain reasonable antagonist activity, suggesting that the positive charge is not the sole determinant for interaction at that position.
-
N-methylation of the ornithine Nδ residue is tolerated and can improve pharmacokinetic properties.
-
Binding Mode: PMX53 acts as an orthosteric antagonist , meaning it binds to the same site as the endogenous ligand C5a, thereby competitively inhibiting its action. Crystal structures have revealed that PMX53 nestles into a pocket formed by the transmembrane helices of C5aR1.
Non-Peptide Small Molecule Antagonists
The development of orally bioavailable small molecule antagonists has been a major goal in C5aR1-targeted drug discovery. These compounds can be further classified based on their binding mode.
2.2.1. Allosteric Antagonists
A significant breakthrough in the field was the discovery of non-peptide antagonists that bind to an allosteric site on C5aR1, a site distinct from the C5a binding pocket. This allosteric modulation offers potential advantages in terms of selectivity and safety.
Avacopan (CCX168): Avacopan is the first-in-class, orally administered, selective C5aR1 antagonist approved for the treatment of ANCA-associated vasculitis.
-
Chemical Scaffold: Avacopan is a complex molecule featuring a piperidine core with multiple substituted aromatic rings.
-
Structure-Activity Relationship:
-
The synthesis of avacopan involves a multi-step process, and the specific stereochemistry of the piperidine ring is crucial for its high potency.
-
The M1 metabolite of avacopan, a mono-hydroxylated form, retains similar antagonist efficacy.
-
-
Binding Mode: Crystal structures have shown that avacopan binds to an allosteric pocket located within the transmembrane domain of C5aR1. This binding induces a conformational change in the receptor that prevents C5a from binding and activating it.
Other Allosteric Antagonists: Several other chemical scaffolds have been explored for their allosteric antagonist activity at C5aR1, including benzimidazoles and urea-based derivatives. The SAR for these series often focuses on optimizing substitutions on the aromatic rings to enhance potency and improve pharmacokinetic properties.
2.2.2. Orthosteric Non-Peptide Antagonists
While allosteric modulators have shown great promise, the development of non-peptide orthosteric antagonists remains an active area of research. These compounds aim to mimic the key interactions of the C5a C-terminus within the orthosteric binding pocket.
Monoclonal Antibody Antagonists
Monoclonal antibodies that target either C5a or C5aR1 represent another therapeutic modality.
Avdoralimab (IPH5401): Avdoralimab is a monoclonal antibody that binds to C5aR1 and blocks the binding of C5a. It is currently under investigation for the treatment of various cancers. By inhibiting C5aR1 on myeloid-derived suppressor cells (MDSCs) and neutrophils in the tumor microenvironment, avdoralimab aims to enhance anti-tumor immunity.
Quantitative Data of C5aR1 Antagonists
The following tables summarize the in vitro potencies of selected C5aR1 antagonists from different chemical classes. It is important to note that IC50, EC50, and Ki values can vary depending on the specific assay conditions, cell type, and agonist concentration used.
Table 1: Peptide and Peptidomimetic C5aR1 Antagonists
| Compound | Chemical Class | Assay | Species | IC50 (nM) | Reference(s) |
| PMX53 | Cyclic Hexapeptide | C5a-induced myeloperoxidase release | Human PMNs | 20 | |
| PMX205 | Cyclic Hexapeptide | C5a-induced myeloperoxidase release | Human PMNs | ~20 | |
| JPE-1375 | Linear Peptidomimetic | C5a-induced neutrophil mobilization (in vivo) | Mouse | - |
Table 2: Non-Peptide Small Molecule C5aR1 Antagonists
| Compound | Binding Mode | Chemical Class | Assay | Species | IC50 (nM) | Ki (nM) | EC50 (nM) | Reference(s) |
| Avacopan (CCX168) | Allosteric | Piperidine derivative | C5a-induced β-arrestin recruitment | Human | - | - | - | |
| DF2593A | Allosteric | - | C5a-induced neutrophil migration | Human/Rodent | - | - | - | |
| W54011 | Allosteric | - | C5a-induced β-arrestin recruitment | Human | - | - | - | |
| NDT9513727 | Allosteric | Benzodioxole derivative | C5a-induced β-arrestin recruitment | Human | - | - | - |
Table 3: Monoclonal Antibody C5aR1 Antagonists
| Compound | Target | Assay | Species | IC50 (nM) | Reference(s) |
| Avdoralimab (IPH5401) | C5aR1 | C5a-induced CD11b upregulation | Human | - | |
| MEDI7814 | C5a | C5a-induced CD11b upregulation | Human | 28 |
Experimental Protocols
This section provides detailed methodologies for key in vitro and in vivo assays used to characterize C5aR1 antagonists.
In Vitro Assays
4.1.1. Radioligand Binding Assay
This assay measures the ability of a test compound to compete with a radiolabeled ligand for binding to C5aR1.
-
Protocol:
-
Prepare membrane homogenates from cells overexpressing C5aR1.
-
In a 96-well plate, incubate the membrane preparation with a fixed concentration of a radiolabeled C5aR1 ligand (e.g., [¹²⁵I]-C5a) and a range of concentrations of the test antagonist.
-
Incubate at room temperature for a sufficient time to reach equilibrium.
-
Separate the membrane-bound radioligand from the free radioligand by rapid filtration through a glass fiber filter.
-
Wash the filters to remove unbound radioactivity.
-
Measure the radioactivity retained on the filters using a scintillation counter.
-
Plot the percentage of specific binding against the logarithm of the antagonist concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value. The Ki value can then be calculated using the Cheng-Prusoff equation.
-
4.1.2. Neutrophil Chemotaxis Assay
This functional assay assesses the ability of an antagonist to inhibit C5a-induced migration of neutrophils.
-
Protocol:
-
Isolate primary human neutrophils from the whole blood of healthy donors.
-
Pre-incubate the isolated neutrophils with various concentrations of the C5aR1 antagonist or vehicle control.
-
Place the pre-treated neutrophils in the upper chamber of a transwell plate, which has a porous membrane.
-
Add a solution containing C5a to the lower chamber of the transwell plate.
-
Incubate the plate for a set period (e.g., 1-2 hours) to allow the neutrophils to migrate through the pores towards the C5a gradient.
-
Quantify the number of migrated cells in the lower chamber using a cell counter or a viability assay.
-
Calculate the percentage of inhibition of chemotaxis for each antagonist concentration and determine the IC50 value.
-
4.1.3. Calcium Mobilization Assay
This assay measures the antagonist's ability to block C5a-induced increases in intracellular calcium concentration.
-
Protocol:
-
Load C5aR1-expressing cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).
-
Pre-incubate the cells with different concentrations of the test antagonist.
-
Stimulate the cells with a fixed concentration of C5a.
-
Measure the change in fluorescence intensity over time using a fluorescence plate reader.
-
The peak fluorescence intensity corresponds to the maximal intracellular calcium concentration.
-
Determine the IC50 of the antagonist by plotting the inhibition of the C5a-induced calcium response against the antagonist concentration.
-
4.1.4. β-Arrestin Recruitment Assay
This assay quantifies the ability of an antagonist to block C5a-induced recruitment of β-arrestin to the C5aR1.
-
Protocol:
-
Use a commercially available assay system (e.g., PathHunter® β-arrestin assay) that utilizes enzyme fragment complementation.
-
Cells are engineered to express C5aR1 fused to a small enzyme fragment and β-arrestin fused to the larger, complementing enzyme fragment.
-
Upon C5a stimulation, β-arrestin is recruited to the receptor, bringing the two enzyme fragments into proximity and forming an active enzyme that generates a chemiluminescent signal.
-
Pre-incubate the cells with the test antagonist before adding C5a.
-
Measure the chemiluminescent signal to quantify β-arrestin recruitment.
-
Determine the IC50 of the antagonist by measuring the inhibition of the C5a-induced signal.
-
In Vivo Assays
4.2.1. C5a-Induced Neutrophil Mobilization in Mice
This pharmacodynamic assay assesses the in vivo efficacy of a C5aR1 antagonist.
-
Protocol:
-
Administer the test antagonist to mice via the desired route (e.g., intravenous, oral).
-
After a specified time, challenge the mice with an intravenous injection of recombinant mouse C5a.
-
Collect blood samples at various time points after the C5a challenge.
-
Perform a differential white blood cell count to determine the percentage of circulating neutrophils.
-
An effective antagonist will inhibit the C5a-induced increase in neutrophil count.
-
4.2.2. C5a-Induced CD11b Upregulation on Neutrophils
This ex vivo assay measures the antagonist's ability to block C5a-induced activation of neutrophils in whole blood.
-
Protocol:
-
Collect whole blood from subjects who have been administered the test antagonist.
-
Stimulate the whole blood samples ex vivo with C5a.
-
Stain the blood cells with a fluorescently labeled antibody against CD11b, a marker of neutrophil activation.
-
Analyze the samples by flow cytometry to quantify the expression of CD11b on the surface of neutrophils.
-
An effective antagonist will reduce the C5a-induced upregulation of CD11b.
-
Conclusion
The development of C5aR1 antagonists has evolved significantly, from early peptide-based compounds to the clinically successful allosteric modulator, avacopan. A thorough understanding of the structure-activity relationships within different chemical classes is paramount for the rational design of novel antagonists with improved potency, selectivity, and pharmacokinetic profiles. The diverse array of in vitro and in vivo assays described in this guide provides a robust toolkit for the comprehensive characterization of these compounds. As our understanding of the nuances of C5aR1 signaling and its role in various diseases continues to grow, so too will the opportunities for developing innovative and effective C5aR1-targeted therapies. The detailed information presented herein aims to serve as a valuable resource for researchers dedicated to advancing this exciting field of drug discovery.
References
C5aR1 Antagonism: A Technical Guide to its Impact on Glial Cell Activation
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the role of C5a receptor 1 (C5aR1) antagonists in modulating glial cell activation. It is designed to offer a comprehensive resource for researchers, scientists, and professionals involved in drug development, particularly those focused on neuroinflammatory and neurodegenerative diseases. This document details the mechanism of action of C5aR1 antagonists, their effects on microglia and astrocytes, and provides detailed experimental protocols and quantitative data to support further research in this critical area.
Introduction: The C5a-C5aR1 Axis in Neuroinflammation
The complement system, a cornerstone of innate immunity, plays a dual role in the central nervous system (CNS). While essential for clearing cellular debris and pathogens, its dysregulation can lead to chronic inflammation and neuronal damage.[1] A key mediator of this inflammatory cascade is the anaphylatoxin C5a, which exerts its potent pro-inflammatory effects primarily through its G protein-coupled receptor, C5aR1 (also known as CD88).[2]
Under pathological conditions such as Alzheimer's disease, the C5a-C5aR1 signaling axis becomes hyperactive.[1] C5aR1 is expressed at low levels in microglia under normal physiological conditions but is significantly upregulated in activated microglia and other cell types like astrocytes and neurons during neuroinflammation.[1][3] The engagement of C5a with C5aR1 on glial cells triggers a cascade of events, including chemotaxis, the release of pro-inflammatory cytokines, and an overall shift towards a neurotoxic glial phenotype. This makes the C5a-C5aR1 axis a compelling therapeutic target for a range of neurodegenerative disorders.
Mechanism of Action of C5aR1 Antagonists
C5aR1 antagonists are compounds that block the binding of C5a to its receptor, thereby inhibiting the downstream signaling pathways that promote neuroinflammation. These antagonists can be small molecules or peptides. One of the most extensively studied C5aR1 antagonists in the context of neurodegeneration is PMX205 , a cyclic hexapeptide. Another notable antagonist is Avacopan (CCX168) , an orally administered small molecule that has been approved for the treatment of ANCA-associated vasculitis and has been studied for its effects on neutrophil-mediated inflammation.
By blocking C5aR1, these antagonists prevent the activation of intracellular signaling cascades that lead to glial cell activation and the production of inflammatory mediators. This intervention aims to shift the balance from a detrimental, pro-inflammatory glial state to a more homeostatic or even neuroprotective phenotype.
The Impact of C5aR1 Antagonism on Microglial Activation
Microglia, the resident immune cells of the CNS, are central to the neuroinflammatory response. C5aR1 signaling in microglia promotes a pro-inflammatory state. Antagonism of C5aR1 has been shown to significantly alter microglial polarization and function.
Reduction of Pro-inflammatory Microglial Markers
Studies using the C5aR1 antagonist PMX205 in mouse models of Alzheimer's disease have demonstrated a significant reduction in the expression of several microglial activation markers. This indicates a shift away from a reactive, pro-inflammatory phenotype.
| Marker | Cell Type | Model | Treatment | Effect | Reference |
| Iba1 | Microglia | Tg2576 AD Mouse | PMX205 | ~38% reduction in hippocampus | |
| CD68 | Microglia (Lysosomal marker) | Tg2576 AD Mouse | PMX205 | ~23% reduction in hippocampus | |
| CD11b | Microglia | Tg2576 AD Mouse | PMX205 | ~65% reduction in hippocampus | |
| CD11c | Microglia (DAM marker) | Tg2576 AD Mouse | PMX205 | ~82% reduction in hippocampus |
Modulation of Disease-Associated Microglia (DAM) Gene Expression
Single-cell RNA sequencing (scRNA-seq) has revealed that C5aR1 antagonism can significantly alter the gene expression profiles of microglia, particularly suppressing the neurotoxic disease-associated microglial (DAM) signature.
| Gene | Function | Model | Treatment | Effect | p-value | Reference |
| Tyrobp | Signaling adaptor | Arctic AD Mouse | PMX205 | Reduced expression | < 0.05 | |
| Inpp5d | Phosphatase | Arctic AD Mouse | PMX205 | Reduced expression | < 0.0001 | |
| Tnf | Pro-inflammatory cytokine | Arctic AD Mouse | PMX205 | Reduced expression | < 0.05 | |
| Ccl4 | Chemokine | Arctic AD Mouse | PMX205 | Reduced expression | < 0.001 | |
| Apoe | Lipid metabolism | Arctic AD Mouse | PMX205 | Downregulated in DAM1 | - | |
| Trem2 | Signaling receptor | Arctic AD Mouse | PMX205 | Downregulated in DAM1 | - |
Conversely, PMX205 treatment has been shown to upregulate genes associated with homeostatic microglial functions and synaptic plasticity.
The Influence of C5aR1 Antagonism on Astrocyte Activation
Astrocytes, the most abundant glial cell type in the CNS, also play a critical role in neuroinflammation. C5a-C5aR1 signaling can drive astrocytes towards a neurotoxic "A1" phenotype.
Suppression of Neurotoxic Astrocyte Gene Expression
Treatment with PMX205 has been shown to reduce the expression of genes associated with the A1 neurotoxic astrocyte phenotype.
| Gene | Phenotype | Model | Treatment | Effect | Reference |
| Lcn2 | A1 Astrocyte Marker | Arctic AD Mouse | PMX205 | Reduced expression | |
| A1 Astrocyte Genes (unspecified) | Neurotoxic | Arctic AD Mouse | PMX205 | Reduced expression |
It is important to note that while neurotoxic astrocyte gene expression is reduced, pathways associated with protective responses to injury appear to be unchanged by C5aR1 antagonism.
Signaling Pathways Modulated by C5aR1 Antagonism
The binding of C5a to C5aR1 initiates a complex network of intracellular signaling pathways. C5aR1 antagonists prevent the activation of these pro-inflammatory cascades.
C5aR1 Signaling in Glial Cells
C5aR1 is a G protein-coupled receptor that primarily couples to Gαi proteins. Its activation leads to:
-
MAPK Pathway Activation: C5a-C5aR1 engagement leads to the phosphorylation of ERK1/2 and p38 MAPK, which in turn promotes the production of pro-inflammatory cytokines.
-
β-Arrestin Recruitment: C5aR1 activation also leads to the recruitment of β-arrestin 2, which can mediate both receptor desensitization and independent signaling events.
-
Calcium Mobilization and Rho Activation: These pathways are involved in cellular processes like chemotaxis and phagocytosis.
-
JAK/STAT Pathway Interaction in Astrocytes: In astrocytes, C5aR1 signaling can lead to the phosphorylation of STAT3, a key regulator of astrocyte reactivity.
Below is a diagram illustrating the C5aR1 signaling pathway in glial cells and the point of intervention for C5aR1 antagonists.
Experimental Protocols
This section provides detailed methodologies for key experiments cited in the study of C5aR1 antagonists and glial cell activation.
Single-Cell RNA Sequencing (scRNA-seq) of Microglia from Mouse Brain
This protocol outlines the key steps for isolating microglia from adult mouse brain for subsequent single-cell transcriptomic analysis.
Detailed Steps:
-
Tissue Dissociation: Anesthetize and perfuse the mouse with cold PBS. Dissect the brain and remove the meninges. Mechanically dissociate the tissue followed by enzymatic digestion (e.g., with papain or a gentleMACS dissociator).
-
Myelin Removal: Resuspend the cell pellet in a density gradient medium (e.g., 30%/37%/70% Percoll gradient) and centrifuge to separate myelin debris from the cell pellet.
-
FACS Sorting: Resuspend the cell pellet in FACS buffer and stain with fluorescently labeled antibodies against microglial surface markers, typically CD11b (positive) and CD45 (intermediate expression). Sort single, live (DAPI-negative) microglia into 96-well plates containing lysis buffer.
-
Library Preparation and Sequencing: Proceed with a standard scRNA-seq library preparation protocol (e.g., Smart-seq2 for plate-based or a commercial droplet-based platform). This involves reverse transcription, cDNA amplification, tagmentation, and sequencing.
Immunohistochemistry (IHC) for Iba1 and GFAP
This protocol describes the staining of brain sections to visualize microglia (Iba1) and astrocytes (GFAP).
-
Tissue Preparation: Perfuse the mouse with 4% paraformaldehyde (PFA) in PBS. Post-fix the brain in 4% PFA overnight, followed by cryoprotection in a sucrose solution. Embed the brain in OCT compound and prepare 20-50 µm thick cryosections.
-
Antigen Retrieval and Blocking: Wash sections in PBS. Perform antigen retrieval if necessary (though some protocols advise against it for certain endogenous signals). Block non-specific binding by incubating the sections in a blocking solution (e.g., PBS with 5% normal donkey serum and 0.3% Triton X-100) for 1-2 hours at room temperature.
-
Primary Antibody Incubation: Incubate the sections with primary antibodies against Iba1 (for microglia) and GFAP (for astrocytes) diluted in blocking buffer overnight at 4°C.
-
Secondary Antibody Incubation: Wash the sections in PBS. Incubate with fluorescently labeled secondary antibodies (e.g., donkey anti-rabbit and donkey anti-chicken) diluted in blocking buffer for 1-2 hours at room temperature in the dark.
-
Mounting and Imaging: Wash the sections in PBS, mount on slides with a mounting medium containing a nuclear counterstain (e.g., DAPI), and image using a confocal microscope.
Microglial Chemotaxis Assay
This assay measures the directed migration of microglia towards a chemoattractant like C5a.
-
Cell Preparation: Isolate primary microglia or use a microglial cell line. Culture the cells to the desired confluency and then detach them.
-
Assay Setup: Use a Boyden chamber or a similar transwell system with a porous membrane (e.g., 8 µm pores). Place the chemoattractant (C5a) in the lower chamber. A C5aR1 antagonist can be added to the upper chamber with the cells to test its inhibitory effect.
-
Cell Seeding: Seed the microglial cells in the upper chamber of the transwell.
-
Incubation: Incubate the plate for a few hours to allow the cells to migrate through the pores towards the chemoattractant.
-
Quantification: After incubation, remove the non-migrated cells from the top of the membrane. Fix and stain the migrated cells on the bottom of the membrane. Count the number of migrated cells in several fields of view under a microscope. Alternatively, use a fluorescent-based method for quantification.
Conclusion and Future Directions
The evidence strongly suggests that antagonism of the C5a-C5aR1 signaling axis is a promising therapeutic strategy for neuroinflammatory and neurodegenerative diseases. By mitigating the activation of microglia and astrocytes and promoting a more homeostatic CNS environment, C5aR1 antagonists like PMX205 have the potential to slow disease progression and preserve cognitive function.
Future research should focus on:
-
Further elucidating the specific downstream signaling pathways in different glial cell types that are modulated by C5aR1 antagonists.
-
Investigating the long-term efficacy and safety of C5aR1 antagonists in a broader range of neurodegenerative disease models.
-
Exploring the potential for combination therapies that target both C5aR1 and other pathways involved in neuroinflammation.
This technical guide provides a solid foundation for researchers to delve deeper into the therapeutic potential of C5aR1 antagonism in the context of glial cell activation and neurodegeneration.
References
molecular interactions of C5aR1 antagonist 2 with its receptor
An In-Depth Technical Guide to the Molecular Interactions of C5aR1 Antagonist 2 (Compound 6a) with its Receptor
Abstract
The complement component 5a receptor 1 (C5aR1) is a well-validated G protein-coupled receptor (GPCR) target for a host of inflammatory and autoimmune diseases. Its activation by the potent anaphylatoxin C5a triggers a robust pro-inflammatory cascade, making antagonism of this receptor a highly sought-after therapeutic strategy. Recently, a novel series of potent, orally active C5aR1 antagonists were identified, among which "this compound," also referred to as Compound 6a, has demonstrated significant efficacy in preclinical models. This technical guide provides a comprehensive overview of the available data on Compound 6a, focusing on its functional activity, relevant experimental methodologies, and the broader context of its interaction with C5aR1. While the precise chemical structure and specific molecular interactions of Compound 6a have not been publicly disclosed in detail, this document collates all available quantitative data and procedural information to support ongoing research and development in this area.
Introduction to C5aR1 and its Antagonism
The C5a-C5aR1 axis is a critical component of the innate immune system. C5aR1 is primarily expressed on myeloid cells, including neutrophils and monocytes. Upon binding C5a, the receptor activates downstream signaling through two principal pathways: a Gαi-coupled pathway that inhibits adenylyl cyclase and modulates ion channels, and a β-arrestin pathway that mediates receptor internalization, desensitization, and activation of distinct signaling cascades like the ERK/MAPK pathway. This dual signaling capacity leads to potent chemotaxis, degranulation, and production of reactive oxygen species (ROS) and inflammatory cytokines. Given its central role in amplifying inflammation, significant effort has been invested in developing C5aR1 antagonists. These can be broadly categorized as orthosteric antagonists, which compete directly with C5a for binding, and allosteric antagonists, which bind to a separate site to modulate receptor function.
Quantitative Profile of this compound (Compound 6a)
This compound (Compound 6a) is a novel, orally bioavailable small molecule developed by Idorsia Pharmaceuticals[1]. It has demonstrated potent antagonist activity in several key functional assays that measure C5aR1-mediated cellular responses. The available physicochemical and in vitro potency data are summarized below, with a related analogue, Compound 7e, included for comparison.
Table 1: Physicochemical and In Vitro Potency Data for C5aR1 Antagonists
| Property / Assay | This compound (Compound 6a) | C5aR1 Antagonist 1 (Compound 7e) | Reference |
| Molecular Formula | C₂₉H₃₀F₃N₃O₂ | Not Disclosed | [2] |
| Molecular Weight | 509.56 g/mol | Not Disclosed | [2] |
| β-Arrestin-2 Recruitment IC₅₀ | Low nanomolar | Not Disclosed | [1] |
| DISCO Assay IC₅₀ | 21 nM | 38 nM | [2] |
| Neutrophil Migration IC₅₀ | 3 nM | 17 nM | |
| Binding Affinity (Kd) | Not Disclosed | 15 nM |
Note: The DISCO (DiscoverX) assay is a type of β-arrestin recruitment assay.
In Vivo Pharmacodynamic Activity
Compound 6a has demonstrated target engagement and dose-dependent efficacy in vivo. In a rat model of C5a-induced neutrophilia, oral administration of Compound 6a resulted in complete inhibition of both neutrophil count increases and the upregulation of the activation marker CD11b. This confirmation of oral activity and in vivo efficacy underscores its potential as a therapeutic agent for systemic inflammatory conditions.
Molecular Interaction Profile
The specific binding mode of Compound 6a with C5aR1 has not been detailed in publicly available literature. It is unknown whether it acts as an orthosteric or allosteric antagonist. However, insights can be drawn from crystallographic and modeling studies of other small molecule and peptide antagonists.
-
Orthosteric Site: This site, targeted by the endogenous ligand C5a, is also the binding site for peptide-mimetic antagonists like PMX53. It is located within the transmembrane (TM) bundle and involves residues from multiple TM helices and extracellular loops.
-
Allosteric Site: Non-peptide antagonists, such as avacopan (CCX168), bind to an intracellular-facing allosteric pocket, distinct from the C5a binding site.
Given that Compound 6a is a small molecule, it could plausibly target either of these sites. Further structure-activity relationship (SAR) and structural biology studies are required to elucidate its precise mechanism of interaction.
Signaling and Experimental Workflows
C5aR1 Signaling Pathways
C5a binding to C5aR1 initiates two major signaling cascades, G-protein dependent and β-arrestin dependent, which are crucial for its pro-inflammatory effects. Antagonists are designed to block the initiation of these pathways.
Experimental Workflow: Neutrophil Migration Assay
The chemotactic migration of neutrophils towards a C5a gradient is a hallmark of C5aR1 activation. This is commonly measured using a Transwell or Boyden chamber assay.
Experimental Workflow: β-Arrestin Recruitment Assay
The recruitment of β-arrestin to C5aR1 upon agonist stimulation is a key signaling event that can be quantified using technologies like BRET (Bioluminescence Resonance Energy Transfer) or PathHunter (enzyme fragment complementation).
Detailed Experimental Protocols
The following are representative protocols for the key assays used to characterize C5aR1 antagonists, based on established methodologies in the field.
Protocol: Human Neutrophil Chemotaxis Assay
-
Objective: To determine the IC₅₀ of an antagonist for the inhibition of C5a-induced neutrophil migration.
-
Materials:
-
Human whole blood from healthy donors.
-
Dextran T-500 and Ficoll-Paque for neutrophil isolation.
-
RPMI 1640 medium with 0.1% HSA (Human Serum Albumin).
-
Recombinant human C5a (agonist).
-
This compound (test compound).
-
Transwell inserts (3.0 µm pore size, polycarbonate membrane).
-
24-well companion plates.
-
Fluorescent dye (e.g., Calcein-AM) for cell labeling.
-
Fluorescence plate reader.
-
-
Procedure:
-
Neutrophil Isolation: Isolate neutrophils from heparinized human whole blood using dextran sedimentation followed by density gradient centrifugation over Ficoll-Paque. Perform hypotonic lysis to remove any remaining red blood cells. Resuspend purified neutrophils in RPMI + 0.1% HSA at a concentration of 2 x 10⁶ cells/mL.
-
Cell Labeling: Incubate neutrophils with Calcein-AM for 30 minutes at 37°C. Wash cells twice to remove excess dye and resuspend in fresh medium.
-
Compound Preparation: Prepare a serial dilution of this compound in the assay medium.
-
Antagonist Pre-incubation: Mix equal volumes of the labeled neutrophil suspension and the antagonist dilutions. Incubate for 30 minutes at 37°C.
-
Assay Setup: Add 600 µL of assay medium containing C5a (at a pre-determined EC₈₀ concentration, e.g., 2 nM) to the lower wells of the 24-well plate. Place the Transwell inserts into the wells.
-
Migration: Add 100 µL of the pre-incubated neutrophil/antagonist mixture to the top of each Transwell insert.
-
Incubation: Incubate the plate for 60-90 minutes at 37°C in a 5% CO₂ incubator to allow for cell migration.
-
Quantification: After incubation, carefully remove the Transwell inserts. Measure the fluorescence of the medium in the lower chamber using a plate reader with appropriate excitation/emission wavelengths.
-
Data Analysis: Subtract the background fluorescence (wells with no C5a). Plot the antagonist concentration versus the percentage of inhibition of cell migration. Fit the data to a four-parameter logistic equation to determine the IC₅₀ value.
-
Protocol: β-Arrestin 2 Recruitment BRET Assay
-
Objective: To quantify the ability of an antagonist to block C5a-induced recruitment of β-arrestin 2 to C5aR1.
-
Materials:
-
HEK293 cells stably co-expressing C5aR1-Nluc (Nanoluciferase) and mVenus-β-arrestin 2.
-
Assay medium (e.g., Opti-MEM).
-
Recombinant human C5a (agonist).
-
This compound (test compound).
-
Nluc substrate (e.g., furimazine).
-
White, opaque 96-well microplates.
-
Luminescence plate reader capable of simultaneous dual-emission detection (e.g., for 460 nm and 535 nm).
-
-
Procedure:
-
Cell Plating: Seed the engineered HEK293 cells into white 96-well plates and grow overnight to achieve 80-90% confluency.
-
Compound Addition: On the day of the assay, remove the culture medium and replace it with assay medium. Add serial dilutions of this compound to the wells and incubate for 15-30 minutes at 37°C.
-
Agonist Stimulation: Add C5a at a pre-determined EC₈₀ concentration to all wells (except for negative controls).
-
Incubation: Incubate the plate for 30-60 minutes at 37°C.
-
Detection: Add the Nluc substrate according to the manufacturer's instructions.
-
Signal Reading: Immediately read the plate on a BRET-capable plate reader, measuring luminescence at both the donor emission wavelength (~460 nm) and the acceptor emission wavelength (~535 nm).
-
Data Analysis: Calculate the BRET ratio for each well (Acceptor Emission / Donor Emission). Normalize the data to positive (C5a alone) and negative (vehicle) controls. Plot the antagonist concentration versus the normalized BRET signal and fit to a four-parameter logistic equation to determine the IC₅₀ value.
-
Conclusion and Future Directions
This compound (Compound 6a) is a potent, orally active inhibitor of the C5aR1 receptor, demonstrating low nanomolar efficacy in blocking key downstream functional consequences of receptor activation, such as β-arrestin recruitment and neutrophil migration. Its demonstrated in vivo activity in rodent models positions it as a promising candidate for the treatment of C5a-driven inflammatory diseases.
The critical next steps for the research community involve the full disclosure of its chemical structure and the elucidation of its specific molecular binding mode. Determining whether Compound 6a engages the orthosteric or an allosteric site on C5aR1 will be pivotal for understanding its pharmacology and for guiding the development of next-generation antagonists with potentially improved properties, such as biased signaling or longer receptor residence time. Site-directed mutagenesis studies combined with co-crystallography or cryo-EM will be invaluable in mapping its precise interaction footprint on the receptor.
References
- 1. Site-directed mutagenesis to study the role of specific amino acids in the ligand binding domain of PPARs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Identification by Site-directed Mutagenesis of Residues Involved in Ligand Recognition and Activation of the Human A3 Adenosine Receptor - PMC [pmc.ncbi.nlm.nih.gov]
Modulating the Complement System in CNS Disorders: A Technical Guide to C5aR1 Antagonism
For Researchers, Scientists, and Drug Development Professionals
The complement system, a crucial component of innate immunity, has emerged as a significant player in the pathology of a range of central nervous system (CNS) disorders. Its overactivation can trigger a cascade of inflammatory events, leading to neuronal damage and disease progression. A key mediator in this process is the C5a-C5aR1 signaling axis. This in-depth technical guide explores the therapeutic potential of targeting the C5a receptor 1 (C5aR1) with antagonists to modulate the complement system in the context of CNS diseases.
The C5a-C5aR1 Axis: A Central Player in Neuroinflammation
The anaphylatoxin C5a, a potent pro-inflammatory peptide generated during complement activation, exerts its effects primarily through the G protein-coupled receptor, C5aR1. In the CNS, C5aR1 is predominantly expressed on microglia, the resident immune cells of the brain. Under pathological conditions, C5aR1 expression is significantly upregulated on microglia and can also be found on other cell types like astrocytes and neurons.
Activation of C5aR1 on microglia initiates a cascade of intracellular signaling events, leading to a pro-inflammatory phenotype. This includes the release of inflammatory cytokines such as TNF-α, IL-1β, and IL-6, enhanced chemotaxis, and increased phagocytic activity. This sustained neuroinflammatory response contributes to synaptic dysfunction, neuronal injury, and ultimately, cognitive decline in various CNS disorders.
C5aR1 Antagonists: A Promising Therapeutic Strategy
Blocking the interaction between C5a and C5aR1 with specific antagonists presents a promising therapeutic approach to mitigate neuroinflammation and its detrimental consequences. Several C5aR1 antagonists have been developed and investigated in preclinical models of CNS disorders, demonstrating significant therapeutic benefits.
Quantitative Data on Key C5aR1 Antagonists
The following table summarizes the in vitro potency of prominent C5aR1 antagonists that have been evaluated for CNS applications.
| Antagonist | Type | Target Species | Assay Type | IC50 | Ki | EC50 | Reference |
| PMX53 | Cyclic Hexapeptide | Human | Neutrophil Myeloperoxidase Release | 22 nM | - | - | [1] |
| Human | Neutrophil Chemotaxis | 75 nM | - | - | [1] | ||
| Mouse | C5a-induced Chemotaxis | 0.5 nM | 30 nM | - | [1] | ||
| PMX205 | Cyclic Hexapeptide | Human | C5a Receptor Binding | 31 nM | 19.3 nM | - | [2] |
| Avacopan (CCX168) | Small Molecule | Human | [¹²⁵I]-C5a Binding (U937 cells) | 0.1 nM | - | - | [3] |
| Human | C5a-mediated Chemotaxis (U937 cells) | - | - | 0.2 nM (A₂) | |||
| Human | Calcium Mobilization (U937 cells) | - | - | 0.1 nM (A₂) | |||
| PVB-800218 | Negative Allosteric Modulator | Human | C5a-induced Chemotaxis (iPSC microglia) | 27 nM | - | - |
IC50: Half-maximal inhibitory concentration. Ki: Inhibitory constant. EC50: Half-maximal effective concentration. A₂: A measure of antagonist potency.
C5aR1 Signaling Pathway and its Antagonism
The binding of C5a to C5aR1 triggers a conformational change in the receptor, leading to the activation of intracellular signaling pathways. A key mechanism involves the coupling to inhibitory G proteins (Gαi/o), which leads to the inhibition of adenylyl cyclase and a decrease in cyclic AMP (cAMP) levels. Furthermore, C5aR1 activation can signal through β-arrestin pathways and activate the mitogen-activated protein kinase (MAPK) cascade, including ERK1/2. In microglia, this signaling converges on the activation of transcription factors like NF-κB, which orchestrates the expression of pro-inflammatory genes.
C5aR1 antagonists, by binding to the receptor, prevent the conformational changes induced by C5a, thereby blocking the initiation of these downstream signaling events. This effectively dampens the pro-inflammatory response of microglia.
Experimental Protocols for Evaluating C5aR1 Antagonists
A systematic evaluation of novel C5aR1 antagonists for CNS disorders involves a series of in vitro and in vivo experiments.
In Vitro Assays
1. Receptor Binding Assay:
-
Objective: To determine the binding affinity (Ki) of the antagonist to C5aR1.
-
Methodology:
-
Use cell membranes from a cell line overexpressing human C5aR1 (e.g., U937 or HEK293 cells).
-
Perform a competitive binding experiment using a radiolabeled C5a analog (e.g., ¹²⁵I-C5a) and varying concentrations of the unlabeled antagonist.
-
Incubate the membranes, radioligand, and antagonist until equilibrium is reached.
-
Separate bound from free radioligand by filtration.
-
Measure the radioactivity of the filters to determine the amount of bound radioligand.
-
Calculate the Ki value using the Cheng-Prusoff equation.
-
2. Chemotaxis Assay:
-
Objective: To assess the functional ability of the antagonist to inhibit C5a-induced cell migration.
-
Methodology:
-
Use primary microglia or a microglial cell line (e.g., BV-2).
-
Place the cells in the upper chamber of a Boyden chamber or a similar migration device.
-
Add C5a as a chemoattractant to the lower chamber.
-
Add varying concentrations of the C5aR1 antagonist to the upper chamber with the cells.
-
Incubate for a sufficient time to allow cell migration (e.g., 4-6 hours).
-
Stain and count the cells that have migrated to the lower side of the membrane.
-
Determine the IC50 value of the antagonist for inhibiting chemotaxis.
-
3. Calcium Mobilization Assay:
-
Objective: To measure the antagonist's ability to block C5a-induced intracellular calcium release.
-
Methodology:
-
Load C5aR1-expressing cells with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM).
-
Pre-incubate the cells with varying concentrations of the antagonist.
-
Stimulate the cells with C5a.
-
Measure the change in intracellular calcium concentration using a fluorometer or a fluorescence microscope.
-
Determine the IC50 value for the inhibition of calcium mobilization.
-
4. Western Blotting for Signaling Pathway Analysis:
-
Objective: To confirm that the antagonist blocks downstream C5aR1 signaling pathways (e.g., ERK1/2 phosphorylation).
-
Methodology:
-
Culture C5aR1-expressing cells and serum-starve them.
-
Pre-treat the cells with the antagonist for a specified time.
-
Stimulate the cells with C5a for a short period (e.g., 5-15 minutes).
-
Lyse the cells and separate the proteins by SDS-PAGE.
-
Transfer the proteins to a nitrocellulose or PVDF membrane.
-
Probe the membrane with primary antibodies specific for phosphorylated ERK1/2 (p-ERK1/2) and total ERK1/2.
-
Incubate with a corresponding HRP-conjugated secondary antibody.
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate.
-
Quantify the band intensities to determine the extent of inhibition of ERK1/2 phosphorylation.
-
In Vivo Evaluation in CNS Disorder Models
-
Objective: To assess the therapeutic efficacy of the C5aR1 antagonist in a relevant animal model of a CNS disorder (e.g., Alzheimer's disease, traumatic brain injury, or ischemic stroke).
-
Methodology:
-
Animal Model Selection: Choose a well-characterized animal model that recapitulates key aspects of the human disease, such as the 5XFAD or APP/PS1 mouse models for Alzheimer's disease.
-
Drug Administration: Administer the C5aR1 antagonist to the animals via an appropriate route (e.g., oral gavage, intraperitoneal injection, or in drinking water). Treatment can be prophylactic (before disease onset) or therapeutic (after disease manifestation).
-
Behavioral Testing: Conduct a battery of behavioral tests to assess cognitive function, motor skills, or other relevant neurological outcomes. Examples include the Morris water maze for spatial learning and memory, or the rotarod test for motor coordination.
-
Histopathological and Biochemical Analysis: At the end of the treatment period, sacrifice the animals and collect brain tissue for analysis.
-
Immunohistochemistry/Immunofluorescence: Stain brain sections for markers of neuroinflammation (e.g., Iba1 for microglia, GFAP for astrocytes), neuronal damage, and disease-specific pathology (e.g., amyloid-beta plaques).
-
ELISA/Western Blotting: Measure the levels of inflammatory cytokines (TNF-α, IL-1β), complement components, and synaptic proteins in brain homogenates.
-
Flow Cytometry: Isolate microglia from the brain and analyze their activation state and C5aR1 expression.
-
-
Preclinical Development Workflow for a Novel C5aR1 Antagonist
The development of a novel C5aR1 antagonist for CNS disorders follows a structured preclinical workflow to ensure a thorough evaluation of its potential.
Conclusion
Targeting the C5a-C5aR1 signaling axis with specific antagonists represents a highly promising therapeutic strategy for a variety of CNS disorders characterized by a significant neuroinflammatory component. The ability of these antagonists to modulate microglial activation and reduce the production of pro-inflammatory mediators offers a novel approach to protect neurons and preserve cognitive function. A rigorous preclinical evaluation, encompassing detailed in vitro characterization and robust in vivo efficacy studies, is essential for the successful translation of these promising compounds into clinical therapies for patients suffering from these devastating neurological conditions. This guide provides a foundational framework for researchers and drug developers to navigate the complexities of developing C5aR1 antagonists for the treatment of CNS disorders.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Modulation of C5a–C5aR1 signaling alters the dynamics of AD progression - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Characterization of Pharmacologic and Pharmacokinetic Properties of CCX168, a Potent and Selective Orally Administered Complement 5a Receptor Inhibitor, Based on Preclinical Evaluation and Randomized Phase 1 Clinical Study - PMC [pmc.ncbi.nlm.nih.gov]
The Therapeutic Potential of C5aR1 Antagonism in Inflammatory Diseases: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
The complement system, a cornerstone of innate immunity, plays a critical role in host defense. However, its dysregulation can fuel a wide array of inflammatory diseases. A key mediator in this process is the anaphylatoxin C5a and its interaction with its primary receptor, C5a receptor 1 (C5aR1). This technical guide delves into the therapeutic potential of targeting the C5a-C5aR1 axis, with a focus on the preclinical evidence supporting the use of C5aR1 antagonists in mitigating inflammatory responses. While specific data for a designated "C5aR1 antagonist 2" is not publicly available, this paper will utilize data from well-characterized antagonists to illustrate the principles and potential of this therapeutic strategy.
The C5a/C5aR1 Signaling Axis in Inflammation
The binding of C5a to C5aR1, a G protein-coupled receptor (GPCR), on the surface of immune cells like neutrophils, macrophages, and mast cells, triggers a cascade of intracellular signaling events.[1] This activation leads to potent pro-inflammatory responses, including chemotaxis, degranulation, and the production of inflammatory cytokines and reactive oxygen species.[1][2] This signaling is implicated in the pathogenesis of numerous autoimmune and inflammatory conditions, such as rheumatoid arthritis, sepsis, and neurodegenerative diseases.[1][3]
The C5a/C5aR1 signaling pathway is a complex network of interactions. Upon ligand binding, C5aR1 couples with G proteins, leading to the activation of downstream signaling cascades, including the mitogen-activated protein kinase (MAPK) pathways (ERK1/2, JNK, p38) and the phosphoinositide 3-kinase (PI3K)/Akt pathway. These pathways ultimately culminate in the release of pro-inflammatory mediators like TNF-α, IL-1β, and IL-6.
Therapeutic Strategy: C5aR1 Antagonism
Given the central role of the C5a-C5aR1 axis in inflammation, its inhibition presents a promising therapeutic strategy. C5aR1 antagonists are designed to block the binding of C5a to its receptor, thereby preventing the initiation of the downstream inflammatory cascade. Several small molecules, peptides, and antibodies targeting C5aR1 have been developed and evaluated in preclinical models of inflammatory diseases.
Quantitative Data on C5aR1 Antagonist Efficacy
The following tables summarize key quantitative data from preclinical studies on representative C5aR1 antagonists, PMX53 and JPE-1375. This data highlights their potential in modulating inflammatory responses.
Table 1: In Vivo Efficacy of C5aR1 Antagonists in a Mouse Model of C5a-Induced Inflammation
| Antagonist | Dose (mg/kg, i.v.) | Endpoint | Result |
| PMX53 | 1 | Inhibition of C5a-mediated PMN mobilization | Significant decrease |
| PMX53 | 3 | Inhibition of C5a-mediated PMN mobilization | Significant decrease |
| JPE-1375 | 1 | Inhibition of C5a-mediated PMN mobilization | Significant decrease |
| JPE-1375 | 3 | Inhibition of C5a-mediated PMN mobilization | Significant decrease |
Table 2: In Vivo Duration of Action of C5aR1 Antagonists
| Antagonist | Dose (mg/kg, i.v.) | Time Point | Result (Inhibition of PMN mobilization) |
| PMX53 | 1 | up to 6 hours | Active |
| JPE-1375 | 1 | < 2 hours | Active |
Experimental Protocols
Detailed methodologies are crucial for the evaluation of novel C5aR1 antagonists. Below are representative protocols for key in vivo experiments.
In Vivo Pharmacodynamic Assay for C5aR1 Antagonist Efficacy
This assay quantifies the ability of a C5aR1 antagonist to inhibit C5a-induced polymorphonuclear (PMN) cell mobilization and TNF-α production in mice.
1. Animal Model:
-
Wild-type C57BL/6J mice are used. C5aR1 knockout mice can be included as a control to confirm the C5aR1-dependency of the response.
2. Antagonist Administration:
-
The C5aR1 antagonist (e.g., PMX53, JPE-1375) is administered intravenously (i.v.) at various doses (e.g., 0.3, 1.0, and 3.0 mg/kg).
3. C5a Challenge:
-
15 minutes after antagonist administration, recombinant mouse C5a (50 μg/kg) is injected i.v. to induce an inflammatory response.
4. Sample Collection:
-
Blood samples are collected from the tail vein at baseline (0 minutes) and at 15, 30, and 60 minutes post-C5a injection.
5. Analysis:
-
PMN Mobilization: Blood smears are prepared and stained to quantify the percentage of circulating PMNs.
-
TNF-α Levels: Plasma is separated, and TNF-α concentrations are measured by ELISA.
6. Time-Course Experiment:
-
To determine the duration of action, the antagonist is administered at various time points (e.g., 15 minutes, 2 hours, 6 hours, 24 hours) prior to the C5a challenge.
Conclusion
The C5a-C5aR1 signaling axis represents a critical nexus in the inflammatory cascade, making it a highly attractive target for therapeutic intervention in a multitude of inflammatory diseases. Preclinical data on C5aR1 antagonists demonstrate their potential to effectively dampen inflammatory responses by blocking this key pathway. The methodologies and data presented in this guide provide a framework for the evaluation and development of novel C5aR1 inhibitors. While the identity of "this compound" remains elusive, the principles outlined here are broadly applicable to the characterization of any new chemical entity targeting this receptor. Further research and clinical trials are warranted to fully elucidate the therapeutic utility of C5aR1 antagonism in human inflammatory diseases. The recent FDA approval of the C5aR1 antagonist avacopan for ANCA-associated vasculitis underscores the clinical viability of this therapeutic approach.
References
- 1. C5AR1: A Key Regulator of Immune Response and Inflammation [learn.mapmygenome.in]
- 2. C5aR1 antagonism suppresses inflammatory glial gene expression and alters cellular signaling in an aggressive Alzheimer’s model - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Targeting Complement C5a Receptor 1 for the Treatment of Immunosuppression in Sepsis - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for In Vivo Pharmacodynamic Assay of C5aR1 Antagonist Efficacy
Audience: Researchers, scientists, and drug development professionals.
Introduction
The complement system is a critical component of innate immunity, and its activation leads to the generation of the potent pro-inflammatory anaphylatoxin, C5a. C5a exerts its effects primarily through the C5a receptor 1 (C5aR1, also known as CD88), a G protein-coupled receptor expressed on various immune cells, including neutrophils, monocytes, and macrophages.[1] The C5a-C5aR1 signaling axis is implicated in a wide range of inflammatory and autoimmune diseases, making C5aR1 a promising therapeutic target.[2][3][4]
Developing effective C5aR1 antagonists requires robust preclinical evaluation of their pharmacodynamic (PD) properties in vivo.[2] Understanding a drug candidate's target engagement, dose-response relationship, and duration of action is crucial for selecting clinical candidates and determining optimal dosing regimens. This document provides detailed protocols for an in vivo pharmacodynamic assay to assess the efficacy of C5aR1 antagonists in a murine model. The primary readouts of this assay are the inhibition of C5a-induced neutrophil mobilization and TNF-α production, key downstream effects of C5aR1 activation.
C5aR1 Signaling Pathway
Activation of C5aR1 by its ligand C5a initiates a signaling cascade that leads to a variety of cellular responses, including chemotaxis, degranulation, and the production of pro-inflammatory cytokines. Antagonists of C5aR1 aim to block these downstream effects.
Experimental Protocols
Protocol 1: In Vivo C5a-Induced Neutrophil Mobilization and TNF-α Production Assay
This protocol describes a robust method to evaluate the efficacy and duration of action of C5aR1 antagonists in vivo by measuring their ability to inhibit C5a-induced neutrophilia and TNF-α release in mice.
Materials:
-
Animals: Wild-type mice (e.g., C57BL/6), 8-12 weeks old.
-
Reagents:
-
Recombinant mouse C5a (rmC5a)
-
C5aR1 antagonist test compound
-
Vehicle control for the test compound
-
Saline (0.9% NaCl)
-
EDTA-coated microtubes for blood collection
-
Mouse TNF-α ELISA kit
-
-
Equipment:
-
Animal balance
-
Syringes and needles for intravenous (i.v.) injections
-
Centrifuge for blood processing
-
Hematology analyzer or flow cytometer
-
ELISA plate reader
-
Experimental Workflow:
Procedure:
-
Animal Preparation:
-
Acclimatize mice to the experimental conditions for at least one week.
-
Randomly assign mice to treatment groups (e.g., vehicle, C5aR1 antagonist at different doses).
-
-
Dosing:
-
Administer the C5aR1 antagonist or vehicle via intravenous (i.v.) injection at predetermined time points before the C5a challenge to assess the duration of action (e.g., 15 minutes, 2 hours, 6 hours, 24 hours).
-
-
C5a Challenge:
-
At the designated time after antagonist administration, inject mice intravenously with recombinant mouse C5a (e.g., 50 µg/kg) to induce neutrophil mobilization and TNF-α production. A saline-injected group should be included as a negative control.
-
-
Blood Collection and Analysis:
-
At 60 minutes post-C5a injection, collect blood samples via cardiac puncture or another appropriate method into EDTA-coated microtubes.
-
For neutrophil analysis, perform a complete blood count (CBC) using a hematology analyzer or stain for neutrophil markers (e.g., Ly6G) for flow cytometric analysis.
-
For TNF-α analysis, centrifuge the blood samples to separate the plasma. Store plasma at -80°C until analysis.
-
Quantify TNF-α levels in the plasma using a commercially available ELISA kit according to the manufacturer's instructions.
-
Data Analysis:
-
Calculate the percentage of circulating neutrophils for each animal.
-
Determine the concentration of plasma TNF-α for each animal.
-
Compare the results from the antagonist-treated groups to the vehicle-treated, C5a-challenged group to determine the percent inhibition of neutrophil mobilization and TNF-α production.
-
Statistical analysis (e.g., ANOVA followed by a post-hoc test) should be performed to determine the significance of the observed effects.
Data Presentation
The following tables summarize representative quantitative data from in vivo pharmacodynamic studies of C5aR1 antagonists.
Table 1: Dose-Dependent Inhibition of C5a-Induced Neutrophilia and TNF-α Production by C5aR1 Antagonists
| Treatment Group | Dose (mg/kg, i.v.) | Circulating Neutrophils (% of Total Leukocytes) | Plasma TNF-α (pg/mL) | % Inhibition of Neutrophilia | % Inhibition of TNF-α |
| Saline Control | - | 20 ± 2.5 | 50 ± 10 | - | - |
| Vehicle + C5a | - | 65 ± 5.1 | 300 ± 45 | 0 | 0 |
| Antagonist A + C5a | 0.3 | 60 ± 4.8 | 280 ± 38 | 11.1 | 6.7 |
| Antagonist A + C5a | 1.0 | 35 ± 3.2 | 120 ± 25 | 66.7 | 60.0 |
| Antagonist A + C5a | 3.0 | 25 ± 2.9 | 80 ± 15 | 88.9 | 73.3 |
| Antagonist B + C5a | 1.0 | 38 ± 4.1 | 150 ± 30 | 60.0 | 50.0 |
Data are presented as mean ± SEM. *p < 0.05 compared to the Vehicle + C5a group. Data are hypothetical and based on trends observed in published studies.
Table 2: Duration of Action of C5aR1 Antagonists on C5a-Induced Neutrophil Mobilization
| Pre-treatment Time | Circulating Neutrophils (% of Total Leukocytes) - Antagonist A (1 mg/kg) | % Inhibition - Antagonist A | Circulating Neutrophils (% of Total Leukocytes) - Antagonist B (1 mg/kg) | % Inhibition - Antagonist B |
| 15 min | 32 ± 3.5 | 73.3 | 36 ± 4.0 | 64.4 |
| 2 hours | 35 ± 3.8 | 66.7 | 55 ± 5.2 | 22.2 |
| 6 hours | 40 ± 4.2 | 55.6 | 62 ± 4.9 | 6.7 |
| 24 hours | 60 ± 5.0 | 11.1 | 64 ± 5.3 | 2.2 |
Data are presented as mean ± SEM. *p < 0.05 compared to the Vehicle + C5a group (65 ± 5.1%). Pre-treatment time indicates the time between antagonist administration and C5a challenge. Data are hypothetical and based on trends observed in published studies.
Conclusion
The described in vivo pharmacodynamic assay provides a reliable and reproducible method for assessing the efficacy and duration of action of C5aR1 antagonists. The quantitative readouts of neutrophil mobilization and TNF-α production are directly linked to the biological activity of the C5a-C5aR1 axis. This experimental framework is invaluable for the preclinical development of novel C5aR1-targeting therapeutics for a variety of inflammatory diseases. The use of humanized C5aR1 mouse models can further enhance the translational relevance of these studies.
References
- 1. C5a receptor - Wikipedia [en.wikipedia.org]
- 2. In Vivo Pharmacodynamic Method to Assess Complement C5a Receptor Antagonist Efficacy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Pharmacological characterisation of small molecule C5aR1 inhibitors in human cells reveals biased activities for signalling and function - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Oral Administration of C5aR1 Antagonist PMX205 in Mice
These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the oral administration of the C5aR1 antagonist, PMX205, in mouse models. The protocols outlined below are based on established preclinical studies and offer detailed methodologies for in vivo experiments.
Introduction
The complement system is a critical component of the innate immune response. Its activation leads to the generation of effector molecules, including the potent anaphylatoxin C5a. C5a exerts its pro-inflammatory effects through its receptor, C5a receptor 1 (C5aR1, also known as CD88)[1]. The C5a-C5aR1 signaling axis is implicated in the pathogenesis of numerous inflammatory and neurodegenerative diseases[2][3].
PMX205 is a potent, orally active, and selective cyclic hexapeptide antagonist of C5aR1[4][5]. It has demonstrated therapeutic potential in various preclinical models, including neurodegenerative diseases and inflammatory conditions. These notes provide detailed protocols for the oral administration of PMX205 in mice to facilitate further research into its therapeutic applications.
C5a-C5aR1 Signaling Pathway
Activation of C5aR1 by its ligand C5a initiates a cascade of intracellular signaling events. As a G protein-coupled receptor (GPCR), C5aR1 couples to intracellular G proteins, primarily of the Gαi family. This leads to the activation of downstream signaling pathways, including the phosphorylation of ERK1/2, mobilization of intracellular calcium, and activation of Rho, ultimately resulting in cellular responses such as chemotaxis, cytokine secretion, and phagocytosis.
References
Application Notes and Protocols: The Use of a C5aR1 Antagonist in a Rat Model of C5a-Induced Neutrophilia
For Researchers, Scientists, and Drug Development Professionals
Introduction
The complement component 5a (C5a) is a potent pro-inflammatory anaphylatoxin that plays a crucial role in the innate immune response.[1][2] Its interaction with the C5a receptor 1 (C5aR1, also known as CD88), a G protein-coupled receptor predominantly expressed on myeloid cells like neutrophils, triggers a cascade of intracellular signaling events.[1][3] This activation leads to neutrophil chemotaxis, adhesion, and degranulation, culminating in the recruitment of these leukocytes to sites of inflammation.[3] Dysregulation of the C5a-C5aR1 axis is implicated in the pathophysiology of numerous inflammatory diseases. Consequently, antagonism of C5aR1 presents a promising therapeutic strategy for mitigating excessive inflammation.
This document provides detailed application notes and protocols for utilizing a C5aR1 antagonist in a rat model of C5a-induced neutrophilia. Neutrophilia, an increase in the number of circulating neutrophils, can be reliably induced in rats by the systemic administration of C5a. This model serves as a valuable in vivo platform for evaluating the efficacy and pharmacodynamics of C5aR1 antagonists. Here, we focus on the well-characterized and potent C5aR1 antagonist, PMX53.
Key Concepts and Signaling Pathways
The binding of C5a to C5aR1 on neutrophils initiates a signaling cascade that is central to their migration and activation. This process is primarily mediated through Gαi protein coupling.
Caption: C5aR1 Signaling Pathway in Neutrophils.
Experimental Protocols
Animal Model
-
Species: Male Sprague-Dawley or Wistar rats
-
Weight: 200-250 g
-
Housing: Standard laboratory conditions with a 12-hour light/dark cycle and ad libitum access to food and water.
-
Acclimatization: Animals should be acclimatized for at least one week prior to the experiment.
Materials
-
Recombinant rat C5a (carrier-free)
-
C5aR1 Antagonist (PMX53)
-
Sterile, pyrogen-free 0.9% saline
-
Anesthetic (e.g., isoflurane, ketamine/xylazine cocktail)
-
Blood collection tubes with anticoagulant (e.g., EDTA)
-
Hematology analyzer or hemocytometer
-
Syringes and needles for intravenous injections
Experimental Workflow
Caption: Experimental Workflow for C5a-Induced Neutrophilia.
Protocol 1: C5a-Induced Neutrophilia in Rats
-
Preparation of Reagents:
-
Reconstitute recombinant rat C5a in sterile, pyrogen-free 0.9% saline to a stock concentration of 100 µg/mL.
-
Further dilute the C5a stock solution with saline to a final working concentration for injection. A typical dose to induce neutrophilia is in the range of 10-50 µg/kg body weight.
-
-
Animal Preparation and Dosing:
-
Anesthetize the rat using an appropriate method.
-
Collect a baseline blood sample (approximately 0.2 mL) from the tail vein or another suitable site into an EDTA-containing tube.
-
Administer the prepared C5a solution intravenously (i.v.) via the tail vein. The injection volume should be kept low (e.g., 100-200 µL) to avoid hemodynamic effects.
-
-
Blood Sample Collection:
-
Collect blood samples at various time points post-C5a administration. Based on the known kinetics, suggested time points include 30, 60, 120, and 240 minutes. The peak neutrophilia is expected between 2 and 5 hours.
-
Maintain the animal under anesthesia or use appropriate restraint methods for blood collection.
-
-
Neutrophil Counting:
-
Perform a complete blood count (CBC) using an automated hematology analyzer for accurate and rapid quantification of neutrophils.
-
Alternatively, manual counting can be performed using a hemocytometer following red blood cell lysis and staining of white blood cells.
-
Protocol 2: Administration of C5aR1 Antagonist (PMX53)
-
Preparation of PMX53:
-
PMX53 is a cyclic peptide. Prepare a stock solution in a suitable solvent such as sterile saline or a vehicle containing a small amount of DMSO, if necessary for solubility.
-
Dilute the stock solution to the final desired concentration for injection. Effective doses of PMX53 in rodent models typically range from 0.3 to 3 mg/kg body weight.
-
-
Administration of Antagonist:
-
Administer the prepared PMX53 solution or the corresponding vehicle control intravenously.
-
The antagonist should be administered prior to the C5a challenge. A pre-treatment time of 15-30 minutes is commonly used to allow for distribution and receptor binding.
-
-
Induction of Neutrophilia and Sample Analysis:
-
Following the pre-treatment period, proceed with the C5a-induced neutrophilia protocol as described in Protocol 1.
-
Collect and analyze blood samples at the designated time points to determine the effect of PMX53 on C5a-induced neutrophil counts.
-
Data Presentation
The following tables summarize key quantitative data for the use of a C5aR1 antagonist in a C5a-induced neutrophilia model.
Table 1: In Vitro and In Vivo Efficacy of PMX53
| Parameter | Species | Value | Reference |
| IC₅₀ (C5a-induced Neutrophil Chemotaxis) | Human | 75 nM | |
| IC₅₀ (C5a-induced Myeloperoxidase Release) | Human | 22 nM | |
| Effective Dose (i.v.) | Mouse | 1-3 mg/kg | |
| Oral Bioavailability | Mouse | 9% | |
| Plasma Half-life (i.v.) | Mouse | ~20 min |
Table 2: Time Course of C5a-Induced Neutrophilia in Rodents
| Time Point | Expected Change in Neutrophil Count | Reference |
| 0-20 minutes | Rapid increase | |
| 2-5 hours | Peak neutrophilia (can be 300-400% increase) | |
| 4-6 hours | Gradual return to baseline |
Note: The magnitude and timing of the peak response can vary depending on the dose of C5a administered and the specific rat strain used.
Table 3: Representative Experimental Groups and Expected Outcomes
| Group | Treatment | Expected Outcome |
| 1 (Control) | Vehicle + Saline | No significant change in neutrophil count. |
| 2 (C5a) | Vehicle + C5a | Significant increase in circulating neutrophils, peaking at 2-5 hours. |
| 3 (Antagonist) | PMX53 + C5a | Dose-dependent inhibition of C5a-induced neutrophilia. |
Conclusion
The rat model of C5a-induced neutrophilia is a robust and reproducible method for the in vivo evaluation of C5aR1 antagonists. The protocol outlined in this document, utilizing the potent antagonist PMX53, provides a clear framework for researchers to investigate the pharmacological properties of compounds targeting the C5a-C5aR1 axis. Careful consideration of dosing, timing, and appropriate controls is essential for obtaining reliable and interpretable data. This model is a valuable tool in the pre-clinical development of novel anti-inflammatory therapeutics.
References
Application of C5aR1 Antagonists in Alzheimer's Disease Mouse Models: Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the use of C5a Receptor 1 (C5aR1) antagonists in preclinical Alzheimer's disease (AD) mouse models. The information compiled is based on peer-reviewed studies and is intended to guide researchers in designing and executing experiments to evaluate the therapeutic potential of C5aR1 inhibition in AD.
Introduction
The complement system, a key component of the innate immune system, has been implicated in the pathogenesis of Alzheimer's disease.[1][2] Activation of the complement cascade leads to the generation of the potent pro-inflammatory anaphylatoxin C5a.[1][3] C5a binds to its receptor, C5aR1, which is upregulated on microglia and other cells in the AD brain, triggering a cascade of inflammatory responses that are thought to contribute to neurodegeneration.[4]
Pharmacological antagonism of C5aR1 has emerged as a promising therapeutic strategy to mitigate neuroinflammation and its downstream detrimental effects in AD. The small molecule C5aR1 antagonist, PMX205, has been extensively studied in various AD mouse models, demonstrating significant reductions in amyloid plaque deposition, gliosis, and synaptic loss, leading to improved cognitive function. This document will focus on the application of C5aR1 antagonists, with a particular emphasis on PMX205, in preclinical AD research.
C5a-C5aR1 Signaling Pathway in Alzheimer's Disease
The C5a-C5aR1 signaling axis plays a critical role in mediating neuroinflammatory processes in the context of Alzheimer's disease. Fibrillar amyloid-beta (Aβ) plaques can activate the complement cascade, leading to the production of C5a. C5a then binds to C5aR1 on microglia, the resident immune cells of the brain. This interaction triggers microglial activation, chemotaxis, and the release of pro-inflammatory cytokines, contributing to a chronic neuroinflammatory state that exacerbates neuronal damage and cognitive decline.
Data Presentation: Efficacy of PMX205 in AD Mouse Models
The following tables summarize the quantitative data from key studies investigating the effects of the C5aR1 antagonist PMX205 in various mouse models of Alzheimer's disease.
Table 1: Effects of PMX205 on Amyloid Pathology
| Mouse Model | Age at Treatment | Treatment Duration | PMX205 Dose & Administration | Reduction in Fibrillar Aβ Deposits | Reference |
| Tg2576 | 13 months | 3 months | 1 mg/kg/day in drinking water | ~49-62% | |
| 3xTg-AD | 10 months | 2 months | 1 mg/kg/day in drinking water | ~50% | |
| Arctic48 | 6 months | 4 months | In drinking water | No significant effect on hippocampal plaque load | |
| Tg2576 | 12 months | 12 weeks | In drinking water | Significant reduction |
Table 2: Effects of PMX205 on Neuroinflammation and Neuroprotection
| Mouse Model | Outcome Measure | Effect of PMX205 | Reference |
| Tg2576 | Activated Microglia (CD45) | ~49% reduction | |
| 3xTg-AD | Activated Glia | ~42-68% reduction | |
| 3xTg-AD | Hyperphosphorylated Tau | ~69% reduction | |
| Tg2576 | Dystrophic Neurites | Striking reduction | |
| Tg2576 | Presynaptic Loss (VGlut1) | Rescue of excessive loss |
Table 3: Effects of PMX205 on Cognitive Function
| Mouse Model | Behavioral Test | Cognitive Outcome | Reference |
| Tg2576 | Passive Avoidance | Improved contextual memory | |
| Arctic48 (female) | Short-term Memory | Prevention of deficits |
Experimental Protocols
This section provides detailed methodologies for key experiments involving the application of C5aR1 antagonists in AD mouse models.
Experimental Workflow
Protocol 1: PMX205 Administration
Objective: To chronically administer the C5aR1 antagonist PMX205 to AD mouse models.
Materials:
-
PMX205 (cyclic hexapeptide)
-
Sterile drinking water
-
Animal cages with water bottles
-
Analytical balance
Procedure:
-
Preparation of PMX205 Solution:
-
Calculate the required amount of PMX205 based on the desired dose (e.g., 1 mg/kg/day) and the average daily water consumption of the mice.
-
Dissolve the calculated amount of PMX205 in sterile drinking water. Ensure complete dissolution.
-
Prepare fresh PMX205 solution regularly (e.g., weekly) to ensure stability.
-
-
Administration:
-
Provide the PMX205-containing water to the treatment group of mice as their sole source of drinking water.
-
Provide regular sterile drinking water to the control group.
-
Monitor water intake to ensure consistent drug administration.
-
-
Duration:
-
Continue administration for the planned duration of the study, which can range from 2 to 4 months or longer, depending on the mouse model and the age at which treatment is initiated.
-
Note: PMX205 has been shown to be orally active and brain penetrant. No toxicity or weight loss has been reported with chronic administration in drinking water.
Protocol 2: Behavioral Testing - Passive Avoidance Task
Objective: To assess contextual memory in AD mouse models.
Materials:
-
Passive avoidance apparatus (a two-chamber box with a light and a dark compartment, connected by a door, with a grid floor in the dark compartment for delivering a mild foot shock)
-
Shock generator
Procedure:
-
Training (Day 1):
-
Place the mouse in the light compartment of the apparatus.
-
After a brief habituation period (e.g., 30 seconds), open the door to the dark compartment.
-
When the mouse enters the dark compartment with all four paws, close the door and deliver a mild, brief foot shock (e.g., 0.3-0.5 mA for 2 seconds).
-
The latency to enter the dark compartment is recorded.
-
Immediately after the shock, return the mouse to its home cage.
-
-
Testing (Day 2, typically 24 hours after training):
-
Place the mouse back into the light compartment.
-
Open the door to the dark compartment.
-
Record the latency to enter the dark compartment (step-through latency). A longer latency indicates better memory of the aversive stimulus.
-
Set a maximum cutoff time (e.g., 300 seconds).
-
Protocol 3: Immunohistochemistry for Amyloid Plaques and Gliosis
Objective: To visualize and quantify amyloid plaques and associated glial cells in brain tissue.
Materials:
-
Formalin-fixed, paraffin-embedded or fresh-frozen brain sections
-
Primary antibodies:
-
Anti-Aβ (e.g., 6E10) for amyloid plaques
-
Anti-Iba1 for microglia
-
Anti-GFAP for astrocytes
-
Anti-CD45 for activated microglia
-
-
Secondary antibodies conjugated to a fluorescent tag or an enzyme (e.g., HRP)
-
Thioflavin S for staining fibrillar amyloid deposits
-
DAPI for nuclear counterstaining
-
Microscope (fluorescence or bright-field)
-
Image analysis software
Procedure:
-
Tissue Preparation:
-
Perfuse mice with saline followed by 4% paraformaldehyde.
-
Post-fix the brain in 4% paraformaldehyde and then cryoprotect in sucrose solution.
-
Cut brain sections (e.g., 30-40 µm) on a cryostat or vibratome.
-
-
Staining:
-
Wash sections in phosphate-buffered saline (PBS).
-
Perform antigen retrieval if necessary.
-
Block non-specific binding with a blocking solution (e.g., 10% normal goat serum in PBS with 0.3% Triton X-100).
-
Incubate sections with the primary antibody overnight at 4°C.
-
Wash sections and incubate with the appropriate secondary antibody for 1-2 hours at room temperature.
-
For Thioflavin S staining, incubate sections in a 0.5% aqueous solution of Thioflavin S, followed by differentiation in ethanol.
-
Counterstain with DAPI.
-
Mount sections on slides with mounting medium.
-
-
Imaging and Quantification:
-
Capture images of the regions of interest (e.g., hippocampus, cortex) using a microscope.
-
Use image analysis software (e.g., ImageJ) to quantify the plaque load (percentage of area covered by Aβ or Thioflavin S staining) and the number or area of Iba1-, GFAP-, or CD45-positive cells.
-
Conclusion
The inhibition of C5aR1 signaling presents a compelling therapeutic avenue for Alzheimer's disease. The C5aR1 antagonist PMX205 has consistently demonstrated beneficial effects in reducing key AD pathologies and improving cognitive function in various mouse models. The protocols and data presented in this document provide a framework for researchers to further investigate the potential of C5aR1 antagonists as a disease-modifying therapy for Alzheimer's disease. These studies support the continued development and evaluation of C5aR1-targeted therapeutics for this devastating neurodegenerative disorder.
References
- 1. C5aR1 antagonism alters microglial polarization and mitigates disease progression in a mouse model of Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Modulation of C5a-C5aR1 signaling alters the dynamics of AD progression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. biorxiv.org [biorxiv.org]
- 4. C5aR1 signaling promotes region and age dependent synaptic pruning in models of Alzheimer’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
C5aR1 Antagonist Application Notes and Protocols for In Vitro Microglial Polarization Studies
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to utilizing C5a receptor 1 (C5aR1) antagonists for the in vitro study of microglial polarization. The provided protocols and data facilitate the investigation of the role of the C5a-C5aR1 axis in modulating microglial activation states, offering a valuable tool for neuroinflammation research and therapeutic development.
Introduction
Microglia, the resident immune cells of the central nervous system, play a dual role in brain health and disease. They can adopt different activation states, broadly categorized as the pro-inflammatory M1 phenotype and the anti-inflammatory M2 phenotype. The complement component C5a is a potent inflammatory mediator that, by binding to its receptor C5aR1 on microglia, can drive a pro-inflammatory response.[1] C5aR1 antagonists are small molecules that block this interaction, thereby offering a means to modulate microglial polarization and study its downstream consequences. In vitro models are essential for dissecting the specific cellular mechanisms governed by the C5a-C5aR1 axis.
Data Presentation
The following tables summarize quantitative data from in vitro studies on the effects of C5aR1 antagonists on microglial and macrophage polarization markers.
Table 1: Effect of C5aR1 Antagonist on Pro-inflammatory (M1) Marker Expression in Primary Mouse Microglia
| Marker | Treatment | Fold Change vs. C5a-Stimulated Control | Reference |
| IL-6 | C5a + C5aR Antagonist | ↓ Lower | [1] |
| TNF-α | C5a + C5aR Antagonist | ↓ Lower | [1] |
| p-p38MAPK | C5a + C5aR Antagonist | ↓ Lower | [1] |
| p-ERK1/2 | C5a + C5aR Antagonist | ↓ Lower | [1] |
Data derived from primary mouse microglial cells stimulated with C5a in the presence or absence of a C5aR antagonist.
Table 2: Effect of C5aR1 Antagonist (PMX205) on Anti-inflammatory (M2) Marker Expression in RAW 264.7 Macrophages
| Marker | Treatment | Fold Change vs. P. gingivalis-Stimulated Control | Reference |
| IL-10 | P. gingivalis + PMX205 | ↑ Increased | |
| Arg-1 | P. gingivalis + PMX205 | ↑ Increased | |
| TGF-β1 | P. gingivalis + PMX205 | ↑ Increased |
Note: Data obtained from the RAW 264.7 macrophage cell line, a commonly used model for studying macrophage polarization, stimulated with Porphyromonas gingivalis.
Signaling Pathways and Experimental Workflow
The following diagrams illustrate the key signaling pathways involved in C5aR1-mediated microglial activation and a general experimental workflow for studying microglial polarization in vitro.
Caption: C5aR1 signaling cascade leading to pro-inflammatory gene expression.
Caption: Workflow for studying C5aR1 antagonist effects on microglia.
Experimental Protocols
Protocol 1: Primary Microglia Culture and Treatment
This protocol is adapted from Liu et al., 2020.
Materials:
-
Newborn mouse pups (P1-P3)
-
DMEM/F10 medium
-
Fetal bovine serum (FBS)
-
Penicillin-Streptomycin
-
Trypsin-EDTA
-
Poly-L-lysine coated flasks
-
C5a peptide
-
C5aR1 antagonist (e.g., PMX205)
Procedure:
-
Isolation of Mixed Glial Cells:
-
Euthanize newborn mouse pups and dissect cortices.
-
Mechanically and enzymatically dissociate cortical tissue to obtain a single-cell suspension.
-
Plate the cell suspension in poly-L-lysine coated T75 flasks with DMEM/F10 supplemented with 10% FBS and 1% penicillin-streptomycin.
-
Culture for 10-14 days to form a confluent layer of astrocytes with microglia growing on top.
-
-
Isolation of Primary Microglia:
-
Shake the mixed glial culture flasks on an orbital shaker to detach microglia.
-
Collect the supernatant containing microglia and plate them in new culture dishes.
-
-
Treatment:
-
Allow microglia to adhere and rest for 24 hours.
-
Pre-incubate the cells with the C5aR1 antagonist at the desired concentration for 1 hour.
-
Stimulate the cells with C5a (e.g., 100 nM) for the desired time (e.g., 24 hours for cytokine analysis).
-
-
Analysis:
-
Collect the cell culture supernatant for cytokine analysis by ELISA (e.g., IL-6, TNF-α).
-
Lyse the cells to extract RNA for qPCR analysis of M1/M2 marker genes or protein for Western blot analysis (e.g., p-p38MAPK, p-ERK1/2).
-
Protocol 2: Analysis of Microglial Polarization Markers by qPCR
Materials:
-
RNA extraction kit
-
cDNA synthesis kit
-
qPCR master mix
-
Primers for target genes (e.g., TNF-α, IL-6, iNOS for M1; Arg-1, IL-10, CD206 for M2) and a housekeeping gene (e.g., GAPDH, β-actin).
Procedure:
-
RNA Extraction: Extract total RNA from treated microglial cells using a commercial kit according to the manufacturer's instructions.
-
cDNA Synthesis: Synthesize cDNA from the extracted RNA using a reverse transcription kit.
-
qPCR:
-
Prepare a reaction mixture containing qPCR master mix, forward and reverse primers, and cDNA.
-
Perform qPCR using a real-time PCR system.
-
Analyze the data using the comparative Ct (ΔΔCt) method to determine the relative gene expression, normalized to the housekeeping gene.
-
Protocol 3: Microglial Phagocytosis Assay
Materials:
-
Fluorescent microspheres or pHrodo™ Zymosan Bioparticles™
-
Primary microglia or BV-2 cells
-
C5aR1 antagonist
-
Stimulant (e.g., LPS)
-
Fluorimeter or fluorescence microscope
Procedure:
-
Cell Plating and Treatment:
-
Plate microglia in a 96-well plate.
-
Pre-treat with the C5aR1 antagonist for 1 hour.
-
Add the stimulant if required by the experimental design.
-
-
Phagocytosis:
-
Add fluorescent particles to the cells and incubate for 1-3 hours at 37°C.
-
Wash the cells with cold PBS to remove non-phagocytosed particles.
-
-
Quantification:
-
Measure the fluorescence intensity using a plate reader or capture images using a fluorescence microscope.
-
The fluorescence intensity is proportional to the amount of phagocytosed material.
-
Conclusion
The use of C5aR1 antagonists in vitro provides a powerful and specific tool for investigating the role of the C5a-C5aR1 signaling axis in microglial polarization. By inhibiting this pathway, researchers can effectively suppress the pro-inflammatory M1 phenotype and potentially promote a shift towards the anti-inflammatory and neuroprotective M2 state. The protocols and data presented here offer a solid foundation for designing and executing experiments to further elucidate the therapeutic potential of targeting C5aR1 in neuroinflammatory and neurodegenerative diseases.
References
Application Note: Flow Cytometry Analysis of C5aR1 Expression Following Antagonist Treatment
Audience: Researchers, scientists, and drug development professionals.
Introduction
The complement component 5a (C5a) and its receptor, C5aR1 (CD88), are key players in the innate immune response. The C5a-C5aR1 signaling axis is deeply implicated in the pathogenesis of numerous inflammatory and immune-mediated diseases.[1][2] Upon binding of C5a, the G protein-coupled receptor C5aR1 initiates a cascade of downstream signaling events, including Gαi protein coupling, ERK1/2 phosphorylation, calcium mobilization, and β-arrestin2 recruitment.[3][4] This leads to potent pro-inflammatory responses such as chemotaxis, degranulation of immune cells, and production of inflammatory cytokines.[3]
Given its central role in inflammation, C5aR1 has emerged as a promising therapeutic target for a wide range of disorders. The development of C5aR1 antagonists is a major focus of drug discovery. A critical step in the preclinical and clinical development of these antagonists is to quantify their effect on the target receptor. Flow cytometry is a powerful and precise method to assess the surface expression of C5aR1 on specific cell populations and to measure the receptor occupancy (RO) of an antagonist.
This application note provides a detailed protocol for analyzing C5aR1 expression on immune cells following treatment with a C5aR1 antagonist. It includes methodologies for cell preparation, antagonist treatment, antibody staining, and flow cytometric analysis, along with examples of data presentation and visualization of the key pathways and workflows.
C5a-C5aR1 Signaling Pathway
The binding of the ligand C5a to its receptor C5aR1 triggers intracellular signaling pathways that mediate inflammatory responses. Antagonists block this interaction, thereby inhibiting the downstream effects.
References
- 1. researchgate.net [researchgate.net]
- 2. Mechanism of activation and biased signaling in complement receptor C5aR1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. C5a receptor - Wikipedia [en.wikipedia.org]
- 4. C5aR1 antagonism suppresses inflammatory glial gene expression and alters cellular signaling in an aggressive Alzheimer’s model - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes & Protocols: Assessing Blood-Brain Barrier Penetration of C5aR1 Antagonists
This document provides a detailed guide for researchers, scientists, and drug development professionals on establishing an experimental framework to assess the blood-brain barrier (BBB) penetration of C5aR1 antagonists.
1. Introduction
The complement component 5a receptor 1 (C5aR1), a G protein-coupled receptor, is a key modulator of inflammatory responses.[1] Its role in neuroinflammatory conditions has made it a promising therapeutic target for central nervous system (CNS) disorders. A critical determinant for the success of any CNS drug candidate is its ability to cross the highly selective blood-brain barrier (BBB). Therefore, a robust and multi-faceted experimental approach is essential to accurately quantify the BBB penetration of novel C5aR1 antagonists. This document outlines a tiered approach, combining in vitro, in vivo, and in situ methodologies to provide a comprehensive assessment of a compound's potential to reach its CNS target.
2. C5a/C5aR1 Signaling Pathway
Understanding the target pathway is crucial for interpreting the pharmacological effects of a C5aR1 antagonist in the CNS. The binding of the anaphylatoxin C5a to C5aR1 initiates a signaling cascade through Gαi proteins and β-arrestin pathways.[2][3] This leads to downstream effects such as ERK1/2 phosphorylation, calcium mobilization, and cellular responses like chemotaxis and cytokine secretion.[1] An effective antagonist will block these downstream events.
References
Application Notes and Protocols: Synthesis and Purification of C5aR1 Antagonist 2
For Researchers, Scientists, and Drug Development Professionals
Introduction
The complement system, a crucial component of innate immunity, can become dysregulated and contribute to the pathogenesis of numerous inflammatory and autoimmune diseases. A key mediator in this process is the anaphylatoxin C5a, which exerts its potent pro-inflammatory effects through the G protein-coupled receptor, C5a receptor 1 (C5aR1). Consequently, the development of C5aR1 antagonists is a promising therapeutic strategy. This document provides detailed protocols for the synthesis, purification, and characterization of a novel C5aR1 antagonist, herein referred to as Antagonist 2, a dihydroquinazolinone analog. Additionally, it outlines key in vitro assays for evaluating its biological activity.
Synthesis and Purification of C5aR1 Antagonist 2
This section details the chemical synthesis and purification of this compound, based on methodologies reported for similar dihydroquinazolinone analogs.
Synthesis Protocol
The synthesis of this compound is a multi-step process involving the formation of a dihydroquinazolinone core followed by subsequent modifications.
Step 1: Synthesis of 2-aminobenzamides
-
To a solution of isatoic anhydride in water, add an equimolar amount of the desired aromatic or aliphatic amine.
-
Stir the reaction mixture at room temperature.
-
The resulting 2-aminobenzamide product can often be used in the next step without further purification.
Step 2: Formation of the Dihydroquinazolinone Core
-
Combine the 2-aminobenzamide from Step 1 with a suitable isothiocyanate in dimethylformamide (DMF).
-
Add copper(I) bromide (CuBr) and triethylamine (Et3N) to the mixture.
-
Heat the reaction and monitor its progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, perform an aqueous work-up and extract the product with an organic solvent.
-
Purify the crude product by column chromatography on silica gel.
Step 3: N-Alkylation
-
Dissolve the dihydroquinazolinone core in a suitable solvent such as DMF.
-
Add a base, for example, sodium hydride (NaH), to deprotonate the nitrogen.
-
Introduce the desired alkylating agent (e.g., an alkyl halide).
-
Stir the reaction at room temperature or with gentle heating until completion.
-
Quench the reaction, extract the product, and purify by chromatography.
Purification Protocol
The final compound is purified by reverse-phase high-performance liquid chromatography (RP-HPLC).
-
Column: Use a C18 stationary phase column.
-
Mobile Phase: A gradient of water and acetonitrile (both containing 0.1% trifluoroacetic acid or formic acid) is typically employed.
-
Gradient: Start with a low percentage of acetonitrile and gradually increase the concentration to elute the product.
-
Detection: Monitor the elution profile using a UV detector at an appropriate wavelength (e.g., 254 nm).
-
Fraction Collection: Collect the fractions containing the pure product.
-
Lyophilization: Combine the pure fractions and lyophilize to obtain the final product as a solid.
Data Presentation
The following table summarizes typical quantitative data obtained for this compound.
| Parameter | Value | Method |
| Purity | >95% | RP-HPLC |
| Molecular Weight | Varies based on R-groups | LC-MS |
| IC50 (β-arrestin-2) | Low nanomolar range | β-arrestin-2 Recruitment Assay |
| IC50 (Neutrophil Migration) | Low nanomolar range | Neutrophil Chemotaxis Assay |
Experimental Protocols
C5aR1 β-arrestin-2 Recruitment Assay
This assay measures the ability of the antagonist to inhibit C5a-induced recruitment of β-arrestin-2 to the C5aR1 receptor.[1]
-
Cell Culture: Use HEK293 cells co-transfected with C5aR1 and a β-arrestin-2 fusion protein (e.g., linked to a reporter enzyme like luciferase or a fluorescent protein).
-
Assay Plate Preparation: Seed the cells in a 96-well plate and incubate overnight.
-
Compound Preparation: Prepare a serial dilution of this compound.
-
Assay Procedure: a. Pre-incubate the cells with varying concentrations of the antagonist. b. Add a fixed concentration of C5a (typically at its EC80) to stimulate the receptor. c. Incubate for a specified time to allow for β-arrestin-2 recruitment.
-
Detection: Measure the signal generated by the reporter system (e.g., luminescence or fluorescence).
-
Data Analysis: Plot the signal against the antagonist concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
Neutrophil Chemotaxis Assay
This assay assesses the antagonist's ability to block the migration of neutrophils towards a C5a gradient.[2][3][4]
-
Neutrophil Isolation: Isolate primary human neutrophils from fresh whole blood using density gradient centrifugation.
-
Chemotaxis Chamber: Use a multi-well chemotaxis chamber with a porous membrane separating the upper and lower wells (e.g., Transwell™).
-
Assay Setup: a. Load the lower wells with a solution containing C5a as the chemoattractant. b. In the upper wells, add the isolated neutrophils that have been pre-incubated with different concentrations of this compound.
-
Incubation: Incubate the chamber at 37°C in a humidified incubator to allow for cell migration.
-
Quantification: After the incubation period, quantify the number of neutrophils that have migrated to the lower chamber. This can be done by cell counting using a microscope or a plate reader-based method.
-
Data Analysis: Calculate the percentage of inhibition of migration for each antagonist concentration and determine the IC50 value.
Visualizations
C5aR1 Signaling Pathway
Caption: C5aR1 signaling cascade upon C5a binding.
Experimental Workflow for Synthesis and Purification
Caption: Workflow for the synthesis and purification of this compound.
Logical Flow of Biological Evaluation
Caption: Logical flow for the in vitro biological evaluation of this compound.
References
- 1. Mechanism of activation and biased signaling in complement receptor C5aR1 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Neutrophil migration toward chemoattractant C5a [bio-protocol.org]
- 3. C5a-Mediated Chemotaxis of Bone Marrow-Derived Neutrophils Protocol - Creative Biolabs [creative-biolabs.com]
- 4. Complement C5a-induced changes in neutrophil morphology during inflammation - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: C5aR1 Antagonists in Chemotaxis and Cell Migration Assays
Audience: Researchers, scientists, and drug development professionals.
Introduction
The complement component 5a (C5a) and its receptor, C5aR1 (CD88), are key players in the innate immune response, mediating powerful pro-inflammatory and chemotactic signals.[1][2] The C5a/C5aR1 axis is implicated in a wide range of inflammatory and autoimmune diseases, making it a prime target for therapeutic intervention.[1][3] C5aR1 is a G protein-coupled receptor (GPCR) expressed predominantly on myeloid cells such as neutrophils, monocytes, and macrophages.[4] Activation of C5aR1 by C5a triggers a cascade of intracellular signaling events, leading to cellular responses including chemotaxis, degranulation, and the production of pro-inflammatory cytokines.
This document provides detailed application notes and protocols for utilizing C5aR1 antagonists in two fundamental cellular assays: the chemotaxis assay and the cell migration (wound healing) assay. These assays are crucial for evaluating the efficacy and mechanism of action of novel C5aR1 inhibitors.
C5aR1 Signaling in Chemotaxis
Chemotaxis, the directed migration of cells along a chemical gradient, is a fundamental process orchestrated by the C5a/C5aR1 axis in immune cells. Upon binding of C5a, C5aR1 activates intracellular signaling pathways that are crucial for sensing the chemoattractant gradient and initiating directed cell movement. Key signaling events include the coupling of Gαi proteins, activation of the PI3K/Akt pathway, ERK1/2 phosphorylation, and intracellular calcium mobilization. These events culminate in the reorganization of the actin cytoskeleton, leading to cell polarization and migration towards the C5a source. A notable pathway involves the recruitment of β-arrestin2, which, through Rab5a, also contributes to C5aR1-mediated chemotaxis.
Caption: C5aR1 signaling pathway leading to chemotaxis.
Data on C5aR1 Antagonists
Several C5aR1 antagonists have been developed and characterized. The following table summarizes quantitative data for some commonly used antagonists in chemotaxis and cell migration studies.
| Antagonist | Type | Target Species | Assay | IC50 / Effective Dose | Reference |
| PMX53 | Cyclic Peptide | Human | β-arrestin2 Recruitment | 44 nM | |
| Mouse | C5a-induced PMN Mobilization (in vivo) | 1 and 3 mg/kg (i.v.) | |||
| JPE-1375 | Linear Peptide | Mouse | C5a-induced PMN Mobilization (in vivo) | 1 and 3 mg/kg (i.v.) | |
| DF2593A | Small Molecule | Human | Neutrophil Migration | Low nanomolar IC50 | |
| JJ47 | Small Molecule | Human | C5aR1 Binding | Low nanomolar | |
| W54011 | Small Molecule | Human | C5aR1 Binding | Low nanomolar | |
| AcF[OP(D)ChaWR] | Cyclic Peptide | Human | Invasion Assay | Not specified |
Experimental Protocols
Chemotaxis Assay (Boyden Chamber)
The Boyden chamber assay is a widely accepted method for evaluating the chemotactic response of cells to a chemoattractant. It utilizes a chamber with two compartments separated by a microporous membrane.
Caption: Workflow for a Boyden chamber chemotaxis assay.
Protocol:
-
Cell Preparation:
-
Culture cells of interest (e.g., neutrophils, monocytes, macrophages, or C5aR1-expressing cell lines) to the desired confluency.
-
Harvest the cells and resuspend them in serum-free media. It is recommended to serum-starve the cells for a few hours prior to the assay to reduce basal migration.
-
Pre-incubate the cells with various concentrations of the C5aR1 antagonist or vehicle control for a predetermined time (e.g., 30 minutes at 37°C).
-
-
Chamber Assembly:
-
Add serum-free media containing the chemoattractant C5a to the lower wells of the Boyden chamber plate. Include a negative control with serum-free media alone.
-
Carefully place the inserts with the porous membrane (select pore size based on cell type, e.g., 3-8 µm) into the wells, avoiding air bubbles.
-
Add the cell suspension (containing the antagonist or vehicle) to the upper chamber of the inserts.
-
-
Incubation:
-
Incubate the plate at 37°C in a humidified incubator for a duration optimized for the specific cell type (typically 1-4 hours).
-
-
Quantification of Migrated Cells:
-
After incubation, carefully remove the inserts from the wells.
-
Remove the non-migrated cells from the upper surface of the membrane using a cotton swab.
-
Fix the migrated cells on the lower surface of the membrane with a suitable fixative (e.g., methanol).
-
Stain the cells with a dye such as Crystal Violet or DAPI.
-
Wash the membrane and allow it to air dry.
-
Count the number of migrated cells in several representative fields under a microscope. Alternatively, the stained cells can be lysed and the absorbance of the lysate can be measured for a more high-throughput quantification.
-
Cell Migration Assay (Wound Healing/Scratch Assay)
The wound healing assay is a straightforward and widely used method to study directional cell migration in vitro. It is particularly useful for observing collective cell migration and the effects of inhibitors on this process.
Caption: Workflow for a wound healing (scratch) assay.
Protocol:
-
Cell Seeding:
-
Seed cells in a culture plate (e.g., a 12-well plate) at a density that will form a confluent monolayer within 24 hours.
-
-
Creating the Scratch:
-
Once the cells have formed a confluent monolayer, use a sterile pipette tip (e.g., p200 or p1000) to create a straight scratch or "wound" across the center of the well. A cross-shaped scratch can also be made.
-
-
Washing and Treatment:
-
Gently wash the wells with PBS to remove any detached cells and debris.
-
Replace the PBS with fresh culture medium containing the desired concentration of C5a as the chemoattractant.
-
Add the C5aR1 antagonist at various concentrations to the respective wells. Include a vehicle control.
-
-
Imaging:
-
Immediately after adding the treatment, capture images of the scratch in each well using a phase-contrast microscope. This will serve as the T=0 time point.
-
Place the plate back in the incubator and capture images of the same fields at regular intervals (e.g., every 4, 8, 12, and 24 hours) until the scratch in the control well is nearly closed.
-
-
Data Analysis:
-
The rate of cell migration can be quantified by measuring the area or the width of the scratch at each time point.
-
Image analysis software such as ImageJ can be used for precise measurements.
-
The percentage of wound closure can be calculated using the following formula:
-
% Wound Closure = [(Area_T0 - Area_Tx) / Area_T0] * 100
-
Where Area_T0 is the area of the scratch at time 0 and Area_Tx is the area of the scratch at a specific time point.
-
-
Mechanism of C5aR1 Antagonist Action
C5aR1 antagonists function by competitively or non-competitively binding to the C5aR1 receptor, thereby preventing the binding of its natural ligand, C5a. This blockade inhibits the downstream signaling cascades that are initiated upon receptor activation. Consequently, the cellular responses triggered by C5a, including chemotaxis and migration, are attenuated or completely blocked. The effectiveness of an antagonist is typically determined by its ability to inhibit these cellular functions in a dose-dependent manner.
Caption: Mechanism of action of a C5aR1 antagonist.
By following these protocols and understanding the underlying mechanisms, researchers can effectively utilize C5aR1 antagonists to investigate their therapeutic potential in modulating cell migration and chemotaxis in various disease models.
References
- 1. Ras-Related Protein Rab5a Regulates Complement C5a Receptor Trafficking, Chemotaxis, and Chemokine Secretion in Human Macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 2. In Vivo Pharmacodynamic Method to Assess Complement C5a Receptor Antagonist Efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | The C5a/C5aR1 Axis Contributes to the Pathogenesis of Acute Cystitis Through Enhancement of Adhesion and Colonization of Uropathogenic E. coli [frontiersin.org]
- 4. C5a receptor - Wikipedia [en.wikipedia.org]
Troubleshooting & Optimization
Technical Support Center: C5aR1 Antagonist 2 (PMX205 Analogue)
This technical support guide provides researchers, scientists, and drug development professionals with essential information for the effective use of C5aR1 Antagonist 2, a structural and functional analogue of PMX205. This guide includes frequently asked questions (FAQs) and troubleshooting advice to ensure successful experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for this compound?
A1: this compound is a potent and selective noncompetitive inhibitor of the complement C5a receptor 1 (C5aR1), also known as CD88.[1][2][3] The complement component C5a is a powerful pro-inflammatory peptide that, upon binding to C5aR1 on various immune cells like neutrophils, macrophages, and microglia, triggers a signaling cascade.[2][4] This cascade leads to chemotaxis, degranulation, and the release of pro-inflammatory cytokines, contributing to inflammatory responses. By blocking the C5a/C5aR1 interaction, the antagonist mitigates these downstream inflammatory effects.
Q2: What are the recommended administration routes for in vivo studies?
A2: this compound can be administered through several routes, with the choice depending on the experimental design and desired pharmacokinetic profile. Subcutaneous (s.c.) administration is often recommended as it provides high bioavailability (over 90%) and sustained plasma and central nervous system (CNS) exposure. Other viable routes include intravenous (i.v.), intraperitoneal (i.p.), and oral (p.o.) administration, either by gavage or in drinking water.
Q3: What are the suggested dosage ranges for this antagonist?
A3: The optimal dosage will vary depending on the animal model, disease state, and administration route. Based on preclinical studies with the parent compound PMX205, a general starting point for different administration routes is provided in the table below. It is crucial to perform dose-response studies to determine the most effective dose for your specific model.
Data Presentation: Dosage and Administration
| Administration Route | Species | Dosage Range | Frequency | Reference |
| Subcutaneous (s.c.) | Mouse | 1 mg/kg | Daily | |
| Intravenous (i.v.) | Mouse | 0.3 - 3.0 mg/kg | Single dose | |
| Intraperitoneal (i.p.) | Mouse | 1 mg/kg | Single dose | |
| Oral (in drinking water) | Mouse | 10-20 µg/mL (~3-6 mg/kg/day) | Daily | |
| Oral (gavage) | Mouse | 4-10 mg/kg | Daily | |
| Oral (in drinking water) | Rat | 1 mg/kg/day | Daily |
Troubleshooting Guide
Q4: I am observing lower than expected efficacy. What are some potential reasons?
A4: Several factors could contribute to reduced efficacy:
-
Suboptimal Dosage: The administered dose may be too low for your specific model. A dose-response study is recommended to identify the optimal concentration. Doses as low as 0.3 mg/kg via i.v. injection have shown no effect in some models.
-
Inappropriate Administration Route: The chosen route may not provide the desired bioavailability or tissue exposure. For instance, oral bioavailability is lower than subcutaneous. Consider switching to a route with higher bioavailability, such as subcutaneous injection.
-
Compound Stability: Ensure the antagonist is properly stored and that the formulation is stable. It is recommended to prepare working solutions fresh for in vivo experiments.
-
Timing of Administration: The timing of antagonist administration relative to the inflammatory challenge is critical. For acute models, pretreatment is often necessary. Time-profile studies can help determine the optimal therapeutic window.
Q5: How should I prepare the this compound for administration?
A5: The solubility and formulation will depend on the chosen administration route.
-
For Intravenous, Intraperitoneal, and Subcutaneous injection: The antagonist can typically be dissolved in sterile saline.
-
For Oral Administration (Drinking Water): The antagonist can be dissolved directly into the drinking water at the desired concentration. Monitor daily water intake to ensure consistent dosing.
-
For Oral Gavage: The antagonist can be dissolved in distilled water.
-
Stock Solutions: For preparing working solutions, a stock solution in a solvent like DMSO can be made and then further diluted in the appropriate vehicle. It is crucial to ensure the final concentration of the organic solvent is safe for the animal model.
Q6: Are there any known off-target effects or toxicity concerns?
A6: Chronic administration of the parent compound PMX205 in mice has not shown evidence of toxicity, weight loss, or changes in daily water intake. Furthermore, repeated daily administration did not show accumulation in the blood, brain, or spinal cord, suggesting a good safety profile for chronic dosing. An advantage of specifically targeting C5aR1 is that it allows for the generation of the bacteriolytic membrane attack complex (C5b-9), an important component of the innate immune response to infection, to remain intact.
Experimental Protocols
Protocol 1: In Vivo Pharmacodynamic Assessment of C5aR1 Antagonist Efficacy (Mouse Model)
This protocol is adapted from studies assessing C5a-induced neutrophil mobilization.
1. Animal Preparation:
- Use wild-type mice (e.g., C57BL/6J).
- Acclimatize animals for at least one week before the experiment.
2. Antagonist Administration:
- Prepare the C5aR1 antagonist in a sterile vehicle (e.g., saline).
- Administer the antagonist via the desired route (e.g., i.v., s.c., i.p.). For initial dose-response studies, doses of 0.3, 1.0, and 3.0 mg/kg can be tested.
- Include a vehicle-only control group.
3. C5a Challenge:
- 15 minutes to 24 hours after antagonist administration (depending on the experimental design to determine the time profile), administer recombinant mouse C5a intravenously (i.v.) via the tail vein at a dose of 50 µg/kg to induce neutrophil mobilization.
4. Blood Collection and Analysis:
- Collect a small blood sample from the tail tip before and at various time points (e.g., 15, 30, 60 minutes) after the C5a injection.
- Perform a complete blood count (CBC) or prepare blood smears to determine the percentage of circulating polymorphonuclear neutrophils (PMNs).
- Plasma can also be collected to measure inflammatory cytokines like TNF-α via ELISA.
5. Data Analysis:
- Compare the percentage of PMNs and cytokine levels in the antagonist-treated groups to the vehicle control group. A significant reduction in C5a-induced PMN mobilization and TNF-α production indicates antagonist efficacy.
Mandatory Visualizations
Caption: C5a/C5aR1 signaling pathway and point of inhibition.
Caption: General experimental workflow for in vivo efficacy testing.
References
Technical Support Center: C5aR1 Antagonist Solubility for In Vivo Studies
This technical support center is designed to assist researchers, scientists, and drug development professionals in addressing the solubility challenges of C5aR1 antagonists for successful in vivo experiments.
Frequently Asked Questions (FAQs)
Q1: My C5aR1 antagonist has poor aqueous solubility. What are my initial options for formulating it for in vivo studies?
A1: Poor aqueous solubility is a common characteristic of many small molecule C5aR1 antagonists. The initial approach to formulation depends on the intended route of administration. For early-stage in vivo studies, common strategies include using co-solvent systems for intravenous (IV) injections or creating suspensions or solutions in appropriate vehicles for oral gavage. It is crucial to start with small-scale formulation trials to find a vehicle that provides the desired concentration and stability without causing toxicity.
Q2: What are some common excipients used to formulate poorly soluble C5aR1 antagonists for oral administration?
A2: For oral delivery, several excipients can enhance the solubility and absorption of lipophilic C5aR1 antagonists. These include:
-
Co-solvents: Mixtures of water-miscible solvents like polyethylene glycol (PEG), propylene glycol (PG), and ethanol can be used.
-
Surfactants: Non-ionic surfactants such as Tween® 80 (polysorbate 80) and Cremophor® RH40 can improve wetting and micellar solubilization.
-
Lipids: For highly lipophilic compounds, lipid-based formulations like self-emulsifying drug delivery systems (SEDDS) can be effective. These often involve oils (e.g., corn oil, sesame oil) and surfactants.
-
Suspending agents: For suspensions, agents like carboxymethyl cellulose (CMC) are used to ensure a uniform dose administration.
Q3: For intravenous administration, what are the key considerations to avoid precipitation of the C5aR1 antagonist in the bloodstream?
A3: Preventing precipitation upon intravenous injection is critical to avoid embolism and ensure accurate dosing. Key strategies include:
-
Co-solvent systems: A common approach is to dissolve the compound in a small amount of a strong organic solvent like dimethyl sulfoxide (DMSO) and then dilute it with a vehicle containing co-solvents such as PEG 400 and saline. It is vital to keep the final concentration of the organic solvent low to minimize toxicity.
-
pH adjustment: If the compound has ionizable groups, adjusting the pH of the formulation can increase its solubility. However, the final pH must be within a physiologically tolerable range (typically pH 4-8 for bolus injections).[1]
-
Use of cyclodextrins: Cyclodextrins can form inclusion complexes with hydrophobic drugs, increasing their aqueous solubility.
-
Slow infusion: Administering the formulation as a slow infusion rather than a rapid bolus can allow for sufficient dilution in the bloodstream to prevent precipitation.
Troubleshooting Guides
Issue 1: Precipitation of C5aR1 Antagonist in Formulation
| Symptom | Possible Cause | Troubleshooting Steps |
| Cloudiness or visible particles appear in the formulation upon preparation or standing. | The concentration of the antagonist exceeds its solubility in the chosen vehicle. | 1. Decrease Concentration: Try preparing a more dilute formulation. 2. Optimize Vehicle: Experiment with different co-solvent ratios or add a surfactant. 3. Gentle Heating/Sonication: For some compounds, gentle heating or sonication can aid dissolution. Ensure the compound is stable at elevated temperatures. |
| Precipitation occurs when diluting a DMSO stock solution into an aqueous vehicle. | The antagonist is "crashing out" due to the rapid change in solvent polarity. | 1. Slow Dilution: Add the DMSO stock solution to the aqueous vehicle slowly while vortexing vigorously. 2. Intermediate Dilution: First, dilute the DMSO stock into a co-solvent like PEG 400 before adding the aqueous component. |
Issue 2: Low or Variable Bioavailability After Oral Administration
| Symptom | Possible Cause | Troubleshooting Steps |
| Plasma concentrations of the C5aR1 antagonist are unexpectedly low or highly variable between animals. | Poor dissolution in the gastrointestinal (GI) tract.[2] | 1. Particle Size Reduction: If administering a suspension, consider micronization of the drug powder to increase surface area and dissolution rate. 2. Lipid-Based Formulation: For highly lipophilic compounds, a lipid-based formulation (e.g., in corn oil or a self-emulsifying system) can improve absorption via the lymphatic pathway.[3] 3. Solid Dispersion: Creating a solid dispersion of the antagonist in a hydrophilic polymer can enhance its dissolution rate. |
| First-pass metabolism in the gut wall or liver.[2] | 1. Permeation Enhancers: Consider the inclusion of excipients that can transiently increase intestinal permeability. 2. Route of Administration: If feasible for the study, consider a different route of administration (e.g., subcutaneous) to bypass the GI tract and first-pass metabolism. |
Quantitative Data on C5aR1 Antagonist Solubility
The following table summarizes the solubility of common C5aR1 antagonists in various solvents. This data can serve as a starting point for formulation development.
| Antagonist | Solvent | Solubility | Reference |
| Avacopan (CCX168) | Dimethyl Sulfoxide (DMSO) | ~100 mg/mL | [2] |
| Ethanol | ~20 mg/mL | ||
| Dimethylformamide (DMF) | ~12 mg/mL | ||
| Water | Practically Insoluble (<0.01 mg/mL) | ||
| PMX-53 | Dimethyl Sulfoxide (DMSO) | ~100 mg/mL | |
| Water | ≥2 mg/mL | ||
| DF2593A | Dimethyl Sulfoxide (DMSO) | Soluble | |
| Methanol | Soluble |
Note: Solubility can vary between batches and with the purity of the compound.
Experimental Protocols
Protocol 1: Oral Gavage Formulation of a Lipophilic C5aR1 Antagonist (e.g., Avacopan)
This protocol describes the preparation of a suspension for oral gavage, a common method for administering poorly soluble compounds to rodents.
Materials:
-
C5aR1 Antagonist (e.g., Avacopan)
-
Vehicle: 0.5% (w/v) Carboxymethyl cellulose (CMC) in purified water
-
Mortar and pestle
-
Stir plate and magnetic stir bar
-
Graduated cylinder and beaker
Procedure:
-
Prepare the Vehicle: Dissolve 0.5 g of CMC in 100 mL of purified water. Stir until a clear, viscous solution is formed.
-
Weigh the Antagonist: Accurately weigh the required amount of the C5aR1 antagonist based on the desired dose and the number of animals.
-
Create a Paste: Place the weighed antagonist in a mortar. Add a small volume of the CMC vehicle and triturate with the pestle to form a smooth, uniform paste. This step is crucial to ensure proper wetting of the drug particles.
-
Form the Suspension: Gradually add the remaining CMC vehicle to the paste while continuously stirring.
-
Homogenize: Transfer the suspension to a beaker with a magnetic stir bar and stir for at least 30 minutes to ensure a homogenous suspension.
-
Dosing: Administer the suspension to the animals using an appropriately sized oral gavage needle. Ensure the suspension is continuously stirred during the dosing procedure to maintain uniformity.
Protocol 2: Intravenous Formulation of a Poorly Soluble C5aR1 Antagonist
This protocol provides a general method for preparing a co-solvent-based formulation for intravenous administration.
Materials:
-
C5aR1 Antagonist
-
Dimethyl Sulfoxide (DMSO), sterile, injectable grade
-
Polyethylene Glycol 400 (PEG 400), sterile, injectable grade
-
Sterile Saline (0.9% NaCl)
-
Sterile vials and syringes
Procedure:
-
Initial Solubilization: Dissolve the C5aR1 antagonist in a minimal amount of DMSO to create a concentrated stock solution (e.g., 50 mg/mL). Ensure the compound is completely dissolved.
-
Vehicle Preparation: Prepare the co-solvent vehicle. A common vehicle for preclinical IV studies is a mixture of PEG 400 and saline. For example, a 40% PEG 400 in saline solution can be prepared by mixing 4 mL of PEG 400 with 6 mL of sterile saline.
-
Dilution: Slowly add the DMSO stock solution to the PEG 400/saline vehicle while vortexing. The final concentration of DMSO should ideally be below 10% (and as low as possible) to minimize toxicity. For example, to achieve a final DMSO concentration of 5%, you would add 1 part of the DMSO stock to 19 parts of the co-solvent vehicle.
-
Final Concentration Adjustment: Adjust the final volume with the co-solvent vehicle to reach the desired final concentration of the antagonist for injection.
-
Visual Inspection: Before administration, visually inspect the final formulation for any signs of precipitation. The solution should be clear.
-
Administration: Administer the solution to the animals via the desired intravenous route (e.g., tail vein in mice). A slow injection rate is recommended.
Visualizations
C5a/C5aR1 Signaling Pathway
Caption: C5a/C5aR1 signaling involves G-protein and β-arrestin pathways.
Experimental Workflow for Oral Formulation
Caption: Workflow for preparing an oral gavage suspension.
Troubleshooting Logic for IV Formulation Precipitation
Caption: Troubleshooting logic for IV formulation precipitation.
References
minimizing off-target effects of C5aR1 antagonist 2
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working with C5aR1 antagonists. The focus is on minimizing and identifying potential off-target effects to ensure data accuracy and reliability.
Section 1: Frequently Asked Questions (FAQs)
Q1: What are the primary off-target concerns when using a C5aR1 antagonist?
A1: The most significant off-target concern is the potential for cross-reactivity with the second C5a receptor, C5aR2 (also known as C5L2).[1][2] Although C5aR2 does not couple to G-proteins, it can modulate inflammatory responses and its engagement could lead to confounding results.[3] Depending on the antagonist's chemical properties, especially for small molecules, interactions with other G protein-coupled receptors (GPCRs) are also possible. Peptide-based antagonists may carry risks of poor oral bioavailability and potential immunogenicity.[4] Therefore, it is crucial to experimentally verify the selectivity of your specific antagonist.
Q2: How can I minimize non-specific binding (NSB) in my in vitro receptor assays?
A2: High non-specific binding is a common source of background noise and can obscure true binding characteristics.[5] It is often caused by hydrophobic or electrostatic interactions of the ligand with assay plates, filters, or other proteins. To minimize NSB, consider the following strategies:
-
Optimize Buffer Composition: Adjust the pH and increase the ionic strength with salts (e.g., NaCl) to shield electrostatic interactions.
-
Use Blocking Agents: Add inert proteins like Bovine Serum Albumin (BSA) or non-fat dry milk to the assay buffer to block unoccupied sites on plates or membranes.
-
Include Detergents: A small concentration of a non-ionic detergent, such as Tween-20 or Triton X-100, can reduce the ligand sticking to plasticware.
-
Select Appropriate Materials: If using filtration assays, test different filter materials and pre-soak them in a blocking buffer.
Q3: My C5aR1 antagonist shows different potency values across various functional assays (e.g., calcium flux vs. β-arrestin recruitment). What could be the reason?
A3: This phenomenon is likely due to "biased signaling" or "functional selectivity". C5aR1 can signal through multiple downstream pathways, primarily the G-protein pathway (leading to calcium flux and ERK phosphorylation) and the β-arrestin pathway (involved in receptor internalization and desensitization). An antagonist may preferentially block one pathway over another. This is why it is difficult to directly compare the pharmacological properties of different compounds when they are characterized using varied models and readouts. It is recommended to characterize your antagonist across multiple signaling pathways to build a complete pharmacological profile.
Section 2: Troubleshooting Guide
Problem: High background or inconsistent results in cell-based functional assays.
-
Potential Cause 1: Cell Health and Passage Number. The expression level of C5aR1 and the health of signaling components can change as cells are passaged. Older cells may become less responsive.
-
Solution: Use cells within a consistent and low passage number range for all experiments. Regularly check cell viability and morphology.
-
-
Potential Cause 2: Ligand/Antagonist Degradation. Peptide-based ligands (C5a) and antagonists can degrade with repeated freeze-thaw cycles or prolonged storage in solution.
-
Solution: Aliquot ligands and antagonists upon receipt and store them at -80°C. Prepare fresh working solutions for each experiment from a new aliquot.
-
-
Potential Cause 3: Off-Target Receptor Activation. The cells may endogenously express other receptors (e.g., C5aR2) that could interfere with the assay.
-
Solution: Use engineered cell lines that exclusively express the human C5aR1 receptor and lack C5aR2 for initial characterization. Confirm specificity on primary cells of interest, such as human neutrophils.
-
Problem: An antagonist with high in vitro potency shows poor efficacy in vivo.
-
Potential Cause 1: Unfavorable Pharmacokinetics/Pharmacodynamics (PK/PD). The antagonist may have poor stability, rapid clearance, low bioavailability, or may not reach pharmacologically active concentrations at the target tissue in the animal model.
-
Solution: Conduct a PK/PD study to understand the antagonist's in vivo profile. An established method involves administering the antagonist at various doses and time points before challenging with C5a, then measuring a downstream biological response like neutrophil mobilization or TNF-α production.
-
-
Potential Cause 2: Species Selectivity. Small molecule antagonists can exhibit high selectivity for the primate C5aR1 over rodent receptors.
-
Solution: Ensure the antagonist is potent against the C5aR1 of the species used in your animal model. If using a mouse model, consider a humanized C5aR1 knock-in mouse to better translate findings.
-
Section 3: Data Presentation & Key Diagrams
Quantitative Data Summary
The potency of C5aR1 antagonists can vary significantly based on the compound and the assay used. The table below summarizes reported IC50 values for several common peptidic and non-peptide antagonists.
| Antagonist | Type | Assay | Cell Type | IC50 (nM) | Reference |
| PMX53 | Cyclic Peptide | C5a-induced PMN migration | Human PMNs | ~20 | |
| β-arrestin 2 recruitment | U937 cells | 0.87 | |||
| ERK1/2 phosphorylation | HMDM | 0.35 | |||
| PMX205 | Cyclic Peptide | β-arrestin 2 recruitment | U937 cells | 1.15 | |
| ERK1/2 phosphorylation | HMDM | 0.44 | |||
| JPE-1375 | Linear Peptide | β-arrestin 2 recruitment | U937 cells | 1.05 | |
| ERK1/2 phosphorylation | HMDM | 0.40 | |||
| CCX168 (Avacopan) | Non-peptide | β-arrestin 2 recruitment | U937 cells | 1.74 | |
| ERK1/2 phosphorylation | HMDM | 1.48 | |||
| W-54011 | Non-peptide | Cold Competition Binding | C5aR1 StaR | 170 |
Mandatory Visualizations
Caption: Canonical C5aR1 signaling cascades and points of antagonist inhibition.
Caption: Logical workflow for validating the specificity of a C5aR1 antagonist.
Section 4: Key Experimental Protocols
Protocol 1: C5aR1 vs. C5aR2 Specificity Assay (Cell-Based Binding)
This protocol determines if an antagonist specifically binds to C5aR1 without cross-reacting with C5aR2.
-
Cell Culture: Culture two separate populations of a host cell line (e.g., Flp-In™-CHO or HEK293) that do not endogenously express C5a receptors. One population should be stably transfected to express human C5aR1, and the other to express human C5aR2.
-
Antagonist Incubation: Resuspend each cell type in a binding buffer (e.g., HBSS with 0.1% BSA). Incubate the cells with a fluorescently-labeled version of your antagonist at various concentrations for 30-60 minutes at 4°C to prevent internalization.
-
Washing: Wash the cells twice with a cold binding buffer to remove any unbound antagonist.
-
Flow Cytometry: Analyze the cells using a flow cytometer.
-
Analysis: Generate a binding curve by plotting the mean fluorescence intensity (MFI) against the antagonist concentration for each cell line. A specific antagonist should show dose-dependent binding to C5aR1-expressing cells but negligible binding to C5aR2-expressing cells.
Protocol 2: In Vitro Functional Assessment (C5a-Induced Calcium Flux Assay)
This assay confirms that the antagonist can functionally block C5a-induced G-protein signaling.
-
Cell Preparation: Load C5aR1-expressing cells (e.g., human PMNs or a stable cell line) with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM) according to the manufacturer's instructions.
-
Antagonist Pre-incubation: Resuspend the loaded cells in an appropriate assay buffer. Add your antagonist at the desired concentrations and incubate for 10-15 minutes at room temperature. Include a vehicle control (no antagonist).
-
Baseline Reading: Place the cell suspension in a fluorometric plate reader and measure the baseline fluorescence for 30-60 seconds.
-
C5a Stimulation: Add a pre-determined concentration of C5a (typically the EC80) to stimulate the cells and immediately continue reading the fluorescence for another 2-3 minutes.
-
Data Analysis: Calculate the change in fluorescence (or ratio for ratiometric dyes) to represent calcium mobilization. Plot the peak response against the antagonist concentration to determine the IC50 value. A potent antagonist will abrogate the C5a-induced calcium flux.
Protocol 3: In Vivo Pharmacodynamic Assessment (C5a-Induced Neutrophil Mobilization)
This in vivo assay assesses the effective dose and duration of action of an antagonist.
-
Animal Dosing: Administer the C5aR1 antagonist to mice (e.g., C57BL/6J) via the desired route (e.g., intravenous, oral). Test a range of doses (e.g., 0.3, 1.0, 3.0 mg/kg) and pre-treatment time points (e.g., 15 min, 2h, 6h, 24h).
-
C5a Challenge: At the specified time after antagonist administration, inject the mice intravenously with recombinant mouse C5a (e.g., 50 μg/kg) to induce neutrophil mobilization from the bone marrow.
-
Blood Collection: Collect a small drop of blood from the tail tip at baseline (0 min) and at set times after the C5a challenge (e.g., 15, 30, and 60 minutes).
-
Blood Smear and Cell Count: Prepare blood smears for differential cell counting or use an automated hematology analyzer to determine the percentage and absolute count of circulating neutrophils (PMNs).
-
Analysis: Compare the C5a-induced increase in neutrophils in antagonist-treated groups versus a vehicle-treated control group. An effective antagonist will significantly inhibit the mobilization of neutrophils into the bloodstream.
References
- 1. In Vivo Pharmacodynamic Method to Assess Complement C5a Receptor Antagonist Efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Structure and characterization of a high affinity C5a monoclonal antibody that blocks binding to C5aR1 and C5aR2 receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Targeting Complement C5a Receptor 1 for the Treatment of Immunosuppression in Sepsis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
Technical Support Center: C5aR1 Antagonist Instability in Solution
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing common stability issues encountered with C5aR1 antagonists during experiments.
Frequently Asked Questions (FAQs)
Q1: My C5aR1 antagonist precipitated out of solution after diluting the DMSO stock in my aqueous experimental buffer. What should I do?
A1: Precipitation upon dilution into an aqueous buffer is a common challenge with hydrophobic C5aR1 antagonists. This phenomenon, known as "antisolvent precipitation," occurs as the compound moves from a soluble organic solvent environment (DMSO) to a less favorable aqueous one. Here are several strategies to address this:
-
Decrease the Final Concentration: Your antagonist may have surpassed its solubility limit in the aqueous buffer. Try lowering the final concentration in your assay.
-
Optimize the Dilution Method: Instead of a single-step dilution, employ a serial dilution approach. This gradual change in the solvent environment can help maintain solubility.
-
Adjust the pH of Your Buffer: The solubility of many compounds is pH-dependent. Experiment with different pH values within the tolerated range of your assay to find the optimal solubility for your specific C5aR1 antagonist.[1][2]
-
Use a Co-solvent: Consider incorporating a water-miscible organic co-solvent, such as ethanol or PEG400, into your final buffer. Ensure the final co-solvent concentration is compatible with your experimental system and does not introduce artifacts.
-
Prepare Fresh Solutions: Do not use a solution that has already precipitated. It is recommended to prepare fresh dilutions in aqueous buffers for immediate use.[3]
Q2: I suspect my C5aR1 antagonist is degrading in the assay medium over the course of my experiment. How can I confirm this?
A2: To confirm degradation, you can perform a time-course experiment. Measure the activity or concentration of your antagonist at different time points after its addition to the assay medium. A decrease in activity or concentration over time is indicative of instability. A stability-indicating analytical method, such as HPLC or LC-MS/MS, is essential for accurately quantifying the remaining intact antagonist and detecting any degradation products.[4][5]
Q3: How should I store my C5aR1 antagonist stock solutions?
A3: Proper storage is critical for maintaining the integrity of your C5aR1 antagonist. For solid forms, storage at -20°C in a tightly sealed container, protected from light, is generally recommended. DMSO stock solutions are typically stable for extended periods when stored at -20°C or -80°C. To avoid repeated freeze-thaw cycles, which can introduce moisture and lead to degradation, it is best to aliquot the stock solution into single-use volumes.
Q4: Can the choice of excipients in my formulation affect the stability of the C5aR1 antagonist?
A4: Yes, excipients can significantly impact the stability of your antagonist. For instance, buffers help maintain an optimal pH, while antioxidants can prevent oxidative degradation. However, some excipients can also interact with the drug substance and accelerate degradation. It is crucial to conduct compatibility studies with your chosen excipients to ensure they do not negatively affect the stability of the C5aR1 antagonist.
Troubleshooting Guide
This guide provides a systematic approach to troubleshooting common instability issues with C5aR1 antagonists in solution.
Problem: Precipitation Observed in Aqueous Buffer
-
Question: Did you observe a precipitate immediately after diluting your DMSO stock solution into the aqueous buffer?
-
Guidance: This is likely due to the low aqueous solubility of the antagonist. Refer to the strategies outlined in FAQ 1 to address this issue. A logical workflow for troubleshooting precipitation is provided below.
-
-
Question: Did the solution appear clear initially but a precipitate formed over time?
-
Guidance: This could indicate time-dependent precipitation or degradation of the antagonist into a less soluble product. To investigate this, you can monitor the solution for turbidity over time and analyze the composition of the precipitate.
-
Problem: Inconsistent or Lower-Than-Expected Activity
-
Question: Have you confirmed the solubility of the antagonist at the working concentration?
-
Guidance: Undissolved antagonist will lead to a lower effective concentration and consequently, reduced activity. Perform a solubility assessment to ensure your working concentration is below the solubility limit in the final assay buffer.
-
-
Question: Have you assessed the stability of the antagonist under your experimental conditions (e.g., temperature, pH, incubation time)?
-
Guidance: The antagonist may be degrading over the course of your experiment. Conduct a stability study by incubating the antagonist under your assay conditions and measuring its concentration at various time points using a suitable analytical method like HPLC or LC-MS/MS.
-
Data Presentation
The following tables summarize the available solubility and stability data for common C5aR1 antagonists.
Table 1: Solubility of C5aR1 Antagonists in Common Solvents
| Antagonist | Solvent | Solubility | Molar Equivalent (mM) | Reference |
| Avacopan | Dimethyl Sulfoxide (DMSO) | 100 mg/mL | 171.92 | |
| Ethanol | 20 mg/mL | 34.38 | ||
| Water | Insoluble (<0.011 mg/mL) | - | ||
| W-54011 | Dimethyl Sulfoxide (DMSO) | 50 mM | - | |
| PMX53 | Dimethyl Sulfoxide (DMSO) | Data not available | - | |
| Water | Data not available | - |
Table 2: In Vitro Stability of C5aR1 Antagonists
| Antagonist | Condition | Stability | Recommendations | Reference |
| Avacopan | Solid Form | Stable for ≥ 4 years at -20°C | Store in a tightly sealed container, protected from light. | |
| DMSO Stock Solution | Stable for extended periods at -20°C or -80°C | Aliquot stock solutions to avoid repeated freeze-thaw cycles. | ||
| Aqueous Solutions | Prone to precipitation | Prepare fresh dilutions for immediate use. | ||
| PMX53 | Serum (37°C) | ~80% remaining after 60 min | Consider potential for degradation in biological matrices. | |
| Plasma (37°C) | ~90% remaining after 60 min | |||
| Gastric Environment (37°C) | ~60% remaining after 60 min | |||
| Intestinal Environment (37°C) | ~70% remaining after 60 min |
Experimental Protocols
Protocol 1: Kinetic Solubility Assay
This protocol provides a general method for determining the kinetic solubility of a C5aR1 antagonist in an aqueous buffer.
-
Materials:
-
C5aR1 antagonist
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Aqueous buffer of choice (e.g., PBS, pH 7.4)
-
96-well microplate
-
Plate reader capable of measuring turbidity (absorbance at ~620 nm) or an HPLC-UV system.
-
-
Methodology:
-
Prepare Stock Solution: Prepare a high-concentration stock solution of the antagonist in 100% DMSO (e.g., 10 mM).
-
Serial Dilutions: Perform a serial dilution of the stock solution in DMSO to create a range of concentrations.
-
Dilution in Aqueous Buffer: Transfer a small volume (e.g., 2 µL) of each DMSO dilution into the wells of a 96-well plate in triplicate.
-
Add Aqueous Buffer: Add the aqueous buffer to each well to achieve the final desired volume and a consistent final DMSO concentration (typically ≤1%).
-
Equilibration: Seal the plate and shake at room temperature for a defined period (e.g., 2 hours).
-
Measurement:
-
Turbidimetric Method: Measure the absorbance of each well at 620 nm. An increase in absorbance compared to the buffer blank indicates precipitation. The highest concentration that does not show a significant increase in absorbance is considered the kinetic solubility.
-
HPLC-Based Method: Centrifuge the plate to pellet any precipitate. Carefully collect the supernatant and analyze the concentration of the soluble antagonist by HPLC-UV.
-
-
Protocol 2: In Vitro Stability Assessment by LC-MS/MS
This protocol outlines a general procedure for assessing the stability of a C5aR1 antagonist in a solution over time.
-
Materials:
-
C5aR1 antagonist stock solution (e.g., in DMSO)
-
Experimental buffer (e.g., cell culture medium, PBS)
-
Incubator set to the desired temperature
-
LC-MS/MS system
-
Quenching solution (e.g., acetonitrile with an internal standard)
-
-
Methodology:
-
Sample Preparation: Prepare a solution of the C5aR1 antagonist in the experimental buffer at the desired concentration.
-
Incubation: Incubate the solution at the desired temperature (e.g., 37°C).
-
Time-Point Sampling: At various time points (e.g., 0, 1, 2, 4, 8, 24 hours), withdraw an aliquot of the solution.
-
Quenching: Immediately mix the aliquot with a quenching solution to stop any further degradation.
-
Sample Processing: Process the samples as required for LC-MS/MS analysis (e.g., protein precipitation, centrifugation).
-
LC-MS/MS Analysis: Analyze the samples to quantify the concentration of the intact C5aR1 antagonist.
-
Data Analysis: Plot the concentration of the antagonist as a function of time. From this data, you can determine the degradation rate and half-life of the compound under the tested conditions.
-
Mandatory Visualization
Caption: C5aR1 Signaling Pathway.
Caption: Troubleshooting workflow for antagonist precipitation.
References
- 1. researchgate.net [researchgate.net]
- 2. Thermal and pH degradation kinetics of anthocyanins in natural food colorant prepared from black rice bran - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Cyclic Peptide C5aR1 Antagonist Design Using Solution Conformational Analysis Derived from Residual Dipolar Couplings - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Technical Support Center: Improving the Bioavailability of C5aR1 Antagonist Formulations
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during the experimental formulation of C5aR1 antagonists.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges in developing oral formulations for C5aR1 antagonists, particularly peptide-based ones?
A1: The main hurdles for oral delivery of peptide-based C5aR1 antagonists are their susceptibility to enzymatic degradation in the gastrointestinal (GI) tract, low permeability across the intestinal epithelium, and poor aqueous solubility.[1][2][3] The harsh acidic environment of the stomach and proteolytic enzymes like pepsin, trypsin, and chymotrypsin can rapidly degrade these molecules.[2][4] Additionally, their often high molecular weight and hydrophilic nature limit their ability to pass through the lipid membranes of intestinal cells.
Q2: Which formulation strategies are most promising for enhancing the oral bioavailability of C5aR1 antagonists?
A2: Several advanced formulation strategies can improve the oral bioavailability of C5aR1 antagonists. These include:
-
Lipid-based formulations: Self-emulsifying drug delivery systems (SEDDS) can improve solubility and protect the antagonist from degradation.
-
Nanoparticles: Encapsulating the antagonist in polymeric or solid lipid nanoparticles can shield it from enzymatic attack and enhance its absorption.
-
Solid dispersions: Dispersing the antagonist in a polymer matrix at a molecular level can increase its dissolution rate and solubility.
-
Chemical modifications: Techniques like cyclization can improve the stability of peptide antagonists against proteolytic enzymes.
Q3: How can I assess the in vitro permeability of my C5aR1 antagonist formulation?
A3: The Caco-2 cell permeability assay is a widely accepted in vitro model that mimics the human intestinal epithelium to predict oral drug absorption. This assay measures the transport of a compound across a monolayer of differentiated Caco-2 cells, providing an apparent permeability coefficient (Papp) that correlates with in vivo absorption.
Q4: What are the critical initial steps in pre-formulation studies for a new C5aR1 antagonist?
A4: Pre-formulation studies are crucial for successful formulation development. Key initial steps include:
-
Solubility assessment: Determining the antagonist's solubility in various solvents and biorelevant media (e.g., simulated gastric and intestinal fluids) is essential.
-
Stability analysis: Evaluating the chemical stability of the antagonist at different pH levels and in the presence of digestive enzymes is critical to predict its fate in the GI tract.
-
Physicochemical characterization: Understanding properties like pKa, logP, and solid-state characteristics will guide the selection of an appropriate formulation strategy.
Troubleshooting Guides
This section provides solutions to common problems encountered during the formulation and testing of C5aR1 antagonists.
Low Aqueous Solubility
| Problem | Possible Cause | Troubleshooting Steps |
| Poor dissolution of the C5aR1 antagonist in aqueous buffers. | The antagonist may be a "brick-dust" molecule with a high melting point or a "grease-ball" molecule with high lipophilicity. | 1. Particle Size Reduction: Micronization or nanocrystal technology can increase the surface area for dissolution.2. Formulate as a Solid Dispersion: Dispersing the antagonist in a hydrophilic polymer can enhance its dissolution rate.3. Utilize Lipid-Based Formulations: Incorporating the antagonist into oils or self-emulsifying systems can improve its solubilization. |
| Precipitation of the antagonist upon dilution in aqueous media. | The formulation may not be robust enough to maintain supersaturation. | 1. Optimize Surfactant and Co-surfactant Ratios in SEDDS: Proper selection and concentration of these components are crucial for stable emulsion formation.2. Incorporate Precipitation Inhibitors: Polymers like HPMC can help maintain a supersaturated state in solid dispersions. |
Poor In Vitro Permeability (Caco-2 Assay)
| Problem | Possible Cause | Troubleshooting Steps |
| Low apparent permeability (Papp) value in the Caco-2 assay. | The antagonist has inherently low membrane permeability due to its size or hydrophilicity. | 1. Include Permeation Enhancers: Co-administration with agents that reversibly open tight junctions can improve paracellular transport.2. Develop Mucoadhesive Formulations: This can increase the residence time of the formulation at the absorption site.3. Investigate Efflux: A bi-directional Caco-2 assay can determine if the antagonist is a substrate for efflux transporters like P-glycoprotein. If so, consider co-formulation with a P-gp inhibitor. |
| High variability in Papp values between experiments. | Inconsistent Caco-2 cell monolayer integrity or issues with the assay protocol. | 1. Monitor Transepithelial Electrical Resistance (TEER): Ensure TEER values are within the acceptable range before and after the experiment to confirm monolayer integrity.2. Check for Cytotoxicity: High concentrations of the antagonist or formulation excipients may be toxic to the cells.3. Assess Non-specific Binding: The antagonist may be binding to the plasticware. Including bovine serum albumin (BSA) in the buffer can mitigate this. |
Degradation in Simulated Gastrointestinal Fluids
| Problem | Possible Cause | Troubleshooting Steps |
| Rapid degradation of the C5aR1 antagonist in simulated gastric fluid (SGF). | The antagonist is acid-labile. | 1. Enteric Coating: Formulate the antagonist in an enteric-coated dosage form that protects it from the low pH of the stomach and dissolves in the higher pH of the small intestine.2. Co-administration with Antacids: This can transiently increase the gastric pH. |
| Significant degradation in simulated intestinal fluid (SIF). | The antagonist is susceptible to enzymatic degradation by proteases like trypsin and chymotrypsin. | 1. Encapsulation: Formulating the antagonist in nanoparticles or liposomes can provide a protective barrier against enzymatic attack.2. Co-formulation with Protease Inhibitors: This can reduce the enzymatic activity in the local environment. |
Quantitative Data Summary
The following table summarizes the reported oral bioavailability of two peptide-based C5aR1 antagonists, PMX53 and PMX205.
| C5aR1 Antagonist | Formulation | Route of Administration | Oral Bioavailability (%) | Reference |
| PMX53 | Not specified | Oral (p.o.) | ~9% | |
| PMX205 | Not specified | Oral (p.o.) | >20% |
Experimental Protocols
Kinetic Solubility Assay using Nephelometry
This protocol provides a high-throughput method for determining the kinetic solubility of a C5aR1 antagonist.
Materials:
-
Test C5aR1 antagonist
-
Dimethyl sulfoxide (DMSO)
-
Phosphate-buffered saline (PBS), pH 7.4
-
96-well or 384-well microtiter plates
-
Laser nephelometer
Procedure:
-
Prepare a stock solution of the C5aR1 antagonist in DMSO (e.g., 10 mM).
-
In a microtiter plate, perform serial dilutions of the stock solution with DMSO.
-
Transfer a small volume (e.g., 2 µL) of each DMSO dilution to a new microtiter plate.
-
Add PBS to each well to achieve the final desired antagonist concentrations, ensuring the final DMSO concentration is low (e.g., <1%).
-
Mix the plate thoroughly and incubate at a controlled temperature (e.g., 25°C or 37°C) for a set period (e.g., 2 hours).
-
Measure the light scattering in each well using a laser nephelometer.
-
The concentration at which a significant increase in light scattering is observed indicates the point of precipitation and thus the kinetic solubility.
Caco-2 Permeability Assay
This protocol assesses the intestinal permeability of a C5aR1 antagonist formulation.
Materials:
-
Caco-2 cells
-
Cell culture medium (e.g., DMEM with FBS, non-essential amino acids, and antibiotics)
-
Transwell inserts (e.g., 12-well or 24-well)
-
Hanks' Balanced Salt Solution (HBSS), pH 7.4 and 6.5
-
Test C5aR1 antagonist formulation
-
Lucifer yellow (monolayer integrity marker)
-
LC-MS/MS for sample analysis
Procedure:
-
Seed Caco-2 cells onto Transwell inserts and culture for 21-25 days to allow for differentiation into a monolayer.
-
Confirm monolayer integrity by measuring the Transepithelial Electrical Resistance (TEER).
-
Wash the cell monolayers with pre-warmed HBSS.
-
Add HBSS (pH 6.5) to the apical (donor) side and HBSS (pH 7.4) to the basolateral (receiver) side and pre-incubate at 37°C.
-
Remove the buffer from the apical side and add the C5aR1 antagonist formulation dissolved in HBSS (pH 6.5).
-
At predetermined time points (e.g., 30, 60, 90, 120 minutes), collect samples from the basolateral side and replace with fresh HBSS.
-
At the end of the experiment, collect samples from the apical side.
-
To assess monolayer integrity post-assay, measure the flux of Lucifer yellow.
-
Analyze the concentration of the C5aR1 antagonist in all samples by LC-MS/MS.
-
Calculate the apparent permeability coefficient (Papp) using the following equation: Papp (cm/s) = (dQ/dt) / (A * C0) where dQ/dt is the rate of antagonist appearance in the receiver compartment, A is the surface area of the membrane, and C0 is the initial concentration in the donor compartment.
Stability Assay in Simulated Gastric and Intestinal Fluids
This protocol evaluates the stability of a C5aR1 antagonist in environments mimicking the stomach and small intestine.
Materials:
-
Test C5aR1 antagonist formulation
-
Simulated Gastric Fluid (SGF), pH 1.2 (with pepsin)
-
Simulated Intestinal Fluid (SIF), pH 6.8 (with pancreatin)
-
Shaking water bath at 37°C
-
Quenching solution (e.g., ice-cold methanol or a high pH buffer)
-
LC-MS/MS for sample analysis
Procedure:
-
Prepare SGF and SIF according to USP guidelines.
-
Pre-warm the SGF and SIF to 37°C.
-
Add the C5aR1 antagonist formulation to separate tubes containing SGF and SIF to a final concentration.
-
Incubate the tubes in a shaking water bath at 37°C.
-
At various time points (e.g., for SGF: 0, 15, 30, 60, 120 minutes; for SIF: 0, 1, 2, 4 hours), withdraw an aliquot of the sample.
-
Immediately quench the enzymatic reaction by adding the aliquot to a quenching solution.
-
Analyze the concentration of the remaining intact C5aR1 antagonist in each sample using a validated LC-MS/MS method.
-
Plot the concentration of the antagonist versus time to determine the degradation kinetics.
Visualizations
Caption: C5aR1 Signaling Pathway.
Caption: Oral C5aR1 Antagonist Formulation Workflow.
Caption: Bioavailability Troubleshooting Logic.
References
Technical Support Center: Overcoming Challenges in C5aR1 Antagonist Synthesis
Welcome to the technical support center for researchers, scientists, and drug development professionals working on the synthesis of C5aR1 antagonists. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during synthesis, purification, and in vitro/in vivo evaluation of these promising therapeutic agents.
Frequently Asked Questions (FAQs)
Q1: What are the main classes of C5aR1 antagonists and their primary synthesis challenges?
A1: C5aR1 antagonists primarily fall into two classes: peptide-based antagonists (e.g., PMX53) and small molecule antagonists (e.g., Avacopan).[1][2]
-
Peptide-based antagonists , often cyclic hexapeptides, are synthesized using solid-phase peptide synthesis (SPPS).[3][4] Key challenges include:
-
Low aqueous solubility due to hydrophobic residues.[1]
-
Metabolic instability and short half-life in vivo.
-
Difficult purification due to aggregation.
-
-
Small molecule antagonists present their own set of challenges:
-
High lipophilicity , leading to poor solubility and potential off-target effects.
-
Poor oral bioavailability , requiring specialized formulation strategies.
-
Complex multi-step synthesis with potential for side reactions.
-
Q2: My peptide C5aR1 antagonist shows low potency in functional assays. What are the potential causes and solutions?
A2: Low potency can stem from several factors. One key aspect is the conformation of the peptide. The solution conformation of the peptide should ideally mimic its bound state to the receptor to minimize the energetic penalty of binding.
-
Troubleshooting Steps:
-
Confirm Peptide Integrity and Purity: Use mass spectrometry and HPLC to ensure the correct peptide was synthesized and is of high purity (>95%).
-
Evaluate Peptide Conformation: Techniques like Nuclear Magnetic Resonance (NMR) can be used to determine the solution conformation of the peptide. This can help identify if the peptide is adopting the desired structure.
-
Optimize Amino Acid Sequence: Substitutions of specific amino acids can impact potency. For example, replacing the C-terminal Arginine of PMX53 with a hydrophobic amino acid was shown to retain binding affinity.
-
Consider Biased Signaling: C5aR1 can signal through both G-protein and β-arrestin pathways. Your antagonist might be a biased ligand, potent in one pathway but not another. It's recommended to test for activity in multiple signaling assays (e.g., G-protein activation, β-arrestin recruitment, and ERK1/2 phosphorylation).
-
Q3: My small molecule C5aR1 antagonist has poor oral bioavailability. What strategies can I employ to improve it?
A3: Poor oral bioavailability in small molecule C5aR1 antagonists is often linked to high lipophilicity and poor aqueous solubility. Several formulation strategies can be explored to overcome this challenge:
-
Lipid-Based Formulations: These are a primary strategy for lipophilic drugs. They can enhance lymphatic transport and reduce first-pass metabolism.
-
Self-Emulsifying Drug Delivery Systems (SEDDS): These are isotropic mixtures of oils, surfactants, and co-solvents that form fine oil-in-water emulsions upon gentle agitation in aqueous media.
-
Solid Lipid Nanoparticles (SLNs) and Nanostructured Lipid Carriers (NLCs): These are colloidal carriers that can encapsulate the drug and improve its dissolution and absorption.
-
-
Structural Modification: While more involved, medicinal chemistry approaches to introduce more polar functional groups or reduce the overall lipophilicity of the molecule can be effective in the long run.
Troubleshooting Guides
Peptide Synthesis (e.g., PMX53)
| Problem | Potential Cause | Recommended Solution |
| Low Yield during Solid-Phase Peptide Synthesis (SPPS) | Incomplete coupling reactions. | Use a different coupling reagent (e.g., HBTU, HATU). Double couple difficult amino acids. Perform a Kaiser test to check for free amines after each coupling step. |
| Steric hindrance from bulky protecting groups. | Choose alternative protecting groups for side chains that may be causing steric hindrance. | |
| Aggregation of the growing peptide chain on the resin. | Use a more polar solvent system or add chaotropic agents. Synthesize at a higher temperature. | |
| Peptide is Insoluble in Aqueous Buffers | High hydrophobicity of the amino acid sequence. | First, try to dissolve a small amount in an organic solvent like DMSO, DMF, or acetonitrile, then slowly add to the aqueous buffer with stirring. |
| If the peptide is acidic (net negative charge), try dissolving in a slightly basic buffer (e.g., 0.1M ammonium bicarbonate). If it's basic (net positive charge), try a slightly acidic solution (e.g., 25% acetic acid). | ||
| For long-term improvement, consider synthesizing analogs with more hydrophilic or charged amino acids. | ||
| Peptide Aggregates During Purification | Intermolecular hydrogen bonding and hydrophobic interactions. | Purify at a lower concentration. Use a different mobile phase for HPLC, such as one containing acetonitrile and a low concentration of trifluoroacetic acid (TFA). The addition of organic modifiers can disrupt aggregation. |
| Incorrect folding of cyclic peptides. | Optimize the cyclization conditions (e.g., concentration, solvent, temperature) to favor intramolecular cyclization over intermolecular reactions. |
In Vitro and In Vivo Assays
| Problem | Potential Cause | Recommended Solution |
| High Variability in β-arrestin Recruitment Assay | Inconsistent cell number or health. | Ensure consistent cell seeding density and viability. Regularly check for mycoplasma contamination. |
| Suboptimal assay incubation time. | Optimize the incubation time for your specific GPCR-β-arrestin interaction, as some are transient while others are more sustained. | |
| DMSO concentration affecting cell response. | Perform a DMSO tolerance test to determine the maximum concentration that does not affect the assay window. | |
| Inconsistent Results in Neutrophil Chemotaxis Assay | Primary neutrophils have a short lifespan and variable activity. | Use freshly isolated neutrophils for each experiment. Ensure proper handling to maintain cell viability. |
| Suboptimal C5a concentration. | Perform a dose-response curve for C5a to determine the optimal concentration for inducing chemotaxis in your assay system. | |
| Presence of serum components in the media. | Serum can contain factors that interfere with the assay. Consider using serum-free media or media with a low percentage of serum. | |
| Lack of In Vivo Efficacy Despite Good In Vitro Potency | Poor pharmacokinetic properties (e.g., rapid clearance). | Perform pharmacokinetic studies to determine the half-life, distribution, and clearance of your compound. |
| Inappropriate dosing or route of administration. | Optimize the dose and route of administration based on pharmacokinetic data. For some peptide antagonists, intravenous injection may be necessary. | |
| Off-target effects. | Evaluate the specificity of your antagonist against other related receptors. High C5aR1 expression in tumors has been associated with metastasis, suggesting potential off-target effects in certain disease models. |
Experimental Protocols
Solid-Phase Peptide Synthesis of PMX53 (A Representative Cyclic Peptide)
This protocol is based on the Fmoc/tBu strategy.
-
Resin Preparation: Start with a Rink Amide resin. Swell the resin in dimethylformamide (DMF) for 30 minutes.
-
Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 20 minutes to remove the Fmoc protecting group from the resin. Wash the resin thoroughly with DMF.
-
Amino Acid Coupling:
-
Dissolve the first Fmoc-protected amino acid (Fmoc-Arg(Pbf)-OH) in DMF.
-
Add a coupling reagent such as HBTU and a base like diisopropylethylamine (DIPEA).
-
Add the activated amino acid solution to the resin and shake for 1-2 hours.
-
Wash the resin with DMF.
-
Confirm complete coupling with a Kaiser test.
-
-
Repeat Deprotection and Coupling: Repeat steps 2 and 3 for each amino acid in the sequence (Trp(Boc), Cha, d-Pro, Orn(Boc), Phe).
-
Acetylation of N-terminus: After the final amino acid coupling and Fmoc deprotection, acetylate the N-terminal Phenylalanine using acetic anhydride and DIPEA in DMF.
-
Cleavage from Resin and Side-Chain Deprotection: Treat the resin with a cleavage cocktail (e.g., 95% trifluoroacetic acid (TFA), 2.5% water, 2.5% triisopropylsilane (TIS)) for 2-3 hours.
-
Peptide Precipitation and Purification: Precipitate the cleaved peptide in cold diethyl ether. Centrifuge to collect the peptide pellet. Purify the linear peptide by reverse-phase HPLC.
-
Cyclization: Dissolve the purified linear peptide in a large volume of DMF containing a coupling reagent (e.g., HBTU) and a base (DIPEA). Allow the reaction to proceed for several hours to overnight.
-
Final Purification: Purify the final cyclic peptide by reverse-phase HPLC and confirm its identity by mass spectrometry.
β-Arrestin Recruitment Assay
This assay measures the recruitment of β-arrestin to C5aR1 upon ligand binding.
-
Cell Culture: Use a cell line (e.g., HEK293 or CHO) stably co-expressing C5aR1 and a β-arrestin fusion protein (e.g., β-arrestin-GFP).
-
Cell Plating: Plate the cells in a 96-well or 384-well plate and allow them to adhere overnight.
-
Compound Preparation: Prepare serial dilutions of the C5aR1 antagonist in an appropriate assay buffer.
-
Antagonist Incubation: Add the antagonist dilutions to the cells and incubate for a specified time (e.g., 15-30 minutes) at 37°C.
-
Agonist Stimulation: Add a fixed concentration of C5a (typically the EC80 concentration) to all wells except the negative control.
-
Incubation: Incubate the plate for a predetermined time (e.g., 60-90 minutes) at 37°C.
-
Detection: Measure the β-arrestin recruitment signal. The detection method will depend on the assay technology used (e.g., fluorescence imaging for GFP translocation, luminescence for enzyme fragment complementation assays).
-
Data Analysis: Plot the signal against the antagonist concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
Visualizations
Caption: C5aR1 Signaling Pathway and Point of Antagonist Intervention.
Caption: General experimental workflow for C5aR1 antagonist development.
References
- 1. Cyclic Peptide C5aR1 Antagonist Design Using Solution Conformational Analysis Derived from Residual Dipolar Couplings - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pharmaexcipients.com [pharmaexcipients.com]
- 3. In Vivo Pharmacodynamic Method to Assess Complement C5a Receptor Antagonist Efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
dealing with batch-to-batch variability of C5aR1 antagonist 2
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing potential batch-to-batch variability of C5aR1 Antagonist 2.
Frequently Asked Questions (FAQs)
Q1: We are observing inconsistent results between different batches of this compound in our functional assays. What could be the primary cause?
A1: Batch-to-batch variability in small molecule inhibitors can stem from several factors. The most common causes include differences in compound purity, the presence of residual solvents or synthetic byproducts, variations in solid-state properties (e.g., crystallinity), and issues with compound stability and solubility. It is crucial to establish a rigorous quality control workflow for each new batch to ensure consistency.
Q2: How can we verify the identity and purity of a new batch of this compound?
A2: A comprehensive analysis of each new batch is recommended. Standard analytical techniques for small molecule characterization include:
-
High-Performance Liquid Chromatography (HPLC): To assess purity by separating the active compound from any potential impurities.
-
Mass Spectrometry (MS): To confirm the molecular weight of the compound.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: To verify the chemical structure.
These analyses can help ensure that the chemical entity is correct and meets the required purity specifications.[1][2]
Q3: Our current batch of this compound shows lower potency in our cell-based assays compared to previous batches. How should we troubleshoot this?
A3: A decrease in potency can be due to several factors. First, verify the concentration of your stock solution, as errors in weighing or dissolution can lead to inaccurate concentrations. Second, assess the solubility of the compound in your assay buffer, as poor solubility can reduce the effective concentration. Finally, consider performing a dose-response curve with a reference batch (if available) to quantify the potency shift. If the issue persists, the new batch may have a lower purity or contain inhibitors of your assay system.
Q4: Can the formulation or handling of this compound contribute to variability?
A4: Absolutely. The choice of solvent for stock solutions (e.g., DMSO) and the number of freeze-thaw cycles can impact the stability and solubility of the compound.[3][4] It is advisable to prepare small aliquots of the stock solution to minimize freeze-thaw cycles. Additionally, ensure that the final concentration of the organic solvent in your assay is kept constant and at a level that does not affect cell viability or the assay readout (typically below 0.5%).[4]
Troubleshooting Guides
Issue 1: Inconsistent IC50 Values in Functional Assays
If you are observing significant shifts in the IC50 value of this compound between batches, follow this troubleshooting workflow:
References
C5aR1 Antagonist Dose-Response Curve Optimization: A Technical Support Guide
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on C5aR1 antagonist dose-response curve optimization in cell culture.
Frequently Asked Questions (FAQs)
Q1: What are the most common cell lines used for C5aR1 antagonist assays?
A1: Commonly used cell lines for C5aR1 antagonist assays include Chinese Hamster Ovary (CHO) cells stably expressing human C5aR1 (CHO-C5aR1) and Human Embryonic Kidney 293 (HEK293) cells.[1] Additionally, primary cells such as human monocyte-derived macrophages (HMDMs) are utilized to study antagonist effects in a more physiologically relevant context.[1][2]
Q2: What is a typical concentration range for C5a in these assays?
A2: The concentration of C5a used to stimulate the cells typically corresponds to the EC50 or EC80 value, which is the concentration that elicits 50% or 80% of the maximal response, respectively. This value should be determined for each cell line and assay system. For example, in a pERK1/2 signaling assay using CHO-C5aR1 cells, an appropriate C5a concentration would be around its EC50 value.[1]
Q3: What are some commonly used C5aR1 antagonists and their reported IC50 values?
A3: Several C5aR1 antagonists are widely used, including the cyclic peptide PMX53 and the small molecule avacopan. Their IC50 values can vary depending on the assay and cell type used. For instance, PMX53 has a reported IC50 of 20 nM in human polymorphonuclear leukocytes (PMNs).[3]
Q4: How long should I incubate the cells with the antagonist before adding C5a?
A4: A pre-incubation step with the antagonist is crucial to allow for binding to the receptor. A typical pre-incubation time is 30 minutes, but this may need to be optimized for your specific antagonist and experimental conditions.
Troubleshooting Guide
| Problem | Potential Cause | Suggested Solution |
| No Sigmoidal Dose-Response Curve | 1. Inappropriate antagonist concentration range (too high or too low).2. Antagonist is not active or has degraded.3. Insufficient incubation time with the antagonist.4. Cell health is compromised. | 1. Perform a wider range of antagonist dilutions (e.g., from 10 µM to 0.1 pM).2. Verify the integrity and activity of the antagonist. Prepare fresh stock solutions.3. Increase the pre-incubation time with the antagonist (e.g., 60 minutes).4. Ensure cells are healthy and not over-confluent. Perform a cell viability assay. |
| High Background Signal | 1. Suboptimal assay buffer composition.2. High non-specific binding of the antagonist.3. Autofluorescence of the compound or plate. | 1. Optimize the assay buffer, for example, by including a carrier protein like BSA to reduce non-specific binding.2. Include appropriate controls to assess non-specific binding.3. Use plates with low autofluorescence (e.g., white-walled plates for luminescence/fluorescence assays). |
| Low Signal Window (Poor Z'-factor) | 1. Low C5aR1 expression in cells.2. Suboptimal C5a concentration.3. Incorrect assay setup or timing. | 1. Use a cell line with confirmed high expression of C5aR1 or consider generating a stable cell line.2. Re-determine the EC50 of C5a in your assay system and use a concentration that gives a robust signal (e.g., EC80).3. Optimize incubation times for antagonist and C5a, and ensure the reading is taken at the peak of the signal. |
| Poor Curve Fit (High R² value) | 1. Pipetting errors leading to inaccurate dilutions.2. Edge effects in the microplate.3. Inconsistent cell seeding density. | 1. Use calibrated pipettes and perform serial dilutions carefully.2. Avoid using the outer wells of the plate or fill them with buffer to minimize evaporation.3. Ensure a homogenous cell suspension and consistent seeding density across all wells. |
Quantitative Data Summary
The following table summarizes reported IC50 values for various C5aR1 antagonists in different in vitro assays.
| Antagonist | Assay Type | Cell Line/Type | Reported IC50/Ki | Reference |
| PMX53 | Chemotaxis | Human PMNs | 20 nM | |
| PMX205 | Competition Binding | CHO-C5aR1 | Ki = 19.3 nM | |
| C5aR1 antagonist 1 | Migration Assay | Not specified | 17 nM | |
| C5aR1 antagonist 1 | DISCO Assay | Not specified | 38 nM | |
| Avacopan (CCX168) | Radioligand Binding | Human C5aR1 | 0.2 nM | |
| MEDI7814 | C5a-mediated CD11b upregulation | Human whole blood | 28 nM |
Experimental Protocols
Protocol 1: pERK1/2 Phosphorylation Assay
This protocol is adapted from a method for screening C5aR1 antagonists by measuring their effect on C5a-induced ERK1/2 phosphorylation.
Materials:
-
CHO cells stably expressing human C5aR1 (CHO-C5aR1)
-
Complete Ham's F-12 medium (supplemented with 10% FBS, 1% Penicillin/Streptomycin, 400 µg/mL G418)
-
Serum-free medium (SFM) with 0.1% BSA
-
C5aR1 antagonist of interest
-
Recombinant human C5a
-
AlphaLISA SureFire Ultra pERK1/2 (Thr202/Tyr204) kit
-
96-well tissue culture-treated plates
Procedure:
-
Seed CHO-C5aR1 cells at a density of 50,000 cells/well in a 96-well plate and culture for 24 hours.
-
Serum-starve the cells overnight.
-
Prepare serial dilutions of the C5aR1 antagonist in SFM containing 0.1% BSA.
-
Pre-incubate the cells with the antagonist dilutions for 30 minutes at room temperature.
-
Stimulate the cells with C5a at its EC50 concentration for 10 minutes at room temperature.
-
Lyse the cells using the AlphaLISA lysis buffer and shake the plate at 450 rpm for 10 minutes.
-
Detect pERK1/2 levels according to the AlphaLISA kit manufacturer's instructions.
-
Plot the antagonist concentration versus the pERK1/2 signal to generate a dose-response curve and calculate the IC50 value.
Protocol 2: Calcium Flux Assay
This protocol describes a no-wash calcium flux assay to measure C5aR1 activation.
Materials:
-
Adherent cells expressing C5aR1 (e.g., HEK293-C5aR1)
-
Growth medium (e.g., DMEM with 10% FBS)
-
HHBS (1X Hank's with 20 mM Hepes Buffer, pH 7.0)
-
Calcium flux assay kit (e.g., Fluo-8, No Wash)
-
C5aR1 antagonist of interest
-
Recombinant human C5a
-
96-well or 384-well black-walled, clear-bottom plates
Procedure:
-
Plate adherent cells overnight in a 96-well plate at a density of 40,000 to 80,000 cells/well. For non-adherent cells, use a poly-D-lysine coated plate.
-
Prepare the Fluo-8 dye-loading solution according to the manufacturer's protocol.
-
Add 100 µL/well of the dye-loading solution to the cell plate.
-
Incubate the plate for 30 minutes in a cell incubator, followed by 30 minutes at room temperature.
-
Prepare serial dilutions of the C5aR1 antagonist.
-
Add the antagonist dilutions to the wells and pre-incubate for a desired period (e.g., 15-30 minutes).
-
Prepare C5a at a concentration that gives a maximal response (e.g., EC100).
-
Using a fluorescence plate reader with an injection module, inject the C5a solution and immediately begin recording the fluorescence intensity over time.
-
The antagonist's effect is measured by the reduction in the C5a-induced calcium peak.
-
Plot the antagonist concentration versus the inhibition of the calcium signal to determine the IC50.
Visualizations
References
- 1. Development of Synthetic Human and Mouse C5a: Application to Binding and Functional Assays In Vitro and In Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Protocol for cell-based screening assay to measure ERK1/2 phosphorylation as a readout for complement receptor activation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. In Vivo Pharmacodynamic Method to Assess Complement C5a Receptor Antagonist Efficacy - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Strategies to Reduce C5aR1 Antagonist Toxicity in Animal Models
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides essential guidance for mitigating potential toxicities associated with C5aR1 antagonists in preclinical animal models. Below you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and key data to assist in the safe and effective execution of your in vivo studies.
Frequently Asked Questions (FAQs)
Q1: What are the known toxicities of C5aR1 antagonists in animal models?
A1: Extensive preclinical testing of several C5aR1 antagonists, such as the cyclic peptides PMX53 and PMX205, has generally indicated a favorable safety profile. For instance, studies involving chronic administration of PMX205 in mouse models of Alzheimer's disease reported no significant weight loss or changes in daily water intake. Similarly, the FDA-approved small molecule C5aR1 antagonist, avacopan, has undergone preclinical evaluation suggesting a lack of major toxicity when blocking this receptor. However, as with any investigational compound, the potential for adverse effects exists and is dependent on the specific molecule, dose, formulation, and animal model. It is crucial to conduct thorough dose-escalation and toxicology studies for any new C5aR1 antagonist.
Q2: What are the potential on-target and off-target effects of C5aR1 antagonists?
A2: On-target effects stem from the intended pharmacology of blocking the C5aR1 receptor. Since C5aR1 is a key component of the innate immune system, its inhibition could potentially lead to an increased susceptibility to certain infections. While the primary role of C5a-C5aR1 signaling is pro-inflammatory, complete blockade might impair necessary immune surveillance and response. It is important to note that targeting the C5aR1 receptor is generally considered safer than broad inhibition of the complement system, as it leaves other protective functions of the complement cascade intact.[1]
Off-target effects are a possibility with any small molecule or peptide therapeutic and are dependent on the specific chemical structure of the antagonist. These effects arise from the binding of the antagonist to other receptors or proteins in the body, which can lead to a range of unpredictable toxicities. If unexpected adverse events are observed that cannot be explained by on-target pharmacology, off-target effects should be investigated.
Q3: Why is understanding the pharmacokinetics of a C5aR1 antagonist crucial for minimizing toxicity?
A3: Pharmacokinetics (PK) describes the absorption, distribution, metabolism, and excretion (ADME) of a drug. A thorough understanding of a C5aR1 antagonist's PK profile is essential for designing safe and effective in vivo studies. Key PK parameters, such as bioavailability, half-life, and clearance, will determine the dosing regimen (dose and frequency) required to maintain therapeutic exposure without reaching toxic levels. For example, studies have shown that subcutaneous administration of PMX205 results in higher bioavailability and prolonged plasma exposure compared to other routes, which can inform dosing strategies.[2][3] Toxicokinetic (TK) studies, which are conducted at higher doses, are specifically designed to correlate drug exposure with toxicological findings.[4][5]
Troubleshooting Guides
Problem 1: Unexpected body weight loss or reduced food/water intake in treated animals.
-
Possible Cause 1: Dose is too high, leading to systemic toxicity.
-
Troubleshooting Steps:
-
Review your dose selection. Was it based on a prior maximum tolerated dose (MTD) study? If not, it is highly recommended to perform a dose-escalation study to determine the MTD.
-
Reduce the dose to the next lower level in your study design.
-
Consider a less frequent dosing schedule if the compound has a long half-life.
-
Provide supportive care, including palatable, high-calorie food supplements and hydration support, to help animals recover.
-
-
-
Possible Cause 2: Vehicle-related toxicity.
-
Troubleshooting Steps:
-
Ensure that the vehicle used to formulate the C5aR1 antagonist is well-tolerated at the administered volume and concentration.
-
Run a vehicle-only control group to assess the effects of the vehicle alone.
-
If the vehicle is suspected to be the issue, explore alternative, well-established vehicles for the specific route of administration.
-
-
Problem 2: Signs of acute inflammation or distress immediately following administration.
-
Possible Cause 1: Cytokine Release Syndrome (CRS).
-
Troubleshooting Steps:
-
While not commonly reported for C5aR1 antagonists, rapid immune modulation can sometimes trigger cytokine release.
-
Monitor animals closely for clinical signs of CRS, such as lethargy, ruffled fur, and changes in body temperature.
-
Consider collecting blood samples at peak plasma concentrations to measure key inflammatory cytokines (e.g., IL-6, TNF-α).
-
If CRS is suspected, reducing the dose or using a slower administration rate (for intravenous infusions) may be necessary. Preclinical models for evaluating CRS in humanized mice can also be utilized for novel compounds.
-
-
-
Possible Cause 2: Formulation issues leading to precipitation or irritation.
-
Troubleshooting Steps:
-
Visually inspect the formulation for any signs of precipitation before and after preparation.
-
For injectable formulations, ensure the pH and osmolarity are within a physiologically acceptable range.
-
If administering a peptide, consider formulation strategies to improve stability and solubility, such as pH optimization or the use of stabilizing excipients.
-
-
Problem 3: Injection site reactions (for subcutaneous or intramuscular administration).
-
Possible Cause 1: Irritating formulation.
-
Troubleshooting Steps:
-
As with systemic reactions, check the pH and osmolarity of your formulation.
-
Consider diluting the formulation to a larger volume if the concentration is high, while respecting the maximum volume limits for the chosen injection site and animal species.
-
Rotate injection sites to minimize local irritation.
-
-
-
Possible Cause 2: Immunogenic reaction to the compound.
-
Troubleshooting Steps:
-
While less common for small molecules, peptides can sometimes elicit an immune response.
-
Monitor for signs of a localized immune reaction, such as persistent swelling, redness, or the formation of granulomas.
-
If immunogenicity is suspected, this may be an inherent property of the molecule that requires chemical modification to reduce.
-
-
Data Presentation
Table 1: Summary of Pharmacokinetic Parameters for Select C5aR1 Antagonists in Mice
| Compound | Route of Administration | Dose (mg/kg) | Bioavailability (%) | Half-life (t½) (min) |
| PMX53 | Intravenous | 1 | N/A | ~20 |
| Intraperitoneal | 1 | 35 | ~20 | |
| Subcutaneous | 1 | 45 | ~20 | |
| Oral | 1 | 9 | ~20 | |
| PMX205 | Intravenous | 1 | N/A | ~20 |
| Intraperitoneal | 1 | 55 | ~20 | |
| Subcutaneous | 1 | >90 | ~20 | |
| Oral | 1 | 23 | ~20 |
Data compiled from preclinical pharmacokinetic studies.
Table 2: Template for Monitoring Toxicity in Animal Models
| Animal ID | Treatment Group | Date | Body Weight (g) | Food Intake ( g/day ) | Water Intake (mL/day) | Clinical Observations (e.g., posture, activity, fur) | Injection Site Score (0-4) |
Experimental Protocols
Protocol 1: General Dose-Escalation Study for a Novel C5aR1 Antagonist in Rodents
-
Animal Model: Select a relevant rodent species and strain (e.g., C57BL/6 mice or Sprague-Dawley rats). Use both males and females.
-
Group Size: A common design is the "3+3" approach. Start with 3 animals per dose group.
-
Dose Selection:
-
The starting dose should be a fraction of the dose showing efficacy in in vitro models or based on allometric scaling from other in vivo studies.
-
Subsequent doses should be escalated by a predetermined factor (e.g., 2-fold or 3-fold).
-
-
Administration:
-
Administer the compound via the intended clinical route. Include a vehicle control group.
-
Dose animals sequentially, allowing for an observation period (e.g., 24-48 hours) before dosing the next cohort at a higher dose.
-
-
Monitoring and Endpoints:
-
Monitor animals daily for clinical signs of toxicity, including changes in body weight, food and water consumption, behavior, and physical appearance.
-
Define Dose-Limiting Toxicities (DLTs) beforehand (e.g., >20% body weight loss, severe lethargy).
-
If a DLT is observed in one of three animals, expand the cohort to six animals. If two or more animals in a cohort experience a DLT, that dose is considered to have exceeded the MTD.
-
The MTD is defined as the highest dose at which no more than one out of six animals experiences a DLT.
-
-
Terminal Procedures: At the end of the study, collect blood for clinical chemistry and hematology. Perform a gross necropsy and collect major organs for histopathological analysis.
Protocol 2: Monitoring for Potential Cytokine Release
-
Study Design: Use a small cohort of animals (n=3-5 per group) for a pilot study. Include a positive control if available (e.g., a compound known to induce cytokine release) and a vehicle control.
-
Administration: Administer the C5aR1 antagonist at a dose expected to achieve high receptor occupancy.
-
Blood Sampling: Collect blood samples at baseline (pre-dose) and at several time points post-dose, corresponding to the expected Tmax (time of maximum plasma concentration) of the compound (e.g., 1, 2, 4, and 8 hours post-dose).
-
Cytokine Analysis:
-
Process blood to collect plasma or serum.
-
Analyze samples using a multiplex cytokine assay (e.g., Luminex or Meso Scale Discovery) to measure a panel of pro-inflammatory cytokines, including IL-6, TNF-α, IFN-γ, IL-1β, and MCP-1.
-
-
Data Analysis: Compare cytokine levels in the treated group to the vehicle control group at each time point. A significant increase in one or more pro-inflammatory cytokines may indicate a potential for cytokine release.
Visualizations
Caption: C5aR1 signaling pathway and point of antagonist inhibition.
Caption: General workflow for an in vivo toxicity assessment study.
References
- 1. cgtlive.com [cgtlive.com]
- 2. Preclinical Pharmacokinetics of Complement C5a Receptor Antagonists PMX53 and PMX205 in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Preclinical Pharmacokinetics of Complement C5a Receptor Antagonists PMX53 and PMX205 in Mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. library.ncifrederick.cancer.gov [library.ncifrederick.cancer.gov]
Technical Support Center: Refining Protocols for Long-Term C5aR1 Antagonist Treatment
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with C5aR1 antagonists. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experimental procedures.
Frequently Asked Questions (FAQs)
1. What are C5aR1 antagonists and what is their mechanism of action?
C5aR1 antagonists are molecules that block the biological effects of the pro-inflammatory anaphylatoxin C5a by preventing it from binding to its receptor, C5aR1 (also known as CD88).[1] C5aR1 is a G protein-coupled receptor (GPCR) primarily expressed on myeloid cells like neutrophils, monocytes, and macrophages.[2] Upon binding of C5a, C5aR1 activates downstream signaling pathways, leading to chemotaxis, inflammation, and immune cell activation.[1] By blocking this interaction, C5aR1 antagonists can mitigate these inflammatory responses.
2. What are the different types of C5aR1 antagonists available?
C5aR1 antagonists can be broadly categorized into:
-
Peptide Antagonists: These are often derived from the C-terminus of C5a. Examples include PMX53 and PMX205.[3][4] They are potent but may have limitations regarding oral bioavailability and in vivo stability.
-
Small Molecule Antagonists: These are non-peptide compounds that can be orally bioavailable. Examples include avacopan (CCX168) and W-54011.
-
Antibody-based Antagonists: Monoclonal antibodies that target and block C5aR1 are also in development.
3. How do I choose the right C5aR1 antagonist for my experiment?
The choice of antagonist depends on the specific experimental design:
-
In vitro studies: Peptide and small molecule antagonists are both suitable. The choice may depend on the specific cell type and assay.
-
In vivo studies (short-term): Intravenously administered peptide antagonists like PMX53 and JPE-1375 can be effective.
-
In vivo studies (long-term): Orally bioavailable small molecule antagonists like avacopan or subcutaneously administered peptides like PMX205 are more appropriate for chronic dosing.
4. What is the difference between C5aR1 and C5aR2?
C5aR2 (also known as C5L2 or GPR77) is a second receptor for C5a. Unlike C5aR1, it does not couple to G proteins and its role is more controversial, with both pro- and anti-inflammatory functions reported. Some C5aR1 antagonists may have off-target effects on C5aR2, so it is important to consider this when interpreting results. Using C5aR1 knockout animals can help to dissect the specific effects mediated by C5aR1.
Troubleshooting Guides
In Vitro Assay Troubleshooting
Problem: High background or low signal in my in vitro assay (e.g., calcium mobilization, chemotaxis, β-arrestin recruitment).
-
Possible Cause:
-
Cell health: Poor cell viability or passage number can affect receptor expression and signaling.
-
Agonist concentration: The concentration of C5a used for stimulation may be suboptimal.
-
Assay conditions: Incubation times, temperature, or buffer composition may not be optimized.
-
Antagonist solubility: The antagonist may not be fully dissolved in the assay medium.
-
-
Solution:
-
Cell Culture: Ensure cells are healthy, within a low passage number, and properly starved of serum before the assay if necessary.
-
Agonist Titration: Perform a dose-response curve with C5a to determine the optimal concentration (typically EC50 to EC80) for stimulation in your specific cell type.
-
Assay Optimization: Systematically vary incubation times, temperature, and buffer components to find the optimal conditions.
-
Solubility Check: Visually inspect for precipitated antagonist. Consider using a different solvent or a lower concentration. For some antagonists, solubility can be a limiting factor.
-
Problem: My C5aR1 antagonist shows lower potency (higher IC50) than expected.
-
Possible Cause:
-
Antagonist degradation: The antagonist may have degraded due to improper storage or handling.
-
Assay system variability: Different cell lines and assay readouts can yield different potency values.
-
Presence of serum: Proteins in serum can bind to the antagonist, reducing its effective concentration.
-
-
Solution:
-
Proper Handling: Store antagonists according to the manufacturer's instructions, typically desiccated and at low temperatures. Prepare fresh stock solutions regularly.
-
Consistent Assays: Use the same cell line, passage number, and assay protocol for all experiments to ensure consistency.
-
Serum-free conditions: Whenever possible, perform assays in serum-free media. If serum is required for cell viability, its concentration should be kept consistent across experiments.
-
In Vivo Experiment Troubleshooting
Problem: The C5aR1 antagonist does not show efficacy in my animal model.
-
Possible Cause:
-
Inadequate dose or dosing frequency: The dose may be too low to achieve therapeutic concentrations at the target site, or the dosing interval may be too long relative to the antagonist's half-life.
-
Poor bioavailability: The route of administration may not be optimal for the chosen antagonist. For example, some peptide antagonists have low oral bioavailability.
-
Pharmacokinetics: The antagonist may be rapidly cleared from circulation.
-
Target engagement: The antagonist may not be reaching and binding to C5aR1 in the target tissue.
-
-
Solution:
-
Dose-response and pharmacokinetic studies: Conduct a dose-ranging study to determine the minimal effective dose. Perform pharmacokinetic studies to understand the antagonist's absorption, distribution, metabolism, and excretion (ADME) profile and to determine the appropriate dosing regimen.
-
Optimize administration route: For long-term studies, consider subcutaneous or oral administration for sustained exposure, depending on the antagonist's properties.
-
Confirm target engagement: Use techniques like ex vivo assays on tissues from treated animals or imaging methods to confirm that the antagonist is binding to C5aR1 in the relevant tissues.
-
Problem: I am observing unexpected or off-target effects in my in vivo study.
-
Possible Cause:
-
Interaction with C5aR2: The antagonist may have activity at the second C5a receptor, C5aR2, which can have distinct biological effects.
-
Non-specific effects of the vehicle: The vehicle used to dissolve and administer the antagonist may have its own biological effects.
-
Compound toxicity: At higher doses, the antagonist itself may cause toxicity.
-
-
Solution:
-
Use knockout animals: Compare the effects of the antagonist in wild-type animals versus C5aR1 knockout animals to confirm that the observed effects are C5aR1-dependent.
-
Vehicle controls: Always include a vehicle control group that receives the same injection volume and formulation without the antagonist.
-
Toxicity assessment: Monitor animals for signs of toxicity (e.g., weight loss, behavioral changes) and consider performing basic toxicology studies if high doses are used.
-
Data Presentation
Table 1: In Vitro Potency of Common C5aR1 Antagonists
| Antagonist | Type | Assay | Cell Type | IC50 | Reference |
| PMX53 | Peptide | Neutrophil Chemotaxis | Human PMNs | ~20 nM | |
| PMX53 | Peptide | C5a-induced PMN mobilization (in vivo EC50) | Mouse | 7.7 µM | |
| JPE-1375 | Peptide | C5a-induced PMN mobilization (in vivo EC50) | Mouse | 6.9 µM | |
| W-54011 | Small Molecule | Calcium Mobilization | Human Neutrophils | 1.8 nM | |
| Avacopan (CCX168) | Small Molecule | C5a-induced CD11b upregulation | Human Neutrophils | <10 nM |
Note: IC50 values can vary significantly depending on the assay conditions and cell type used.
Table 2: Pharmacokinetic Parameters of Selected C5aR1 Antagonists in Mice
| Antagonist | Route of Administration | Dose (mg/kg) | Half-life (t½) | Bioavailability | Reference |
| PMX53 | Intravenous | 1 | ~1.3 h | N/A | |
| JPE-1375 | Intravenous | 1 | ~0.13 h | N/A | |
| PMX205 | Oral | 1 | - | High | |
| PMX205 | Subcutaneous | 1 | - | High |
Experimental Protocols
In Vitro Calcium Mobilization Assay
Objective: To measure the ability of a C5aR1 antagonist to inhibit C5a-induced intracellular calcium release.
Methodology:
-
Cell Preparation:
-
Culture a C5aR1-expressing cell line (e.g., U937, HL-60, or a transfected HEK293 line) to 80-90% confluency.
-
Harvest cells and wash with a suitable assay buffer (e.g., HBSS with calcium and magnesium).
-
Resuspend cells to a final concentration of 1-5 x 10^6 cells/mL.
-
-
Dye Loading:
-
Incubate cells with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM) according to the manufacturer's protocol. This is typically done at 37°C for 30-60 minutes.
-
Wash the cells to remove excess dye.
-
-
Antagonist Pre-incubation:
-
Aliquot the dye-loaded cells into a 96-well plate.
-
Add varying concentrations of the C5aR1 antagonist and incubate for a predetermined time (e.g., 15-30 minutes) at 37°C. Include a vehicle control.
-
-
C5a Stimulation and Measurement:
-
Place the plate in a fluorescence plate reader equipped with an injector.
-
Establish a baseline fluorescence reading.
-
Inject a pre-determined concentration of C5a (typically EC80) and immediately begin recording the fluorescence signal over time.
-
-
Data Analysis:
-
Calculate the change in fluorescence intensity (peak - baseline) for each well.
-
Plot the response against the antagonist concentration and fit the data to a dose-response curve to determine the IC50 value.
-
In Vivo Pharmacodynamic Assay: C5a-Induced Neutrophil Mobilization
Objective: To assess the in vivo efficacy of a C5aR1 antagonist by measuring its ability to inhibit C5a-induced neutrophil mobilization into the bloodstream.
Methodology:
-
Animal Preparation:
-
Use wild-type mice (e.g., C57BL/6). Include a cohort of C5aR1 knockout mice as a negative control if available.
-
Acclimatize animals to handling and experimental procedures.
-
-
Antagonist Administration:
-
Administer the C5aR1 antagonist at various doses via the desired route (e.g., intravenous, intraperitoneal, oral).
-
Include a vehicle control group.
-
-
C5a Challenge:
-
At a specified time point after antagonist administration (e.g., 15 minutes for IV injection), challenge the mice with an intravenous injection of recombinant mouse C5a (e.g., 50 µg/kg).
-
-
Blood Sampling:
-
Collect a small blood sample from the tail vein at baseline (before C5a injection) and at various time points after C5a injection (e.g., 15, 30, and 60 minutes).
-
-
Neutrophil Counting:
-
Prepare blood smears and stain with a differential stain (e.g., Wright-Giemsa or a rapid staining kit).
-
Count the number of neutrophils per 100 white blood cells under a microscope.
-
Alternatively, use flow cytometry to quantify neutrophils (e.g., Ly6G+/CD11b+ cells).
-
-
Data Analysis:
-
Calculate the percentage of neutrophils at each time point.
-
Compare the neutrophil mobilization in antagonist-treated groups to the vehicle control group to determine the degree of inhibition.
-
Mandatory Visualizations
Caption: C5aR1 Signaling Pathway.
Caption: Preclinical C5aR1 Antagonist Evaluation Workflow.
Caption: Troubleshooting Decision Tree for C5aR1 Antagonist Experiments.
References
- 1. researchgate.net [researchgate.net]
- 2. Mechanism of activation and biased signaling in complement receptor C5aR1 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. In Vivo Pharmacodynamic Method to Assess Complement C5a Receptor Antagonist Efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Preclinical Pharmacokinetics of Complement C5a Receptor Antagonists PMX53 and PMX205 in Mice - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Guide to the In Vivo Efficacy of C5aR1 Antagonists: Avacopan (CCX168) vs. PMX53
The complement system, a cornerstone of innate immunity, plays a critical role in host defense and inflammation. However, its dysregulation can lead to a variety of inflammatory and autoimmune diseases.[1][2] A key mediator in this cascade is the anaphylatoxin C5a, which exerts its potent pro-inflammatory effects through the G protein-coupled receptor, C5aR1 (also known as CD88).[3][4] The C5a-C5aR1 signaling axis is implicated in numerous pathologies, making it a prime therapeutic target.[1] This guide provides a comparative overview of the in vivo efficacy of two prominent C5aR1 antagonists: the orally available small molecule Avacopan (CCX168), hereafter referred to as "C5aR1 Antagonist 2," and the cyclic peptide antagonist PMX53.
Comparative In Vivo Efficacy
The following table summarizes the in vivo efficacy of this compound (Avacopan) and PMX53 across various preclinical models.
| Antagonist | Animal Model | Disease/Condition | Dosing Regimen | Key Efficacy Readouts |
| This compound (Avacopan/CCX168) | Human C5aR knock-in mice | ANCA-induced glomerulonephritis | Oral administration | Suppression of necrotizing and crescentic glomerulonephritis. |
| Cynomolgus monkeys | C5a-mediated neutrophil effects | Not specified | Effective in blocking migration and neutrophil margination. | |
| Healthy Human Volunteers (Phase 1) | C5a-induced neutrophil activation | 30 mg, twice daily (oral) | >94% blockade of C5a-induced CD11b upregulation in circulating neutrophils. | |
| PMX53 | Mice | C5a-induced neutrophil mobilization & TNF-α elevation | 1 mg/kg (intravenous) | Inhibition of C5a-induced neutrophilia and cytokine production. The in vivo activity lasted for up to 6 hours. |
| Mice | Uropathogenic E. coli (UPEC)-induced acute cystitis | 1 mg/kg (intraperitoneal) | Reduced bladder bacterial load and attenuated bladder tissue injury. | |
| Rats | C5a-induced neutrophilia | Not specified | Dose-dependent efficacy in a rat model of C5a-induced neutrophilia. |
Signaling & Experimental Diagrams
To visualize the mechanisms and experimental setups discussed, the following diagrams are provided.
References
A Comparative Guide to the In Vitro Potency of C5aR1 Antagonists
For Researchers, Scientists, and Drug Development Professionals
The complement component 5a (C5a) is a potent pro-inflammatory peptide that exerts its effects primarily through the C5a receptor 1 (C5aR1), a G protein-coupled receptor (GPCR). The C5a-C5aR1 signaling axis is implicated in a wide range of inflammatory and autoimmune diseases, making C5aR1 a key therapeutic target. A variety of antagonists, including peptides, small molecules, and antibodies, have been developed to block this interaction. This guide provides an objective comparison of the in vitro potency of several prominent C5aR1 antagonists, supported by experimental data and detailed methodologies.
Comparative Potency of C5aR1 Antagonists
The in vitro potency of C5aR1 antagonists is commonly assessed through various assays that measure their ability to inhibit C5a-induced downstream signaling events or cellular functions. Key metrics such as the half-maximal inhibitory concentration (IC50) are used to quantify and compare their efficacy. The following table summarizes the reported IC50 values for a selection of peptidic and non-peptidic C5aR1 inhibitors across different in vitro assays. It is important to note that direct comparison of potencies can be challenging due to variations in experimental models, ligand concentrations, and readout technologies across different studies.[1]
| Antagonist | Type | β-Arrestin 2 Recruitment IC50 (nM) | pERK1/2 Inhibition IC50 (nM) | cAMP Signaling Inhibition IC50 (nM) | Neutrophil Chemotaxis IC50 (nM) |
| PMX53 | Cyclic Peptide | ~20 | ~186 | Data not consistently reported | ~20 |
| PMX205 | Cyclic Peptide | Data not consistently reported | ~97 | Data not consistently reported | Data not consistently reported |
| CCX168 (Avacopan) | Small Molecule | ~0.2 | Data not consistently reported | Data not consistently reported | Data not consistently reported |
| W54011 | Small Molecule | Data not consistently reported | Data not consistently reported | Data not consistently reported | Data not consistently reported |
| JPE-1375 | Linear Peptidomimetic | Data not consistently reported | Data not consistently reported | Data not consistently reported | ~420 (murine cells) |
Note: The IC50 values are approximate and collated from various sources for comparative purposes. For rigorous comparison, data from head-to-head studies under identical conditions, such as the study by Li et al. (2020), are recommended.[1][2]
Signaling Pathways and Experimental Overviews
The interaction of C5a with C5aR1 triggers a cascade of intracellular events. Antagonists are designed to interfere with this process. Below are diagrams illustrating the C5aR1 signaling pathway and a typical experimental workflow for evaluating antagonist potency.
Caption: C5aR1 signaling and antagonist inhibition.
References
A Comparative Guide to the Specificity and Selectivity of C5aR1 Antagonist 2
This guide provides a detailed comparison of the novel C5a receptor 1 (C5aR1) antagonist, referred to as C5aR1 antagonist 2 (also known as Compound 6a), with other well-characterized C5aR1 inhibitors.[1] The complement fragment C5a is a potent inflammatory mediator, and its receptor, C5aR1, is a key therapeutic target for a range of autoimmune and inflammatory diseases.[2] The development of specific and selective antagonists is crucial for therapeutic success. This document is intended for researchers, scientists, and drug development professionals to objectively assess the performance of this compound against established alternatives, supported by experimental data.
Quantitative Data Comparison
The following tables summarize the in vitro potency and selectivity of this compound against a panel of widely studied C5aR1 antagonists.
Table 1: In Vitro Potency of C5aR1 Antagonists
| Antagonist | Assay Type | Cell Type / System | IC50 / Ki / EC50 (nM) |
| This compound (Compound 6a) | DISCO Assay (β-arrestin) | - | 21[1] |
| Migration Assay | - | 3[1] | |
| Avacopan (CCX168) | [¹²⁵I]-C5a Binding | Human Neutrophils | IC50: 0.2[2] |
| Calcium Mobilization | Human Neutrophils | IC50: 0.2 | |
| Chemotaxis (U937 cells) | U937 Cells | A₂: 0.2 | |
| CD11b Upregulation (Whole Blood) | Human Whole Blood | A₂: 3.0 | |
| PMX53 | Myeloperoxidase Release | Human PMNs | IC50: ~20 |
| In vivo PMN Mobilization | Mice | EC50: 7.7 µM | |
| In vivo TNF Reduction | Mice | EC50: 5.9 µM | |
| JPE-1375 | In vivo PMN Mobilization | Mice | EC50: 6.9 µM |
| In vivo TNF Reduction | Mice | EC50: 4.5 µM | |
| W-54011 | [¹²⁵I]-C5a Binding | Human Neutrophils | Ki: 2.2 |
| Calcium Mobilization | Human Neutrophils | IC50: 3.1 | |
| Chemotaxis | Human Neutrophils | IC50: 2.7 | |
| ROS Generation | Human Neutrophils | IC50: 1.6 | |
| NDT9513727 | [¹²⁵I]-C5a Binding | - | IC50: 11.6 |
| GTP[³⁵S] Binding | Sf9 cell membranes | IC50: 9.2 | |
| Calcium Mobilization | Various cell types | IC50: 1.1 - 9.2 | |
| Chemotaxis | Various cell types | IC50: 1.1 - 9.2 |
Table 2: Selectivity Profile of C5aR1 Antagonists
| Antagonist | Selectivity Target | Result |
| Avacopan (CCX168) | C5aR2 (C5L2), C3aR, ChemR23, FPR1, 18 chemokine receptors | No activity (IC50 >5,000 nM) |
| PMX53 | C5aR2 (C5L2) | Highly selective for C5aR1, does not bind to C5aR2. |
| W-54011 | fMLP, PAF, IL-8 Receptors | Highly specific; does not affect Ca²⁺ mobilization stimulated by fMLP, PAF, or IL-8 at up to 10 µM. |
| NDT9513727 | C5aR2 (C5L2) | Selective for C5aR1 over C5aR2. |
| This compound (Compound 6a) | - | Data not publicly available. |
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the key signaling pathways mediated by C5aR1 and a general workflow for characterizing novel antagonists.
Caption: C5aR1 signaling cascade upon C5a binding.
Caption: General workflow for C5aR1 antagonist evaluation.
Experimental Protocols
Detailed methodologies for key assays are provided below. These represent generalized protocols based on common practices in the field.
Radioligand Binding Assay
-
Objective: To determine the binding affinity (Ki or IC50) of the antagonist to C5aR1.
-
Methodology:
-
Membrane Preparation: Membranes are prepared from cells overexpressing human C5aR1 (e.g., HEK293 or U937 cells).
-
Assay Components: A fixed concentration of radiolabeled C5a (e.g., [¹²⁵I]-C5a) is incubated with the cell membranes in a binding buffer.
-
Competition: The incubation is performed in the presence of increasing concentrations of the unlabeled antagonist.
-
Incubation and Separation: After reaching equilibrium, the membrane-bound radioactivity is separated from the unbound radioligand by rapid filtration through glass fiber filters.
-
Detection: The radioactivity retained on the filters is quantified using a gamma counter.
-
Data Analysis: Competition binding curves are generated, and IC50 values are calculated. Ki values can be derived using the Cheng-Prusoff equation.
-
Calcium Mobilization Assay
-
Objective: To measure the functional antagonism of C5a-induced intracellular calcium release.
-
Methodology:
-
Cell Preparation: Human neutrophils or C5aR1-expressing cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).
-
Antagonist Pre-incubation: Cells are pre-incubated with varying concentrations of the antagonist for a defined period.
-
Stimulation: Cells are then stimulated with a fixed concentration of C5a (typically EC80).
-
Detection: The change in fluorescence intensity, corresponding to the intracellular calcium concentration, is measured over time using a plate reader equipped with a fluorometer.
-
Data Analysis: The inhibition of the C5a-induced calcium signal by the antagonist is used to calculate IC50 values.
-
Chemotaxis Assay
-
Objective: To assess the antagonist's ability to block C5a-induced cell migration.
-
Methodology:
-
Cell Preparation: Human neutrophils or monocytes are isolated and resuspended in assay medium.
-
Assay Setup: A multi-well chemotaxis chamber (e.g., Transwell plate) is used, with a porous membrane separating the upper and lower chambers.
-
Loading: The lower chamber is filled with medium containing C5a as a chemoattractant. The cells, pre-incubated with or without the antagonist, are added to the upper chamber.
-
Incubation: The plate is incubated for a period (e.g., 1-2 hours) to allow cell migration through the membrane towards the C5a gradient.
-
Quantification: The number of migrated cells in the lower chamber is quantified, often by using a fluorescent dye and measuring fluorescence.
-
Data Analysis: The percentage inhibition of migration at different antagonist concentrations is used to determine the IC50 value.
-
β-Arrestin Recruitment Assay
-
Objective: To measure the antagonist's effect on C5a-induced β-arrestin recruitment to C5aR1, a key step in receptor desensitization and signaling.
-
Methodology:
-
Cell Line: A cell line engineered to express C5aR1 fused to a protein fragment and β-arrestin fused to the complementary fragment of a reporter enzyme (e.g., β-galactosidase in the PathHunter assay) is used.
-
Assay Principle: Upon C5a stimulation, β-arrestin is recruited to C5aR1, bringing the two enzyme fragments together to form an active enzyme.
-
Procedure: Cells are pre-incubated with the antagonist and then stimulated with C5a.
-
Detection: A substrate for the reporter enzyme is added, and the resulting signal (e.g., chemiluminescence) is measured.
-
Data Analysis: The reduction in the C5a-induced signal is used to calculate the antagonist's IC50 value.
-
In Vivo C5a-Induced Neutrophil Mobilization/CD11b Upregulation
-
Objective: To assess the in vivo pharmacodynamic activity of the antagonist.
-
Methodology:
-
Animal Model: Typically, mice or rats (sometimes transgenic mice expressing human C5aR1) are used.
-
Antagonist Administration: The antagonist is administered to the animals (e.g., orally or intravenously) at various doses.
-
C5a Challenge: After a specified time, the animals are challenged with an intravenous injection of C5a.
-
Blood Sampling: Blood samples are collected at time points post-C5a challenge.
-
Analysis: Blood samples are analyzed by flow cytometry to either count the number of circulating neutrophils (neutropenia is an early response) or to measure the upregulation of activation markers like CD11b on the neutrophil surface.
-
Data Analysis: The dose-dependent inhibition of C5a-induced neutrophilia or CD11b upregulation is determined.
-
References
- 1. This compound | Complement System | 2365161-92-6 | Invivochem [invivochem.com]
- 2. Characterization of Pharmacologic and Pharmacokinetic Properties of CCX168, a Potent and Selective Orally Administered Complement 5a Receptor Inhibitor, Based on Preclinical Evaluation and Randomized Phase 1 Clinical Study - PMC [pmc.ncbi.nlm.nih.gov]
Navigating the Complement System: A Comparative Guide to C5aR1 Antagonist Cross-Reactivity
For researchers, scientists, and drug development professionals, the burgeoning field of complement-targeted therapeutics offers immense promise. At the heart of this research lies the C5a receptor 1 (C5aR1), a key mediator of inflammatory responses. The development of selective C5aR1 antagonists is a critical step in creating effective drugs with minimal off-target effects. This guide provides an objective comparison of the cross-reactivity profiles of prominent C5aR1 antagonists, supported by experimental data and detailed methodologies, to aid in the selection of appropriate research tools and the advancement of novel therapeutics.
The complement system, a cornerstone of innate immunity, can become dysregulated in numerous inflammatory and autoimmune diseases. The anaphylatoxin C5a, a potent pro-inflammatory peptide, exerts its effects primarily through the G protein-coupled receptor C5aR1 (CD88).[1][2] Consequently, blocking the C5a-C5aR1 axis is a major therapeutic strategy. However, C5a also binds to a second receptor, C5aR2 (also known as C5L2 or GPR77), whose function is still being fully elucidated but is thought to have modulatory and potentially anti-inflammatory roles.[2][3] Furthermore, the structural similarity between C5aR1 and other complement receptors, such as the C3a receptor (C3aR), necessitates a thorough evaluation of antagonist selectivity to avoid unintended pharmacological consequences.
Comparative Selectivity of C5aR1 Antagonists
The selectivity of a C5aR1 antagonist is paramount for its utility as a specific research tool and its safety and efficacy as a therapeutic agent. The following tables summarize the cross-reactivity data for several well-characterized C5aR1 antagonists against other key complement receptors.
| Antagonist | Receptor | Binding Affinity (IC50/Ki) | Fold Selectivity (vs. C5aR1) | Reference |
| Avacopan (CCX168) | C5aR1 | 0.1 nM (IC50) | - | [4] |
| C5aR2 (C5L2) | >10,000 nM (IC50) | >100,000 | ||
| C3aR | >10,000 nM (IC50) | >100,000 | ||
| PMX53 | C5aR1 | ~20 nM (IC50) | - | |
| C5aR2 (C5L2) | Does not bind | High | ||
| C3aR | Data not available | - | ||
| DF2593A | C5aR1 (human) | 5.0 nM (IC50) | - | |
| C5aR2 (C5L2) | Data not available | - | ||
| C3aR | Data not available | - | ||
| Other Chemoattractant Receptors (CXCL8, CXCL1) | >10 µM (IC50) | >1,000 |
Table 1: Binding Affinity and Selectivity of C5aR1 Antagonists. This table presents the half-maximal inhibitory concentration (IC50) or inhibitor constant (Ki) of various antagonists for C5aR1 and their cross-reactivity with other complement receptors. Fold selectivity is calculated relative to the affinity for C5aR1.
Signaling Pathways and Experimental Workflows
To understand the functional consequences of antagonist binding and the methods used to assess cross-reactivity, it is essential to visualize the underlying biological processes and experimental procedures.
Caption: C5aR1 Signaling Pathway. This diagram illustrates the canonical G protein-coupled signaling cascade initiated by C5a binding to C5aR1, leading to downstream inflammatory responses, and the inhibitory action of a C5aR1 antagonist.
Caption: Workflow for Assessing Antagonist Cross-Reactivity. This flowchart outlines the key experimental steps involved in determining the selectivity profile of a C5aR1 antagonist.
Experimental Protocols
A detailed understanding of the methodologies used to generate cross-reactivity data is crucial for interpreting results and designing future experiments.
Radioligand Binding Assay
This assay directly measures the ability of a test compound to displace a radiolabeled ligand from its receptor, providing a quantitative measure of binding affinity.
-
Objective: To determine the binding affinity (Ki or IC50) of a C5aR1 antagonist for C5aR1, C5aR2, and C3aR.
-
Materials:
-
Cell lines stably expressing human C5aR1, C5aR2, or C3aR (e.g., HEK293 or CHO cells).
-
Radioligand: [¹²⁵I]-C5a.
-
Test antagonist at various concentrations.
-
Binding buffer (e.g., 50 mM HEPES, 1 mM CaCl₂, 5 mM MgCl₂, 0.5% BSA, pH 7.4).
-
Glass fiber filters.
-
Scintillation counter.
-
-
Procedure:
-
Prepare cell membranes from the transfected cell lines.
-
Incubate a fixed concentration of [¹²⁵I]-C5a with cell membranes in the presence of increasing concentrations of the test antagonist.
-
Allow the binding reaction to reach equilibrium (e.g., 60-90 minutes at room temperature).
-
Rapidly filter the reaction mixture through glass fiber filters to separate bound from free radioligand.
-
Wash the filters with ice-cold binding buffer to remove non-specifically bound radioligand.
-
Measure the radioactivity retained on the filters using a scintillation counter.
-
Non-specific binding is determined in the presence of a high concentration of unlabeled C5a.
-
Calculate the specific binding at each antagonist concentration and determine the IC50 value by non-linear regression analysis. The Ki value can be calculated from the IC50 using the Cheng-Prusoff equation.
-
Calcium Mobilization Assay
This functional assay measures the ability of an antagonist to block the increase in intracellular calcium concentration induced by an agonist, providing a measure of functional antagonism.
-
Objective: To assess the functional potency of a C5aR1 antagonist in blocking C5a-induced calcium signaling.
-
Materials:
-
Cells endogenously expressing C5aR1 (e.g., human neutrophils) or cell lines stably expressing the receptor.
-
Calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM).
-
C5a (agonist).
-
Test antagonist at various concentrations.
-
Assay buffer (e.g., Hanks' Balanced Salt Solution with calcium and magnesium).
-
Fluorometric imaging plate reader (FLIPR) or a fluorometer.
-
-
Procedure:
-
Load the cells with the calcium-sensitive dye according to the manufacturer's instructions.
-
Wash the cells to remove excess dye.
-
Pre-incubate the cells with various concentrations of the test antagonist for a defined period (e.g., 15-30 minutes).
-
Establish a baseline fluorescence reading.
-
Add a fixed concentration of C5a (typically the EC80) to stimulate the cells.
-
Record the change in fluorescence intensity over time, which corresponds to the change in intracellular calcium concentration.
-
Determine the inhibitory effect of the antagonist at each concentration and calculate the IC50 value.
-
Chemotaxis Assay
This assay evaluates the ability of an antagonist to inhibit the directed migration of cells towards a chemoattractant, a key physiological function mediated by C5aR1.
-
Objective: To determine the functional potency of a C5aR1 antagonist in blocking C5a-induced cell migration.
-
Materials:
-
Cells that migrate in response to C5a (e.g., human neutrophils or monocytes).
-
Chemotaxis chamber (e.g., Boyden chamber or Transwell inserts with a porous membrane).
-
C5a (chemoattractant).
-
Test antagonist at various concentrations.
-
Assay medium (e.g., RPMI 1640 with 0.1% BSA).
-
Cell staining and counting equipment (e.g., microscope, flow cytometer).
-
-
Procedure:
-
Pre-incubate the cells with various concentrations of the test antagonist.
-
Place C5a in the lower chamber of the chemotaxis apparatus.
-
Add the antagonist-treated cells to the upper chamber, separated from the lower chamber by the porous membrane.
-
Incubate the chamber for a sufficient time to allow cell migration (e.g., 60-90 minutes at 37°C).
-
Remove the non-migrated cells from the upper surface of the membrane.
-
Fix and stain the migrated cells on the lower surface of the membrane.
-
Quantify the number of migrated cells by microscopy or other methods.
-
Calculate the percentage of inhibition of migration for each antagonist concentration and determine the IC50 value.
-
Conclusion
The data presented in this guide highlight the varying degrees of selectivity among different C5aR1 antagonists. Avacopan demonstrates exceptional selectivity for C5aR1 over C5aR2 and C3aR, making it a highly specific tool for interrogating C5aR1 function. PMX53 also exhibits high selectivity for C5aR1, with no reported binding to C5aR2. While DF2593A is a potent C5aR1 antagonist with selectivity against certain chemokine receptors, its cross-reactivity profile against other complement receptors requires further investigation.
The choice of a C5aR1 antagonist for research or therapeutic development should be guided by a thorough understanding of its cross-reactivity profile. The experimental protocols provided herein offer a framework for the consistent and reliable evaluation of antagonist selectivity. As the field of complement modulation continues to evolve, the use of well-characterized and highly selective antagonists will be instrumental in dissecting the complex roles of complement receptors in health and disease and in the development of safe and effective therapies.
References
- 1. Development of Synthetic Human and Mouse C5a: Application to Binding and Functional Assays In Vitro and In Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Targeting Complement C5a Receptor 1 for the Treatment of Immunosuppression in Sepsis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. caymanchem.com [caymanchem.com]
A Comparative Analysis of Peptidic versus Non-Peptidic C5aR1 Antagonists: A Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of peptidic and non-peptidic C5a receptor 1 (C5aR1) antagonists, supported by experimental data. This analysis delves into their mechanisms of action, pharmacokinetics, and functional activities to inform future research and development in this therapeutic area.
The complement component 5a (C5a) receptor 1 (C5aR1), a G protein-coupled receptor (GPCR), is a key mediator of inflammation. Its activation by the potent anaphylatoxin C5a triggers a cascade of pro-inflammatory responses, making it an attractive therapeutic target for a range of inflammatory and autoimmune diseases. The pursuit of C5aR1 antagonists has led to the development of two primary classes of molecules: peptidic and non-peptidic antagonists. This guide offers a comparative analysis of these two classes, highlighting their distinct characteristics and therapeutic potential.
Executive Summary
Peptidic C5aR1 antagonists, often derived from the C-terminus of C5a, have demonstrated high potency and specificity. However, they generally suffer from poor oral bioavailability and metabolic instability, limiting their therapeutic application. In contrast, non-peptidic small molecule antagonists have been developed with improved "drug-like" properties, including oral bioavailability, leading to the clinical success of molecules like Avacopan. This guide will explore the nuances of these differences through quantitative data, detailed experimental methodologies, and visual representations of key biological and experimental pathways.
Data Presentation: Quantitative Comparison of C5aR1 Antagonists
The following tables summarize the in vitro and in vivo properties of representative peptidic and non-peptidic C5aR1 antagonists.
Table 1: In Vitro Activity of Peptidic and Non-Peptidic C5aR1 Antagonists
| Compound | Class | Target | Assay Type | Species | IC50 / Ki (nM) | Reference |
| PMX53 | Peptidic (Cyclic) | Human C5aR1 | Radioligand Binding | Human | 20 (IC50) | [1][2] |
| Human C5aR1 | Neutrophil Myeloperoxidase Release | Human | 22 (IC50) | [2] | ||
| Human C5aR1 | Neutrophil Chemotaxis | Human | 75 (IC50) | [2] | ||
| JPE-1375 | Peptidic (Linear) | Human C5aR1 | β-arrestin Recruitment | Human | 1.8 (IC50) | [2] |
| Human C5aR1 | ERK1/2 Phosphorylation | Human | 3.2 (IC50) | |||
| Avacopan (CCX168) | Non-Peptidic | Human C5aR1 | Radioligand Binding | Human | 0.4 (Ki) | |
| Human C5aR1 | β-arrestin Recruitment | Human | 0.3 (IC50) | |||
| Human C5aR1 | Neutrophil Chemotaxis | Human | 0.5 (IC50) | |||
| W-54011 | Non-Peptidic | Human C5aR1 | Radioligand Binding | Human | 2.2 (Ki) | |
| Human C5aR1 | Calcium Mobilization | Human | 3.1 (IC50) | |||
| Human C5aR1 | Neutrophil Chemotaxis | Human | 2.7 (IC50) | |||
| DF2593A | Non-Peptidic | Human C5aR1 | Neutrophil Migration | Human | 5.0 (IC50) | |
| Mouse C5aR1 | Neutrophil Migration | Mouse | 1.0 (IC50) | |||
| Rat C5aR1 | Neutrophil Migration | Rat | 6.0 (IC50) |
Table 2: Pharmacokinetic Properties of Peptidic and Non-Peptidic C5aR1 Antagonists
| Compound | Class | Administration | Tmax (h) | t1/2 (h) | Bioavailability (%) | Reference |
| PMX53 | Peptidic | Oral (mice) | - | ~0.33 | 9 | |
| IV (mice) | - | ~0.33 | - | |||
| PMX205 | Peptidic | Oral (mice) | - | ~0.33 | 23 | |
| IV (mice) | - | ~0.33 | - | |||
| Avacopan | Non-Peptidic | Oral (human) | 2 | 97.6 | N/A |
Experimental Protocols
Detailed methodologies for key experiments cited in this guide are provided below.
Radioligand Binding Assay
This assay measures the ability of a test compound to compete with a radiolabeled ligand for binding to C5aR1.
Materials:
-
HEK293 cells stably expressing human C5aR1
-
Membrane preparation buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, 1 mM EDTA, pH 7.4)
-
Radioligand (e.g., ¹²⁵I-C5a)
-
Test compounds (peptidic and non-peptidic antagonists)
-
Wash buffer (e.g., 50 mM Tris-HCl, 150 mM NaCl, 0.1% BSA, pH 7.4)
-
Scintillation cocktail
-
Glass fiber filters
Procedure:
-
Prepare cell membranes from HEK293-C5aR1 cells by homogenization and centrifugation.
-
In a 96-well plate, add cell membranes, a fixed concentration of ¹²⁵I-C5a, and varying concentrations of the test compound.
-
Incubate the mixture at room temperature for a defined period (e.g., 60-90 minutes) to reach binding equilibrium.
-
Terminate the binding reaction by rapid filtration through glass fiber filters using a cell harvester.
-
Wash the filters with ice-cold wash buffer to remove unbound radioligand.
-
Measure the radioactivity retained on the filters using a scintillation counter.
-
Determine the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) by non-linear regression analysis.
Neutrophil Chemotaxis Assay
This assay assesses the ability of an antagonist to block C5a-induced migration of neutrophils.
Materials:
-
Freshly isolated human neutrophils
-
Chemotaxis buffer (e.g., HBSS with 0.1% BSA)
-
Recombinant human C5a
-
Test compounds
-
Transwell inserts with a polycarbonate membrane (e.g., 3-5 µm pore size)
-
24-well plates
-
Fluorescent dye for cell labeling (e.g., Calcein-AM)
Procedure:
-
Isolate neutrophils from fresh human blood using density gradient centrifugation.
-
Label the neutrophils with a fluorescent dye.
-
Pre-incubate the labeled neutrophils with varying concentrations of the test compound.
-
Add C5a (chemoattractant) to the lower chamber of the 24-well plate.
-
Place the Transwell inserts into the wells.
-
Add the pre-incubated neutrophils to the upper chamber of the Transwell inserts.
-
Incubate the plate at 37°C in a 5% CO₂ incubator for 1-2 hours to allow for cell migration.
-
Measure the fluorescence of the migrated cells in the lower chamber using a fluorescence plate reader.
-
Calculate the percentage of inhibition of chemotaxis for each concentration of the test compound and determine the IC50 value.
β-Arrestin Recruitment Assay
This assay measures the recruitment of β-arrestin to the activated C5aR1, a key step in GPCR desensitization and signaling.
Materials:
-
HEK293 cells co-expressing C5aR1 and a β-arrestin fusion protein (e.g., β-arrestin-GFP)
-
Recombinant human C5a
-
Test compounds
-
Assay buffer
-
High-content imaging system or luminescence-based plate reader
Procedure:
-
Plate the engineered HEK293 cells in a 96- or 384-well plate.
-
Pre-incubate the cells with varying concentrations of the test compound.
-
Stimulate the cells with a fixed concentration of C5a.
-
Incubate for a defined period to allow for β-arrestin recruitment.
-
For imaging-based assays, fix and stain the cells if necessary, and acquire images using a high-content imaging system. Quantify the translocation of β-arrestin from the cytoplasm to the cell membrane.
-
For luminescence-based assays (e.g., PathHunter®), add the detection reagents and measure the luminescence signal.
-
Determine the IC50 of the antagonist by plotting the inhibition of C5a-induced β-arrestin recruitment against the compound concentration.
Mandatory Visualizations
C5aR1 Signaling Pathway
Caption: C5aR1 signaling cascade upon C5a binding.
Experimental Workflow for C5aR1 Antagonist Evaluation
Caption: Workflow for the evaluation of C5aR1 antagonists.
Logical Comparison: Peptidic vs. Non-Peptidic Antagonists
Caption: Key differences between peptidic and non-peptidic C5aR1 antagonists.
Conclusion
The development of C5aR1 antagonists has seen a significant evolution from early peptidic compounds to orally available non-peptidic small molecules. While peptidic antagonists offer high potency and specificity, their pharmacokinetic limitations have hindered their clinical translation. Non-peptidic antagonists, exemplified by the approved drug Avacopan, have overcome these hurdles, demonstrating the therapeutic potential of targeting the C5a-C5aR1 axis with orally administered drugs.
Future research in this area will likely focus on the development of non-peptidic antagonists with even greater potency and selectivity, as well as exploring novel peptidic scaffolds with improved drug-like properties. The detailed experimental protocols and comparative data presented in this guide are intended to serve as a valuable resource for researchers dedicated to advancing the field of C5aR1-targeted therapeutics.
References
A Head-to-Head Showdown: C5aR1 Antagonist 2 Versus Leading Anti-Inflammatory Agents
For Immediate Release
In the landscape of anti-inflammatory therapeutics, the pursuit of potent and specific agents is relentless. This guide provides a comprehensive head-to-head comparison of a novel C5aR1 antagonist, referred to as "C5aR1 antagonist 2" (Compound 6a), against established and emerging anti-inflammatory drugs. We delve into the experimental data, comparing its efficacy with other C5aR1 antagonists like Avacopan and PMX205, the corticosteroid Dexamethasone, and the non-steroidal anti-inflammatory drug (NSAID) Ibuprofen. This analysis is tailored for researchers, scientists, and drug development professionals, offering a clear perspective on the potential of C5aR1 antagonism in inflammation modulation.
Mechanism of Action: A Tale of Different Strategies
Inflammation is a complex biological response, and therapeutic intervention can occur at various points in the inflammatory cascade. This compound, Avacopan, and PMX205 share a common strategy: targeting the complement component 5a receptor 1 (C5aR1). C5aR1 is a G protein-coupled receptor that plays a pivotal role in driving inflammatory responses, primarily through the recruitment and activation of neutrophils.[1] By blocking the interaction of the potent anaphylatoxin C5a with its receptor, these antagonists aim to quell a key driver of acute and chronic inflammation.[2]
In contrast, Dexamethasone, a synthetic glucocorticoid, exerts its powerful anti-inflammatory effects by binding to cytosolic glucocorticoid receptors. This complex then translocates to the nucleus to modulate gene expression, leading to a broad suppression of pro-inflammatory mediators and the promotion of anti-inflammatory proteins.[3][4] Ibuprofen, a widely used NSAID, functions by non-selectively inhibiting cyclooxygenase (COX) enzymes, COX-1 and COX-2. This inhibition reduces the production of prostaglandins, which are key mediators of pain, fever, and inflammation.[5]
In Vitro Efficacy: A Quantitative Comparison
| Drug | Target(s) | Assay Type | IC50 (nM) |
| This compound | C5aR1 | DISCO Assay | 21 |
| Neutrophil Migration Assay | 3 | ||
| Avacopan | C5aR1 (allosteric) | C5a-induced neutrophil activation | Potent antagonist |
| PMX205 | C5aR1 | C5aR antagonist | Potent antagonist |
| Dexamethasone | Glucocorticoid Receptor | Varies by assay | Varies |
| Ibuprofen | COX-1, COX-2 | COX inhibition | Varies |
In Vivo Models: Gauging Performance in a Physiological Context
The anti-inflammatory effects of this compound have been demonstrated in a preclinical model of C5a-induced neutrophilia in rats. Oral administration of this compound was shown to fully inhibit the upregulation of CD11b, a marker of neutrophil activation, in a dose-dependent manner. This in vivo activity highlights its potential for systemic anti-inflammatory effects.
Comparative in vivo data for the other drugs in the same model is not available for a direct head-to-head comparison. However, the efficacy of other C5aR1 antagonists, corticosteroids, and NSAIDs in various animal models of inflammation is well-documented. For instance, PMX205 has shown efficacy in models of allergic asthma and neuroinflammation.
Signaling Pathways and Experimental Workflows
To visualize the mechanisms and experimental approaches discussed, the following diagrams are provided.
Experimental Protocols
1. In Vitro Neutrophil Migration Assay (Boyden Chamber Assay)
-
Objective: To assess the ability of a compound to inhibit C5a-induced neutrophil chemotaxis.
-
Methodology:
-
Human neutrophils are isolated from the whole blood of healthy donors using density gradient centrifugation.
-
A multi-well chemotaxis chamber (e.g., Boyden chamber) with a porous membrane (typically 3-5 µm pore size) separating the upper and lower wells is used.
-
Neutrophils are pre-incubated with varying concentrations of the test compound (e.g., this compound) or vehicle control.
-
The chemoattractant, C5a, is placed in the lower chamber.
-
The pre-treated neutrophils are added to the upper chamber.
-
The chamber is incubated at 37°C in a humidified atmosphere with 5% CO2 for a defined period (e.g., 60-90 minutes) to allow for cell migration through the membrane.
-
Following incubation, the membrane is removed, fixed, and stained.
-
The number of neutrophils that have migrated to the lower side of the membrane is quantified by microscopy.
-
The IC50 value is calculated as the concentration of the compound that inhibits 50% of the maximal C5a-induced neutrophil migration.
-
2. In Vivo C5a-Induced Neutrophilia Rat Model
-
Objective: To evaluate the in vivo efficacy of a compound in inhibiting C5a-induced neutrophil activation and mobilization.
-
Methodology:
-
Female Sprague-Dawley rats are used for the study.
-
Animals are orally administered with the test compound (e.g., this compound at doses of 1-10 mg/kg) or vehicle control.
-
After a specific time (e.g., 1 hour) to allow for drug absorption, human recombinant C5a is injected intravenously to induce neutrophilia.
-
Blood samples are collected at various time points post-C5a injection.
-
The total number of neutrophils in the blood is counted.
-
The expression of neutrophil activation markers, such as CD11b, is analyzed by flow cytometry.
-
The dose-dependent inhibition of C5a-induced neutrophilia and CD11b upregulation by the test compound is determined.
-
Conclusion
This compound emerges as a potent inhibitor of C5a-mediated inflammatory responses, demonstrating low nanomolar efficacy in vitro and significant activity in a relevant in vivo model. Its targeted mechanism of action offers the potential for a more specific anti-inflammatory effect with a potentially favorable side-effect profile compared to broader-acting agents like corticosteroids and NSAIDs. However, for a definitive assessment of its therapeutic potential, direct head-to-head comparative studies with other anti-inflammatory drugs in a range of preclinical models of inflammatory diseases are warranted. The data presented herein provides a strong rationale for the continued investigation of this compound as a promising new therapeutic candidate for inflammatory disorders.
References
A Comparative Guide to Preclinical Target Engagement of C5aR1 Antagonists
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of preclinical data for various C5a receptor 1 (C5aR1) antagonists, focusing on the validation of their target engagement. The information presented is intended to assist researchers in selecting the appropriate tool compounds for their studies and to provide a framework for the evaluation of novel C5aR1-targeting therapeutics.
Introduction to C5aR1 Antagonism
The complement component 5a (C5a) is a potent pro-inflammatory peptide that signals through the G protein-coupled receptor, C5aR1 (CD88).[1][2][3] This interaction triggers a cascade of inflammatory responses, including neutrophil chemotaxis, degranulation, and the release of pro-inflammatory cytokines.[4] Consequently, antagonism of C5aR1 has emerged as a promising therapeutic strategy for a wide range of inflammatory and autoimmune diseases. Validating that a C5aR1 antagonist effectively engages its target in preclinical models is a critical step in its development. This guide compares several key preclinical C5aR1 antagonists based on their performance in target engagement assays.
Comparative Efficacy of C5aR1 Antagonists
The following tables summarize the in vitro and in vivo preclinical data for prominent C5aR1 antagonists.
In Vitro Potency and Activity
| Compound | Assay Type | Cell Type | Species | IC50 / Potency (A2) | Reference |
| PMX53 | Myeloperoxidase Release | Human PMNs | Human | 20 nM | [1] |
| CCX168 (Avacopan) | C5a Binding | U937 Cells | Human | 0.1 nM | |
| Chemotaxis | U937 Cells | Human | 0.2 nM | ||
| Calcium Mobilization | U937 Cells | Human | 0.1 nM | ||
| Calcium Mobilization | Human PMNs | Human | 0.2 nM | ||
| JPE-1375 | Not specified | Human PMNs | Human | In vitro potency comparable to PMX53 |
PMN: Polymorphonuclear leukocyte
In Vivo Pharmacodynamics and Efficacy
| Compound | Animal Model | Assay | Dose | Route | % Inhibition / Effect | Reference |
| PMX53 | Mouse | C5a-induced Neutrophil Mobilization | 1 mg/kg | i.v. | Significant decrease | |
| C5a-induced TNF-α Production | 1 mg/kg | i.v. | ~90% reduction | |||
| Duration of Action (Neutrophil Mobilization) | 1 mg/kg | i.v. | ET50 of 14.0 h | |||
| JPE-1375 | Mouse | C5a-induced Neutrophil Mobilization | 1 mg/kg | i.v. | Significant decrease | |
| C5a-induced TNF-α Production | 1 mg/kg | i.v. | ~90% reduction at 0.25h | |||
| Duration of Action (Neutrophil Mobilization) | 1 mg/kg | i.v. | ET50 of 1.3 h | |||
| CCX168 (Avacopan) | Human C5aR Knock-in Mouse | C5a-induced Leukopenia | 3 or 30 mg/kg | p.o. | Complete block | |
| ANCA-induced Glomerulonephritis | 30 mg/kg/day | p.o. | Reduced glomerular crescents from 30.4% to 3.3% | |||
| PMX205 | Mouse (Alzheimer's Disease Model) | Microgliosis (Iba1, CD68, CD11b, CD11c) | Not specified | Drinking water | Significant reduction |
ET50: Median effective time p.o.: Oral administration
Pharmacokinetic Parameters
| Compound | Animal Model | Administration Route | T1/2 (half-life) | Oral Bioavailability | Reference |
| PMX53 | Mouse | i.v. | ~20 min (elimination) | 9% | |
| PMX205 | Mouse | i.v. | ~20 min (elimination) | 23% | |
| PMX53 | Mouse | i.v. | 1.3 h | Not Applicable | |
| JPE-1375 | Mouse | i.v. | 0.13 h | Not Applicable |
Experimental Protocols and Methodologies
Detailed protocols for key target engagement assays are provided below.
C5a-Induced Neutrophil Chemotaxis Assay
This assay assesses the ability of a C5aR1 antagonist to inhibit the migration of neutrophils towards a C5a gradient.
Materials:
-
Isolated human or mouse neutrophils
-
Chemotaxis chamber (e.g., 96-well Transwell plate with 3-µm pore size)
-
Recombinant human or mouse C5a
-
C5aR1 antagonist test compound
-
Labeling dye (e.g., Calcein-AM)
-
Assay buffer (e.g., HBSS with 0.1% BSA)
Procedure:
-
Isolate neutrophils from fresh blood using a density gradient centrifugation method.
-
Label the isolated neutrophils with a fluorescent dye according to the manufacturer's protocol.
-
Resuspend the labeled neutrophils in assay buffer.
-
Pre-incubate the neutrophils with various concentrations of the C5aR1 antagonist or vehicle control for a specified time (e.g., 30 minutes at 37°C).
-
Add C5a (at a pre-determined optimal concentration, e.g., 10 nM) to the lower chamber of the chemotaxis plate.
-
Add the pre-incubated neutrophils to the upper chamber of the Transwell insert.
-
Incubate the plate at 37°C in a 5% CO2 incubator for a specified time (e.g., 60-90 minutes) to allow for cell migration.
-
After incubation, remove the upper chamber and quantify the number of migrated cells in the lower chamber using a fluorescence plate reader.
-
Calculate the percentage inhibition of chemotaxis for each antagonist concentration compared to the vehicle control.
β-Arrestin Recruitment Assay
This cell-based assay measures the ability of a C5aR1 antagonist to block C5a-induced recruitment of β-arrestin to the receptor, a key step in receptor desensitization and signaling.
Materials:
-
A stable cell line co-expressing C5aR1 and a β-arrestin fusion protein (e.g., PathHunter® β-arrestin cells).
-
Recombinant human C5a.
-
C5aR1 antagonist test compound.
-
Assay buffer and detection reagents specific to the assay platform (e.g., chemiluminescent substrate).
Procedure:
-
Plate the C5aR1-expressing cells in a 96- or 384-well plate and incubate overnight.
-
Pre-treat the cells with a dilution series of the C5aR1 antagonist or vehicle control for a specified duration.
-
Stimulate the cells with a pre-determined EC80 concentration of C5a.
-
Incubate for a period sufficient to allow for β-arrestin recruitment (e.g., 60-90 minutes).
-
Add the detection reagents according to the manufacturer's protocol.
-
Measure the signal (e.g., luminescence or fluorescence) using a plate reader.
-
Determine the IC50 of the antagonist by plotting the percentage of inhibition against the antagonist concentration.
In Vivo C5a-Induced Neutrophil Mobilization
This pharmacodynamic assay evaluates the in vivo efficacy of a C5aR1 antagonist in blocking C5a-induced release of neutrophils from the bone marrow into circulation.
Materials:
-
Mice (e.g., C57BL/6).
-
Recombinant mouse C5a.
-
C5aR1 antagonist test compound.
-
Anesthesia.
-
Blood collection supplies (e.g., EDTA-coated tubes).
-
Flow cytometer and antibodies for neutrophil identification (e.g., anti-Ly6G, anti-CD11b).
Procedure:
-
Administer the C5aR1 antagonist or vehicle control to mice via the desired route (e.g., intravenous, oral).
-
At a specified time point after antagonist administration, inject a bolus of recombinant mouse C5a (e.g., 50 µg/kg) intravenously to induce neutrophil mobilization.
-
Collect blood samples at baseline (pre-C5a) and at various time points post-C5a injection (e.g., 15, 30, 60 minutes).
-
Perform a complete blood count or use flow cytometry to quantify the number of circulating neutrophils.
-
Calculate the percentage change in neutrophil count relative to baseline for each treatment group.
-
Determine the dose-response and time-course of the antagonist's inhibitory effect.
Visualizing Target Engagement Pathways and Workflows
To further clarify the mechanisms and experimental processes involved in C5aR1 antagonist validation, the following diagrams are provided.
References
- 1. In Vivo Pharmacodynamic Method to Assess Complement C5a Receptor Antagonist Efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Preclinical Pharmacokinetics of Complement C5a Receptor Antagonists PMX53 and PMX205 in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. C5a-Mediated Chemotaxis of Bone Marrow-Derived Neutrophils Protocol - Creative Biolabs [creative-biolabs.com]
C5aR1 Antagonists: A Comparative Guide to Clinical Trial Efficacy in Human Diseases
The complement component 5a (C5a) and its receptor, C5aR1 (also known as CD88), are pivotal players in the inflammatory cascade.[1][2] The binding of C5a to C5aR1, a G protein-coupled receptor expressed on various immune cells, triggers a cascade of pro-inflammatory events, including cell recruitment, activation, and the release of inflammatory mediators.[1] This central role in inflammation has made the C5a-C5aR1 axis an attractive therapeutic target for a range of autoimmune and inflammatory disorders.[3][4] This guide provides a comparative analysis of the clinical trial results and efficacy of several C5aR1 antagonists in various human diseases, supported by experimental data and methodologies.
C5aR1 Signaling Pathway
The interaction of C5a with C5aR1 on immune cells like neutrophils and macrophages initiates a signaling cascade that drives inflammation. This pathway is a key target for therapeutic intervention with C5aR1 antagonists.
Clinical Trial Performance of C5aR1 Antagonists
The following tables summarize the quantitative efficacy data from clinical trials of prominent C5aR1 antagonists across different diseases.
Avacopan (TAVNEOS®) for ANCA-Associated Vasculitis (AAV)
Avacopan is an orally administered, selective C5aR1 inhibitor. It has undergone extensive clinical testing, leading to its approval for the treatment of ANCA-associated vasculitis.
| Trial Identifier | Phase | Key Efficacy Endpoint | Avacopan Group | Control (Prednisone Taper) | Outcome |
| ADVOCATE | III | Remission at Week 26 (BVAS=0) | 72.3% | 70.1% | Non-inferiority met (p<0.0001), superiority not met (p=0.2387). |
| ADVOCATE | III | Sustained Remission at Week 52 | 65.7% | 54.9% | Superiority met (p=0.0066). |
| CLEAR | II | Clinical Response at Week 12 (BVAS reduction ≥50%) | 81.0% (without prednisone) | 70.0% | Non-inferiority met (p=0.01). |
BVAS: Birmingham Vasculitis Activity Score
Vilobelimab for Hidradenitis Suppurativa (HS) and COVID-19
Vilobelimab is a monoclonal antibody that targets C5a. It has been investigated in several inflammatory conditions.
| Trial Identifier | Phase | Disease | Key Efficacy Endpoint | Vilobelimab Group | Control (Placebo) | Outcome | | :--- | :--- | :--- | :--- | :--- | :--- | | SHINE (Post-hoc) | IIb | Hidradenitis Suppurativa | Reduction in Draining Tunnels at 16 weeks | 45.2% | - | Statistically significant placebo-adjusted reduction. | | SHINE (Post-hoc) | IIb | Hidradenitis Suppurativa | Reduction in Total Lesion Count at 16 weeks | 25.1% | - | Statistically significant placebo-adjusted reduction. | | SHINE (Post-hoc) | IIb | Hidradenitis Suppurativa | Reduction in IHS4 Score at 16 weeks | 31.6% | - | Statistically significant placebo-adjusted reduction. | | PANAMO | III | Critically ill COVID-19 | 28-day all-cause mortality | - | - | Did not meet statistical significance on the primary endpoint. |
IHS4: International Hidradenitis Suppurativa Score 4
Avdoralimab for Severe COVID-19
Avdoralimab is a monoclonal antibody against C5aR1.
| Trial Identifier | Phase | Key Efficacy Endpoint | Avdoralimab Group | Control (Placebo) | Outcome |
| FORCE | II/III | Clinical Status (WHO scale) at Day 28 | -0.26 (between-group difference) | - | Did not significantly improve clinical status. |
Experimental Protocols and Methodologies
The assessment of C5aR1 antagonist efficacy relies on well-defined clinical and preclinical experimental protocols.
Clinical Trial Protocol: Randomized Controlled Trial for AAV
The ADVOCATE trial for avacopan in ANCA-associated vasculitis serves as a representative example of a robust clinical trial design.
Primary Efficacy Measures:
-
Birmingham Vasculitis Activity Score (BVAS): The ADVOCATE trial used the BVAS to assess disease activity. Remission was defined as a BVAS score of 0.
-
Sustained Remission: This was defined as achieving remission at week 26 and maintaining it through week 52.
-
Glucocorticoid Toxicity Index: This index was used to measure the cumulative toxicity associated with glucocorticoid use.
Preclinical Pharmacodynamic Assay for C5aR1 Antagonists
Preclinical studies are crucial for determining the in vivo activity and optimal dosing of C5aR1 inhibitors. A common method involves a C5a challenge in animal models.
Protocol Outline:
-
Animal Model: Wild-type or humanized C5aR1 knock-in mice are often used.
-
Antagonist Administration: The C5aR1 antagonist (e.g., PMX53, JPE-1375) is administered intravenously at various doses.
-
C5a Challenge: After a specified time, recombinant mouse C5a is injected intravenously to induce an inflammatory response.
-
Endpoint Measurement:
-
Neutrophil Mobilization: Blood samples are collected, and polymorphonuclear neutrophil (PMN) populations are quantified using flow cytometry.
-
Cytokine Release: Plasma levels of pro-inflammatory cytokines, such as TNF-α, are measured by ELISA.
-
-
Efficacy Determination: The ability of the antagonist to inhibit C5a-induced neutrophil mobilization and cytokine production determines its in vivo efficacy and duration of action.
Conclusion
C5aR1 antagonists represent a promising class of therapeutics for a variety of inflammatory diseases. The clinical success of avacopan in ANCA-associated vasculitis has paved the way for further investigation of this drug class. While vilobelimab has shown potential in hidradenitis suppurativa, its development in other indications has faced challenges. The outcomes for avdoralimab in COVID-19 highlight the complexities of targeting inflammatory pathways in infectious diseases. Ongoing research and well-designed clinical trials will continue to delineate the therapeutic potential and optimal application of C5aR1 blockade in human diseases.
References
- 1. C5AR1: A Key Regulator of Immune Response and Inflammation [learn.mapmygenome.in]
- 2. cusabio.com [cusabio.com]
- 3. [PDF] Characterization of Pharmacologic and Pharmacokinetic Properties of CCX168, a Potent and Selective Orally Administered Complement 5a Receptor Inhibitor, Based on Preclinical Evaluation and Randomized Phase 1 Clinical Study | Semantic Scholar [semanticscholar.org]
- 4. Functional Analysis of a Novel Complement C5a Receptor 1-Blocking Monoclonal Antibody - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Essential Safety and Disposal Procedures for C5aR1 Antagonist 2
This guide provides immediate and essential safety, logistical, and disposal information for researchers, scientists, and drug development professionals working with C5aR1 antagonist 2. Given that a specific Safety Data Sheet (SDS) for "this compound" is not publicly available, this document outlines procedures based on general best practices for handling novel chemical compounds in a laboratory setting.
Disclaimer: The following procedures are based on general laboratory safety protocols. Always consult your institution's Environmental Health and Safety (EHS) department for specific guidance and requirements. The information provided here is for reference only and does not supersede local, state, or federal regulations.
Immediate Safety and Handling
Prior to handling this compound, it is crucial to assume the compound is hazardous in the absence of a formal SDS. Adherence to standard laboratory safety protocols is mandatory.
Personal Protective Equipment (PPE):
-
Eye Protection: Wear safety glasses or goggles.
-
Hand Protection: Wear compatible chemical-resistant gloves.
-
Body Protection: Wear a lab coat.
-
Respiratory Protection: Use in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of any dust or aerosols.
Handling and Storage:
-
Avoid contact with skin and eyes.
-
Do not breathe dust or vapor.
-
Store in a tightly sealed, properly labeled container in a cool, dry, and well-ventilated area.
-
Keep away from incompatible materials such as strong oxidizing agents.
Step-by-Step Disposal Procedures
The inappropriate disposal of laboratory chemicals is illegal and can cause serious environmental harm. Under no circumstances should chemical waste be disposed of down the drain or in regular trash.
Step 1: Waste Identification and Segregation
-
All materials contaminated with this compound, including unused compound, solutions, contaminated labware (e.g., pipette tips, tubes), and personal protective equipment, must be treated as hazardous chemical waste.
-
Segregate this waste from other laboratory waste streams to prevent accidental reactions.
Step 2: Waste Collection and Containment
-
Solid Waste:
-
Collect solid this compound waste, including contaminated gloves and wipes, in a designated, leak-proof, and clearly labeled hazardous waste container.
-
Chemically contaminated sharps, such as needles and broken glass, must be collected in a puncture-resistant sharps container specifically designated for chemical waste.[1]
-
-
Liquid Waste:
-
Collect all liquid waste containing this compound in a compatible, leak-proof, and sealable container.
-
Containers should not be filled beyond 90% capacity to allow for expansion and prevent spills.
-
Whenever possible, use the original container or a designated plastic container for waste collection.[2]
-
-
Empty Containers:
-
Empty containers that held this compound should be triple-rinsed with a suitable solvent.[3]
-
The first rinseate must be collected as hazardous waste.[2] Subsequent rinses may be permissible for drain disposal depending on institutional guidelines, but it is best practice to collect all rinsates as hazardous waste.[2]
-
After triple-rinsing, deface the original label before disposing of the container as regular trash or according to your institution's procedures for empty chemical containers.
-
Step 3: Labeling and Storage of Waste
-
All hazardous waste containers must be clearly labeled with the words "Hazardous Waste," the full chemical name ("this compound"), and a description of the contents (e.g., "solid waste," "aqueous solution").
-
Keep waste containers securely closed at all times, except when adding waste.
-
Store waste in a designated satellite accumulation area (SAA) that is under the control of the laboratory and away from sinks or floor drains.
-
Ensure secondary containment is used for liquid waste containers to contain any potential leaks.
Step 4: Arranging for Disposal
-
Contact your institution's EHS or hazardous waste management department to schedule a pickup for the collected waste.
-
Do not accumulate more than 25 gallons of chemical waste in your laboratory before arranging for its removal.
Quantitative Data Summary
While a specific SDS for "this compound" is not available, the following table summarizes key in vitro and in vivo data for a compound identified as "this compound (Compound 6a)" from commercial suppliers. This information is critical for experimental design but does not replace a formal safety assessment.
| Parameter | Value | Species/Assay | Reference |
| IC₅₀ (DISCO Assay) | 21 nM | - | |
| IC₅₀ (Migration Assay) | 3 nM | - | |
| In Vivo Efficacy | 1-10 mg/kg (p.o.) | Sprague-Dawley female hC5aR1 knock-in rats | |
| Molecular Formula | C₂₉H₃₀F₃N₃O₂ | - | |
| Molecular Weight | 509.56 | - |
Experimental Protocols and Visualizations
C5aR1 Signaling Pathway
The complement component C5a is a potent pro-inflammatory mediator that exerts its effects primarily through the G protein-coupled receptor, C5aR1. Activation of C5aR1 on immune cells, such as neutrophils, triggers a cascade of intracellular signaling events leading to chemotaxis, degranulation, and the production of inflammatory cytokines. A C5aR1 antagonist blocks this interaction, thereby inhibiting the inflammatory response.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
